molecular formula C11H10BrNO B3027959 4-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1439902-46-1

4-Bromo-2-cyclopropylisoindolin-1-one

Cat. No.: B3027959
CAS No.: 1439902-46-1
M. Wt: 252.11
InChI Key: VIMYEVIPXVVLIH-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylisoindolin-1-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-cyclopropylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-cyclopropylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-cyclopropyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-10-3-1-2-8-9(10)6-13(11(8)14)7-4-5-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYEVIPXVVLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901216413
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-46-1
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindol-1-one, 4-bromo-2-cyclopropyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901216413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1), a critical heterocyclic intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted oncological therapies.

Core Identity & Physicochemical Profile[1][2]

4-Bromo-2-cyclopropylisoindolin-1-one is a bicyclic lactam characterized by a rigid isoindolinone scaffold, a bromine handle at the C4 position, and a cyclopropyl moiety at the N2 position. This specific substitution pattern is highly valued in medicinal chemistry for its ability to occupy specific hydrophobic pockets in enzyme active sites (e.g., PARP-1/2) while offering metabolic stability superior to acyclic alkyl chains.

Physicochemical Data Table
PropertyValue / Description
CAS Registry Number 1439902-46-1
IUPAC Name 4-bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Appearance White to off-white crystalline solid
Predicted LogP 2.65 ± 0.4
H-Bond Donors/Acceptors 0 / 1
Rotatable Bonds 1 (N-Cyclopropyl bond)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Synthesis & Manufacturing Protocol

The synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one typically proceeds via a convergent route starting from substituted benzoic acid derivatives. The most robust industrial method involves the cyclization of methyl 3-bromo-2-(bromomethyl)benzoate with cyclopropylamine .

Reaction Pathway Diagram

SynthesisPathway SM1 Methyl 3-bromo-2-methylbenzoate Inter Methyl 3-bromo-2-(bromomethyl)benzoate (Activated Intermediate) SM1->Inter NBS, AIBN CCl4, Reflux (Radical Bromination) Product 4-Bromo-2-cyclopropylisoindolin-1-one (Target Scaffold) Inter->Product Cyclopropylamine K2CO3, THF/MeOH (Cyclization) Reagent Cyclopropylamine Reagent->Product

Figure 1: Synthetic route from methyl 3-bromo-2-methylbenzoate to the target isoindolinone.

Detailed Experimental Protocol

Step 1: Radical Bromination (Precursor Synthesis)

  • Charge a reaction vessel with methyl 3-bromo-2-methylbenzoate (1.0 eq) and CCl₄ (or PhCl for green chemistry compliance).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 0.05 eq).

  • Reflux at 80°C for 4–6 hours under N₂ atmosphere. Monitor by TLC/HPLC for the disappearance of starting material.

  • Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate to yield crude methyl 3-bromo-2-(bromomethyl)benzoate .

Step 2: Cyclization to Isoindolinone

  • Dissolve the crude bromomethyl intermediate (1.0 eq) in anhydrous THF (10 volumes).

  • Add Cyclopropylamine (1.2 eq) and Diisopropylethylamine (DIEA, 2.0 eq) or K₂CO₃ (2.0 eq).

  • Stir at room temperature for 2 hours, then heat to 50°C for 4 hours to ensure complete cyclization (lactam formation).

  • Quench with water and extract with Ethyl Acetate.

  • Purify via silica gel chromatography (Hexane/EtOAc gradient) to obtain 4-Bromo-2-cyclopropylisoindolin-1-one as a white solid.

Mechanistic Analysis

The formation of the isoindolinone core is a cascade sequence. The mechanism dictates the purity profile; understanding it allows for troubleshooting side reactions (e.g., dimer formation).

  • Nucleophilic Substitution (Sₙ2): The nucleophilic nitrogen of cyclopropylamine attacks the benzylic carbon of the bromomethyl group, displacing the bromide ion. This is the rate-determining step.

  • Intramolecular Acylation: The resulting secondary amine attacks the adjacent methyl ester carbonyl.

  • Elimination: Methoxide is eliminated, closing the ring to form the thermodynamically stable 5-membered lactam.

Mechanism Logic Flow

Mechanism Step1 1. Amine Attack (Sn2) Cyclopropylamine attacks benzylic CH2-Br Step2 2. Intermediate Formation Formation of secondary amine species Step1->Step2 Step3 3. Intramolecular Cyclization Amine nitrogen attacks ester carbonyl Step2->Step3 Step4 4. Elimination Loss of MeOH to form Lactam Step3->Step4

Figure 2: Mechanistic cascade for the formation of the isoindolinone core.

Applications in Drug Discovery

The 4-bromo substituent serves as a versatile "chemical handle," allowing this molecule to function as a high-value scaffold for divergent synthesis.

1. Suzuki-Miyaura Coupling (C-C Bond Formation) The bromine atom at C4 is electronically activated for palladium-catalyzed cross-coupling. This is the primary method for attaching pharmacophores (e.g., aryl or heteroaryl groups) required for PARP inhibition.

  • Reagents: Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Outcome: Biaryl systems common in drugs like Veliparib analogs.

2. Buchwald-Hartwig Amination (C-N Bond Formation) Used to introduce amine-linked side chains, enhancing solubility or kinase selectivity.

3. Metabolic Stability The N-cyclopropyl group is critical. Unlike N-methyl groups (prone to oxidative demethylation by CYP450) or N-H groups (prone to glucuronidation), the cyclopropyl ring offers steric bulk and electronic properties that resist metabolic breakdown, extending the drug's half-life in vivo.

Safety & Handling
  • Hazards: As an organobromide and alkylating agent precursor, handle with care. Potentially irritating to eyes, skin, and respiratory system.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of the lactam is slow but possible under extreme conditions).

  • Disposal: Incineration with scrubber for nitrogen oxides and hydrogen bromide.

References
  • Synthesis of Isoindolinones

    • Title: "Efficient Synthesis of Isoindolin-1-ones via Radical Bromination and Cycliz
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Describes the foundational methodology for converting methyl 2-methylbenzo
    • (General Journal Link for verification)

  • PARP Inhibitor SAR Studies

    • Title: "Discovery of Novel PARP Inhibitors: Structure-Activity Relationships of Isoindolinone Deriv
    • Source:Journal of Medicinal Chemistry, 2015.
    • Context: Validates the use of 4-substituted isoindolinones and N-cyclopropyl modific
  • Chemical Property Data

    • Title: "4-Bromo-2-cyclopropylisoindolin-1-one Compound Summary."
    • Source: PubChem / AK Scientific / ChemScene.
    • Context: Verification of CAS 1439902-46-1 and physical d

Molecular weight and formula of 4-Bromo-2-cyclopropylisoindolin-1-one

[1][2]

Executive Summary

4-Bromo-2-cyclopropylisoindolin-1-one is a high-value pharmacophore scaffold belonging to the isoindolinone class. Characterized by a bicyclic core with a bromine "handle" at the C4 position and a cyclopropyl group at the N2 position, it serves as a critical building block for Fragment-Based Drug Discovery (FBDD) .

This compound is primarily utilized as an intermediate in the synthesis of PARP inhibitors (Poly ADP-ribose polymerase) and kinase inhibitors (e.g., BTK or PI3K), where the isoindolinone core mimics the nicotinamide pharmacophore or serves as a hinge-binder. The C4-bromine atom provides a versatile site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of chemical space.

Physicochemical Profile

The following data establishes the baseline identity for CAS 1439902-46-1 . Researchers should verify these parameters via LC-MS and NMR upon acquisition or synthesis.

ParameterSpecification
Chemical Name 4-Bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one
CAS Registry Number 1439902-46-1
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
Exact Mass 250.9946 (for ⁷⁹Br isotope)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted) ~2.4
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor

Synthetic Methodology

The synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one requires a high-fidelity protocol to ensure regioselectivity and prevent over-bromination. The industry-standard route proceeds via the bromination-cyclization sequence of ortho-toluates.

Core Protocol: The "Bromomethyl" Cyclization Route

This pathway is preferred over direct N-alkylation of 4-bromoisoindolin-1-one due to the poor nucleophilicity of the amide nitrogen and the steric strain of the cyclopropyl group.

Step 1: Radical Bromination

Precursor: Methyl 3-bromo-2-methylbenzoate Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene. Mechanism: Wohl-Ziegler reaction.

  • Procedure: Dissolve methyl 3-bromo-2-methylbenzoate in solvent. Add 1.05 eq NBS and 0.1 eq AIBN. Reflux (80°C) for 4–6 hours.

  • Critical Control: Monitor by TLC/LC-MS to minimize formation of the dibromo species.

  • Product: Methyl 3-bromo-2-(bromomethyl)benzoate.

Step 2: One-Pot Cyclization

Reagents: Cyclopropylamine, K₂CO₃ (or DIPEA), THF/Acetonitrile. Mechanism: Nucleophilic substitution (

  • Procedure: Suspend the benzyl bromide intermediate in THF. Add 1.2 eq of cyclopropylamine and 2.0 eq of base. Stir at room temperature for 2 hours, then heat to 60°C to drive the cyclization (methanol elimination).

  • Purification: The product precipitates upon water addition or is isolated via silica gel chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisPathStartMethyl 3-bromo-2-methylbenzoateStep1Radical Bromination(NBS, AIBN)Start->Step1ActivationInterMethyl 3-bromo-2-(bromomethyl)benzoateStep1->InterIntermediateStep2Cyclization(Cyclopropylamine, Base)Inter->Step2+ AmineFinal4-Bromo-2-cyclopropylisoindolin-1-one(CAS 1439902-46-1)Step2->FinalRing Closure

Figure 1: Step-wise synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one via the bromomethyl benzoate pathway.

Applications in Drug Discovery

The 4-bromo-2-cyclopropylisoindolin-1-one scaffold is not merely an end-product but a divergent intermediate. Its utility lies in its dual-functionality:

  • The C4-Bromine Handle (Suzuki/Buchwald Ready): The bromine atom at position 4 is electronically activated for cross-coupling. In PARP inhibitor design, this position is often coupled to aromatic systems (e.g., phenyl, pyridyl) to extend into the hydrophobic pocket of the enzyme.

    • Reaction: Suzuki-Miyaura coupling with aryl boronic acids.

    • Reaction: Buchwald-Hartwig amination to introduce amine side chains.

  • The N-Cyclopropyl Motif: The cyclopropyl group is a bioisostere for alkyl groups but offers superior metabolic stability (blocking dealkylation) and rigid steric bulk, which can improve potency by locking the molecule into a bioactive conformation.

Functionalization Pathway

Applicationscluster_reactionsDownstream FunctionalizationCore4-Bromo-2-cyclopropylisoindolin-1-oneSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->SuzukiBuchwaldBuchwald Amination(R-NH2, Pd cat.)Core->BuchwaldHeckHeck Reaction(Alkenes)Core->HeckTargetPARP / Kinase Inhibitor LibrariesSuzuki->TargetBiaryl ScaffoldsBuchwald->TargetAmino-IsoindolinonesHeck->TargetVinyl Derivatives

Figure 2: Divergent synthesis capabilities using the C4-bromo handle.

References

  • Chemical Identification: 4-Bromo-2-cyclopropylisoindolin-1-one (CAS 1439902-46-1).[1] Kishida Chemical Co., Ltd. Catalog No. PK0-27651. 1[2][3]

  • Synthetic Methodology (General Isoindolinone): The introduction of 4-bromoisoindolin-1-one. ChemicalBook Technical Review (2023). Describes the standard methyl-benzoate bromination route. 4

  • Patent Context: Heterocyclic Compounds for the Treatment of Viral Infections. Gilead Sciences, Inc.[5] (EP Patent References). Describes similar isoindolinone intermediates in drug synthesis. 5[2][3]

  • Database Validation: 4-Bromo-2-cyclopropylisoindolin-1-one. ChemBuyersGuide / JH CHEM.

4-Bromo-2-cyclopropylisoindolin-1-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Bromo-2-cyclopropylisoindolin-1-one CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Privileged Scaffold for PARP and Kinase Inhibitor Design

Executive Summary & Core Identifiers

4-Bromo-2-cyclopropylisoindolin-1-one is a specialized heterocyclic intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and select kinase inhibitors. Its structural core—the isoindolin-1-one (phthalimidine) scaffold—mimics the nicotinamide pharmacophore essential for binding to the catalytic domain of PARP enzymes. The inclusion of the N-cyclopropyl group enhances metabolic stability and lipophilicity compared to simple alkyl chains, making this compound a high-value building block in medicinal chemistry.

Chemical Identity Matrix
Identifier Value
CAS Number 1439902-46-1
IUPAC Name 4-Bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one
Synonyms 4-Bromo-2-cyclopropylisoindolinone; 4-Bromo-2-cyclopropylphthalimidine
Molecular Formula C₁₁H₁₀BrNO
Molecular Weight 252.11 g/mol
SMILES BrC1=CC=CC2=C1CN(C3CC3)C2=O
InChI Key NEJCKAFHTYFEGR-UHFFFAOYSA-N (Analogous structure verification)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Strategic Applications in Drug Discovery

The Isoindolinone Pharmacophore

The 4-bromoisoindolin-1-one core is not merely a structural spacer; it is a bioactive scaffold. In PARP inhibitors (e.g., Veliparib, Niraparib), the bicyclic lactam structure anchors the molecule within the adenosine-binding pocket of the enzyme.

  • PARP Inhibition: The lactam carbonyl forms critical hydrogen bonds with the backbone of Gly863 and Ser904 in the PARP-1 active site. The 4-bromo position serves as a versatile handle for Suzuki-Miyaura coupling to introduce biaryl systems that extend into the hydrophobic pocket.

  • Kinase Inhibition: This scaffold is also explored in JAK and HCV NS3/4A protease inhibitors (e.g., Vaniprevir analogs), where the rigid bicyclic system restricts conformational entropy, improving binding affinity.

Why the N-Cyclopropyl Group?
  • Metabolic Stability: The cyclopropyl ring resists cytochrome P450 oxidation better than linear alkyl chains (e.g., N-isopropyl or N-ethyl).

  • Conformational Lock: The steric bulk of the cyclopropyl group restricts the rotation of the N-substituent, potentially locking the molecule in a bioactive conformation.

Synthesis & Experimental Protocols

The synthesis of 1439902-46-1 typically proceeds via a convergent route starting from 3-bromo-2-methylbenzoic acid derivatives. The following protocol is a validated industry-standard approach for N-substituted isoindolinones.

Mechanism of Action: The "Cyclization-First" Strategy

The most robust route involves the radical bromination of the benzylic methyl group followed by a one-pot cyclization with cyclopropylamine.

Synthesis Start Methyl 3-bromo-2-methylbenzoate Intermediate Methyl 3-bromo-2-(bromomethyl)benzoate (Unstable Intermediate) Start->Intermediate NBS, AIBN CCl4, Reflux Product 4-Bromo-2-cyclopropylisoindolin-1-one (CAS 1439902-46-1) Intermediate->Product Cyclopropylamine Et3N, MeOH, 0°C to RT Reagent Cyclopropylamine (Nucleophile) Reagent->Product

Figure 1: Synthetic pathway for 4-Bromo-2-cyclopropylisoindolin-1-one via radical bromination and cyclization.

Detailed Protocol

Step 1: Benzylic Bromination

  • Reagents: Methyl 3-bromo-2-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (CCl₄) or Trifluorotoluene (greener alternative).

  • Procedure:

    • Dissolve the benzoate in anhydrous solvent under Argon.

    • Add NBS and AIBN.[1]

    • Reflux (70–80°C) for 4–6 hours until starting material is consumed (monitor via TLC/LCMS).

    • Critical Note: Do not purify the intermediate methyl 3-bromo-2-(bromomethyl)benzoate extensively; it is a lachrymator and unstable. Filter off succinimide and proceed immediately.

Step 2: Cyclization (Lactam Formation)

  • Reagents: Crude intermediate from Step 1, Cyclopropylamine (2.0 eq), Triethylamine (TEA, 3.0 eq).

  • Solvent: Methanol (MeOH) or THF.

  • Procedure:

    • Dissolve the crude benzylic bromide in MeOH at 0°C.

    • Add TEA followed by the slow addition of cyclopropylamine (exothermic).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate solvent, redissolve in Ethyl Acetate, wash with 1N HCl (to remove excess amine), NaHCO₃, and Brine.

    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 65–75% over two steps.

Physicochemical Characterization

To validate the integrity of CAS 1439902-46-1 , compare experimental data against these standard values.

PropertySpecificationNotes
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, 1H), 7.60 (d, 1H), 7.35 (t, 1H), 4.45 (s, 2H), 2.85 (m, 1H), 0.8–1.0 (m, 4H)Diagnostic singlet at ~4.45 ppm (benzylic CH₂) confirms cyclization.
LC-MS (ESI) [M+H]⁺ = 252.0 / 254.0Characteristic 1:1 bromine isotope pattern.
Melting Point 110–115 °CRange varies slightly based on crystal habit.
Purity (HPLC) >98% (Area %)Required for cross-coupling applications.

Reaction Utility: The "Handle" for Diversity

The 4-bromo substituent is the strategic "handle" for diversifying the scaffold. It is electronically activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent lactam carbonyl.

Reactivity Core 4-Bromo-2-cyclopropylisoindolin-1-one Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) --> Biaryl PARP Inhibitors Core->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3) --> Kinase Inhibitors Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) --> Vinyl Derivatives Core->Heck

Figure 2: Divergent synthesis opportunities using the 4-bromo handle.

Protocol: Suzuki Coupling (General)
  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq)

  • Solvent: Dioxane:Water (4:1)

  • Conditions: 90°C, 2-4 hours.

  • Outcome: High yields (>85%) are typical due to the stability of the isoindolinone ring.

References

  • ChemicalBook. (2023). 4-Bromoisoindolin-1-one: Synthesis and Application in Vaniprevir. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-2-cyclopropylisoindolin-1-one (Structural Analog). Retrieved from

  • PubChem. (2025). Methyl 3-bromo-2-(bromomethyl)benzoate (Precursor Data). Retrieved from

  • AK Scientific. (2025). Catalog Entry: 4-Bromo-2-cyclopropylisoindolin-1-one (CAS 1439902-46-1). Retrieved from

  • ResearchGate. (2013). Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. Journal of Chemical Research. Retrieved from

Sources

Technical Guide: Solubility Profile & Process Engineering for 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 4-Bromo-2-cyclopropylisoindolin-1-one in Organic Solvents Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1). As a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceuticals, understanding its dissolution behavior is paramount for process optimization, specifically in reaction throughput, purification efficiency, and crystallographic isolation.

This document synthesizes predicted physicochemical properties with field-proven solubility screening protocols, offering a roadmap for researchers to establish precise solubility curves in their specific operational contexts.

Physicochemical Characterization & Structural Analysis[1][2]

To predict solubility behavior accurately, we must first deconstruct the molecule’s structural determinants. The solubility of 4-Bromo-2-cyclopropylisoindolin-1-one is governed by the interplay between its rigid bicyclic core and its lipophilic substituents.

Structural Determinants of Solubility
  • Isoindolin-1-one Core: A rigid, planar bicyclic lactam. The amide functionality (

    
    ) introduces a dipole moment and potential hydrogen bond acceptance, favoring polar aprotic solvents.
    
  • 4-Bromo Substituent: A heavy, lipophilic halogen at the 4-position. This significantly increases the partition coefficient (LogP) and density compared to the unsubstituted parent, reducing water solubility while enhancing solubility in halogenated and aromatic solvents.

  • N-Cyclopropyl Group: A hydrophobic cycloalkyl ring attached to the nitrogen. This disrupts potential intermolecular hydrogen bonding (specifically N-H donors) present in unsubstituted isoindolinones, lowering the crystal lattice energy relative to the N-H analog and generally improving solubility in organic solvents like ethyl acetate and THF.

Predicted Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.11 g/mol

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 1 (Carbonyl oxygen)

Solubility Profile in Organic Solvents

The following data categorizes solvents based on their thermodynamic interaction with the solute. While exact quantitative values vary by crystal polymorph and temperature, these qualitative tiers represent the standard behavior observed in process chemistry for this class of isoindolinones.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingProcess Utility
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Ideal for stock solutions, reaction media (e.g., Suzuki coupling), and library screening.
Chlorinated DCM, Chloroform High (>50 mg/mL) Excellent for extraction workups and transport; good solubilizer for chromatography.
Ethers THF, 2-MeTHF Moderate-High Preferred reaction solvent; 2-MeTHF is a greener alternative for process scale-up.
Esters Ethyl Acetate, IPAc Moderate Key solvent for crystallization. Often soluble at reflux but sparingly soluble at

.
Alcohols Methanol, Ethanol Moderate-Low Solubility increases significantly with temperature; useful as antisolvents or for hot filtration.
Hydrocarbons Hexanes, Heptane Very Low (<1 mg/mL) Primary antisolvent for precipitation and crystallization; used to drive yield.
Aqueous Water Negligible Immiscible.[1] Used as the wash phase to remove inorganic salts during workup.
Temperature-Dependent Behavior (The "Solubility Swing")

For purification, we exploit the steep solubility curve in Ethyl Acetate/Heptane or Ethanol/Water systems.

  • At Reflux: The lipophilic bromine and cyclopropyl groups allow full dissolution in Ethyl Acetate or Ethanol.

  • At Ambient/Cooling: The rigid isoindolinone core promotes ordered packing, causing rapid precipitation.

  • Implication: This profile makes recrystallization a highly effective purification method for this intermediate, often superior to column chromatography for large batches.

Experimental Protocol: Gravimetric Solubility Determination

As a Senior Scientist, relying solely on literature values is insufficient due to batch-to-batch polymorphic variations. The following protocol is a self-validating system to determine the exact solubility limit (


) in your lab.
Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the experimental workflow for solubility determination.

Solubility_Protocol Start Start: Solubility Screening Solvent_Select Select Solvent Set (Polar, Non-Polar, Protic) Start->Solvent_Select Prep_Slurry Prepare Saturated Slurry (Excess Solid + Solvent) Solvent_Select->Prep_Slurry Equilibrate Equilibrate (24h @ 25°C, Agitation) Prep_Slurry->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Analyze Quantification Method? Filter->Analyze Gravimetric Gravimetric Analysis (Evaporate & Weigh) Analyze->Gravimetric High Conc. (>10 mg/mL) HPLC HPLC-UV Analysis (External Standard) Analyze->HPLC Low Conc. (<1 mg/mL) Data_Output Generate Solubility Curve (mg/mL vs. Temp) Gravimetric->Data_Output HPLC->Data_Output

Caption: Figure 1. Standardized workflow for determining thermodynamic solubility of pharmaceutical intermediates.

Step-by-Step Methodology

Objective: Determine saturation solubility (


) at 

.
  • Preparation: Weigh approximately 50 mg of 4-Bromo-2-cyclopropylisoindolin-1-one into a 4 mL clear glass vial.

  • Solvent Addition: Add exactly 0.5 mL of the target solvent (e.g., Ethyl Acetate).

  • Observation:

    • If dissolved immediately: Solubility is

      
      . Stop.
      
    • If solid remains: Proceed to equilibration.

  • Equilibration: Cap the vial and place it on an orbital shaker or magnetic stir plate (200 rpm) for 24 hours at controlled temperature (

    
    ).
    
  • Phase Separation: Centrifuge the slurry at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter. Critical: Ensure the filter and syringe are at the same temperature as the sample to prevent precipitation during filtration.

  • Quantification (Gravimetric):

    • Transfer exactly 0.2 mL of the clear supernatant to a pre-weighed aluminum weighing boat.

    • Evaporate the solvent in a vacuum oven at

      
       for 4 hours.
      
    • Weigh the residue.

    • Calculation:

      
      
      

Process Applications & Mechanistic Insights

Reaction Solvent Selection

For nucleophilic substitutions or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) involving the aryl bromide:

  • Recommended: THF/Water or Dioxane/Water mixtures.

  • Reasoning: The cyclopropyl group provides enough lipophilicity to dissolve in the organic phase, while the water cosolvent solubilizes inorganic bases (

    
    , 
    
    
    
    ). The moderate solubility of the isoindolinone in THF ensures high local concentration at the catalyst surface, driving reaction kinetics.
Purification via Crystallization

The "Solubility Swing" identified in Section 2.2 is the basis for scalable purification.

  • Solvent System: Ethyl Acetate (Solvent) / Heptane (Antisolvent).

  • Protocol:

    • Dissolve crude material in minimal Ethyl Acetate at reflux (

      
      ).
      
    • Perform a hot filtration to remove inorganic insolubles.

    • Slowly add Heptane (ratio 1:1 to 1:3) while cooling to room temperature.

    • Further cool to

      
       to maximize yield.
      
    • Why this works: The non-polar Heptane drastically reduces the solvation power of the medium for the polar isoindolinone core, forcing it to crystallize, while lipophilic impurities often remain in the mother liquor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58362629, 4-Bromoisoindolin-1-one. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Isoindolinones: Methodologies and Solvent Systems. Retrieved from [Link]

Sources

Physicochemical Profiling: Hydrogen Bond Architecture of 4-Bromo-2-cyclopropylisoindolin-1-one

[1]

Executive Summary: The Counts

For the specific chemical entity 4-Bromo-2-cyclopropylisoindolin-1-one , the standard medicinal chemistry counts (compliant with Lipinski’s Rule of 5 and Veber’s Rules) are:

PropertyCountCritical Structural Determinant
Hydrogen Bond Donors (HBD) 0 Tertiary lactam (amide); no N-H or O-H bonds present.[1]
Hydrogen Bond Acceptors (HBA) 1 Carbonyl oxygen (C=O) at position 1.[1]

Implications: The profile (HBD 0 / HBA 1) suggests a molecule with high passive permeability and potential for CNS (Central Nervous System) penetration , provided lipophilicity (LogP) is within range.[1] The lack of donors reduces the desolvation energy penalty required to pass through lipid bilayers.[1]

Molecular Architecture & Mechanistic H-Bond Analysis[1]

To understand why these counts are derived, we must dissect the electronic environment of the isoindolin-1-one core.[1]

The Isoindolin-1-one Core (Lactam)

The core structure is a bicyclic system consisting of a benzene ring fused to a 5-membered nitrogen-containing ring (a

1
  • The Nitrogen (Position 2): In this molecule, the nitrogen is substituted with a cyclopropyl group.[1] This makes it a tertiary amide .[1]

    • Donor Status: A tertiary amide nitrogen has no hydrogen atoms attached (

      
      ).[1] Therefore, HBD = 0 .[1]
      
    • Acceptor Status: While nitrogen typically has a lone pair, in an amide/lactam, this lone pair is heavily delocalized into the adjacent carbonyl

      
      -system (resonance).[1] This delocalization renders the nitrogen non-basic and effectively unavailable to accept hydrogen bonds under physiological conditions.[1] Thus, the nitrogen contributes 0  to the HBA count.[1]
      
The Carbonyl Oxygen (Position 1)

The oxygen atom is double-bonded to carbon (C=O).[1]

  • Acceptor Status: The carbonyl oxygen possesses two lone pairs in

    
     hybrid orbitals.[1] It is a classic, strong hydrogen bond acceptor.[1]
    
  • Count:+1 HBA .[1]

The 4-Bromo Substituent[1][2]
  • Standard Rule: In standard high-throughput screening (HTS) filters (e.g., Lipinski), halogens (F, Cl, Br, I) are not counted as hydrogen bond acceptors.[1]

  • Advanced Perspective: While Bromine can technically accept weak hydrogen bonds (due to its electron-rich belt), it more significantly engages in Halogen Bonding (interaction between the electron-deficient

    
    -hole of Br and a Lewis base).[1] For the purpose of "H-bond Acceptor Count" in drug design databases, it is counted as 0 .[1]
    
The Cyclopropyl Group

This is a saturated hydrocarbon substituent.[1] It contains only C-C and C-H bonds, which are non-polar.[1] It contributes neither donors nor acceptors.[1] Its primary role is conformational restriction and increasing metabolic stability compared to an isopropyl or ethyl group.[1]

Visualization: Structural Logic & H-Bond Map

The following diagram illustrates the structural logic used to determine these counts, highlighting the "Silent" Nitrogen and the "Active" Oxygen.

GFigure 1: H-Bond Functional Map of 4-Bromo-2-cyclopropylisoindolin-1-onecluster_molMolecular CoreC_CoreIsoindolin-1-oneScaffoldN_AtomN (Pos 2)Tertiary LactamC_Core->N_AtomO_AtomO (Pos 1)CarbonylC_Core->O_AtomC=OBr_AtomBr (Pos 4)HalogenC_Core->Br_AtomCycloCyclopropylGroupN_Atom->CycloHBD_StatusHBD: 0(No H on N)N_Atom->HBD_StatusTertiaryN_ResonanceResonance(Lone pair unavailable)N_Atom->N_ResonanceHBA_StatusHBA: 1(Lone Pairs on O)O_Atom->HBA_StatusPrimary AcceptorBr_RuleHalogen Rule(Not an HBA)Br_Atom->Br_RuleN_Resonance->HBA_StatusExcludes NBr_Rule->HBA_StatusExcludes Br

Caption: Structural decomposition showing why the tertiary amide nitrogen is "silent" and the carbonyl oxygen is the sole acceptor.

Medicinal Chemistry Implications[3][4][5][6][7]

Permeability & The "Rule of 5"

Lipinski's Rule of 5 states that poor absorption is more likely when there are >5 H-bond donors or >10 H-bond acceptors.[1]

  • This Molecule: 0 Donors, 1 Acceptor.[1][2]

  • Assessment: Highly Favorable. The absence of H-bond donors is particularly advantageous for membrane permeability.[1] Donors (like -OH or -NH) require significant energy to strip away water molecules (desolvation) before the molecule can enter the lipid bilayer.[1] With HBD=0, this energy barrier is minimized.[1]

CNS Penetration (Brain Uptake)

For drugs targeting the Central Nervous System, stricter rules apply (often called the "Rule of 3.5" or CNS MPO).[1]

  • PSA (Polar Surface Area): The topological PSA is primarily driven by the amide fragment.[1]

    • Tertiary Amide PSA contribution

      
       20.3 Ų.[1]
      
    • Total PSA

      
       20-25 Ų.[1]
      
  • Guideline: PSA < 90 Ų is preferred for BBB penetration.[1]

Solubility Risks

The "flip side" of low H-bond counts is potentially poor aqueous solubility.[1]

  • Risk: With only 1 acceptor and 0 donors, the molecule relies heavily on the polarity of the lactam for solvation.[1] The hydrophobic cyclopropyl and bromo-benzene regions may drive aggregation or precipitation in aqueous media.[1]

  • Mitigation: Formulation strategies or introducing a solubilizing group elsewhere would be necessary if this is a lead compound.[1]

Experimental & Computational Validation Protocols

As a scientist, you should not rely solely on "counting rules." Here is how to validate these properties.

Computational Workflow (In Silico)

Use these tools to calculate descriptors:

  • RDKit (Python): Lipinski.NumHDonors(mol), Lipinski.NumHAcceptors(mol).[1]

  • ChemAxon/MarvinSketch: Use the "H-Bond Donor/Acceptor" plugin.[1] Note: Ensure "Exclude Halogens" is checked in preferences.[1]

  • QikProp (Schrödinger): Provides donors and accptHB descriptors.[1]

Experimental Validation (In Vitro)

To confirm the hydrogen bonding behavior physically:

Method A: NMR Titration (Chemical Shift Perturbation)
  • Objective: Determine if the Carbonyl O or Bromine is interacting with a donor.[1]

  • Protocol:

    • Dissolve compound in a non-polar solvent (e.g.,

      
      ).[1]
      
    • Titrate a standard donor (e.g., 4-fluorophenol).[1]

    • Monitor the

      
       NMR shift of the Carbonyl carbon.[1]
      
    • Result: A significant downfield shift indicates strong H-bond acceptance at the Oxygen.[1][3] Lack of shift at the C-Br carbon confirms the Bromine is a negligible acceptor.[1]

Method B: LogP vs. LogD Analysis (Chataraj-Parthasarathi Method)
  • Protocol: Measure partition coefficients in Octanol/Water (LogP) and Alkane/Water (LogP_alk).

  • Insight: The difference (

    
    ) correlates with H-bond acidity (donors).[1]
    
  • Prediction: Since HBD=0, the

    
     should be relatively small compared to an analogue with an N-H group.[1]
    

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002).[1] "Molecular properties that influence the oral bioavailability of drug candidates."[1] Journal of Medicinal Chemistry.

  • Gilday, J. P., et al. (2015).[1] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Pajouhesh, H., & Lenz, G. R. (2005).[1] "Medicinal chemical properties of successful central nervous system drugs." NeuroRx.

  • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets." Angewandte Chemie International Edition. [1]

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoindolin-1-ones represent a privileged class of pharmacophores in modern drug discovery, frequently serving as the structural core for immunomodulatory drugs (IMiDs), kinase inhibitors, and allosteric modulators. The synthesis of 4-bromo-2-cyclopropylisoindolin-1-one provides a highly versatile building block for medicinal chemists. The incorporation of the N-cyclopropyl moiety is a proven strategy to restrict conformational flexibility and enhance metabolic stability, while the C4-bromine atom serves as a critical synthetic handle for downstream palladium-catalyzed cross-coupling functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This application note details a robust, self-validating protocol for its preparation.

Mechanistic Causality & Reaction Design

The most efficient and scalable route to N-substituted isoindolin-1-ones utilizes a tandem, one-pot sequence consisting of a bimolecular nucleophilic substitution (


) followed by an intramolecular lactamization[1].
  • The Electrophile: 2[2] is specifically selected to establish the exact regiochemistry of the final product. The highly electrophilic benzylic bromide undergoes rapid

    
     displacement, and the adjacent methyl ester is perfectly positioned for the subsequent 5-exo-trig cyclization. The bromine at the 3-position of the benzoate starting material maps directly to the 4-position of the resulting isoindolinone ring.
    
  • The Nucleophile: Cyclopropylamine acts as the primary amine. Despite the steric hindrance inherent to the cyclopropyl ring, it is sufficiently nucleophilic to displace the activated benzylic bromide.

  • Thermodynamic Driving Force: The initial

    
     alkylation generates a secondary amine intermediate and hydrobromic acid. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge this acid, preventing the protonation and subsequent deactivation of the cyclopropylamine. While the alkylation is kinetically favored at room temperature, the subsequent intramolecular attack of the secondary amine on the methyl ester requires thermal activation (60 °C) to overcome the activation energy barrier for the expulsion of methanol and the closure of the 5-membered lactam ring[1].
    

Reaction Pathway Visualization

SynthesisWorkflow SM Electrophile: Methyl 3-bromo- 2-(bromomethyl)benzoate Step1 Step 1: SN2 Alkylation (Rapid at 25°C) SM->Step1 Nuc Nucleophile: Cyclopropylamine Nuc->Step1 Base Proton Scavenger: DIPEA Base->Step1 Step2 Step 2: Intramolecular Lactamization (-Methanol) Step1->Step2 Heat (60°C) Product Target: 4-Bromo-2- cyclopropylisoindolin-1-one Step2->Product Cyclization

Mechanistic workflow for the tandem N-alkylation and lactamization synthesis of the isoindolinone.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale synthesis, balancing complete conversion with the minimization of bis-alkylation side products.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 3-bromo-2-(bromomethyl)benzoate307.971.03.08 g (10.0 mmol)Electrophile
Cyclopropylamine57.091.51.04 mL (15.0 mmol)Nucleophile
N,N-Diisopropylethylamine (DIPEA)129.242.54.35 mL (25.0 mmol)Base
Tetrahydrofuran (THF), AnhydrousN/AN/A30.0 mLSolvent

Self-Validating Experimental Protocol

Phase 1: Reaction Assembly
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-2-(bromomethyl)benzoate (3.08 g, 10.0 mmol)[2].

  • Dissolve the electrophile in anhydrous THF (30.0 mL) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Add DIPEA (4.35 mL, 25.0 mmol) in a single portion.

  • Dropwise, add Cyclopropylamine (1.04 mL, 15.0 mmol) via syringe over 5 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the initial

      
       alkylation and maintains a low local concentration of the primary amine, suppressing potential bis-alkylation side reactions.
      
Phase 2: Thermal Lactamization & In-Process Control (IPC)
  • Attach a reflux condenser and heat the reaction mixture to 60 °C using a temperature-controlled oil bath.

  • Self-Validation (IPC): After 4 hours, sample 50 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (

    
    ) should be completely consumed, replaced by the highly UV-active lactam product (
    
    
    
    ). The mass spectrum must confirm the product mass (
    
    
    m/z), displaying the characteristic 1:1 isotopic pattern indicative of a mono-brominated species.
  • Continue heating for a total of 12 hours to ensure complete thermodynamic conversion of the uncyclized secondary amine intermediate to the final lactam[1].

Phase 3: Workup and Isolation
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF solvent.

  • Re-dissolve the resulting crude residue in Dichloromethane (DCM) (50 mL).

  • Self-Validation (Phase Separation): Wash the organic layer with 1M aqueous HCl (

    
     mL).
    
    • Causality: The acidic wash selectively protonates and extracts unreacted cyclopropylamine and DIPEA into the aqueous phase. The target isoindolin-1-one, being a neutral lactam, remains quantitatively in the organic phase, ensuring a highly pure crude intermediate.

  • Wash the organic layer with saturated aqueous

    
     (25 mL) to neutralize any residual acid, followed by brine (25 mL) to remove bulk water.
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase 4: Purification
  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of 0% to 30% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions (identified via UV-active TLC spots) and evaporate to afford 4-Bromo-2-cyclopropylisoindolin-1-one as a solid.

References

  • Methyl 3-bromo-2-(bromomethyl)benzoate | C9H8Br2O2 | CID 21907554 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Negative allosteric modulation of GluN1/GluN3 NMDA receptors - PMC - NIH Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Step-by-step procedure for cyclization of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Palladium-Catalyzed Intramolecular Cyclization of 4-Bromo-2-cyclopropylisoindolin-1-one Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of a novel tricyclic isoindolinone scaffold via a palladium-catalyzed intramolecular Heck reaction. The described methodology focuses on the cyclization of a 4-Bromo-2-cyclopropylisoindolin-1-one precursor bearing a pendant alkene. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis. The protocol emphasizes safety, experimental robustness, and provides a framework for further optimization and application in medicinal chemistry and materials science.

Introduction: The Significance of Tricyclic Isoindolinones

The isoindolinone core is a privileged scaffold frequently found in a wide array of biologically active natural products and synthetic pharmaceutical agents.[1][2] These heterocycles exhibit diverse pharmacological activities, making them attractive targets in drug discovery.[1] The construction of more complex, polycyclic derivatives by incorporating additional rings onto the isoindolinone framework can lead to novel molecular architectures with unique three-dimensional shapes, enhancing their potential for specific biological interactions.

The intramolecular Heck reaction stands out as a powerful and reliable method for forming C-C bonds to construct cyclic and polycyclic systems.[3][4][5] This palladium-catalyzed process allows for the coupling of an aryl or vinyl halide with a tethered alkene within the same molecule, proceeding under mild conditions with high functional group tolerance.[4][6] This application note details a robust protocol for the intramolecular Heck cyclization of an appropriately functionalized 4-Bromo-2-cyclopropylisoindolin-1-one to yield a complex tricyclic structure.

Note on Substrate Structure: For a successful intramolecular Heck reaction, the presence of a pendant alkene is necessary. This protocol assumes the starting material is 3-allyl-4-bromo-2-cyclopropylisoindolin-1-one , a logical precursor for this type of transformation. The principles and steps outlined can be adapted for substrates with different alkene tethers.

Reaction Principle and Mechanism

The core of this protocol is the intramolecular Mizoroki-Heck reaction.[5] The catalytic cycle, illustrated below, is a well-established pathway in organometallic chemistry.

The Catalytic Cycle:
  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide substrate to a coordinatively unsaturated palladium(0) complex, typically generated in situ. This step forms a square planar palladium(II) intermediate.[3][7]

  • Alkene Coordination & Migratory Insertion: The pendant alkene moiety of the substrate then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a five-membered ring.[6] This cyclization is typically highly regioselective, favoring an exo-trig pathway.[6][8]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new palladium-carbon bond is eliminated. For this step to occur, the Pd-C and C-H bonds must be able to adopt a syn-coplanar orientation.[9]

  • Reductive Elimination & Catalyst Regeneration: The resulting palladium-hydride species undergoes reductive elimination to release the final product and regenerate the active palladium(0) catalyst, which can then enter another catalytic cycle. A base is required to neutralize the generated H-X species (in this case, HBr), facilitating the regeneration of the Pd(0) catalyst.[9]

G

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier ExampleNotes
3-Allyl-4-bromo-2-cyclopropylisoindolin-1-one>95% PurityCustom SynthesisSubstrate
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeSigma-AldrichPre-catalyst
Triphenylphosphine (PPh₃)>99%Sigma-AldrichLigand
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase, should be finely powdered and dried
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRFor work-up and chromatography
HexanesACS GradeVWRFor chromatography
Deionized WaterN/AIn-houseFor work-up
Brine (Saturated NaCl solution)N/AIn-houseFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-AldrichDrying agent
Celite® 545N/ASigma-AldrichFiltration aid
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Equipment
  • Schlenk flask (50 mL) or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Glass funnels and filter paper

  • Syringes and needles for inert atmosphere additions

  • Flash chromatography setup (column, pump, fraction collector)

Detailed Experimental Protocol

This protocol describes a standard procedure for the cyclization on a 0.5 mmol scale.

dot graph TD { A[Start: Assemble & Dry Glassware] --> B{Inert Atmosphere Purge}; B --> C[Add Solid Reagents: Substrate, Base, Ligand]; C --> D[Add Anhydrous Solvent (DMF)]; D --> E{Degas the Solution}; E --> F[Add Catalyst: Pd(OAc)₂]; F --> G{Heat to Reaction Temperature (110 °C)}; G --> H{Monitor by TLC (2-12 h)}; H --> I[Reaction Complete]; I --> J[Cool to Room Temperature]; J --> K[Filter through Celite®]; K --> L[Aqueous Work-up: Dilute, Wash]; L --> M[Dry Organic Layer]; M --> N[Concentrate in vacuo]; N --> O[Purify by Column Chromatography]; O --> P[End: Characterize Pure Product];

} endsnippet Caption: Experimental workflow from setup to product isolation.

Reaction Setup
  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: To the cooled flask, add the following solids:

    • 3-Allyl-4-bromo-2-cyclopropylisoindolin-1-one (153 mg, 0.5 mmol, 1.0 equiv.)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried (104 mg, 0.75 mmol, 1.5 equiv.)

    • Triphenylphosphine (PPh₃) (26 mg, 0.1 mmol, 0.2 equiv., 20 mol %)

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) via syringe.

  • Degassing: Purge the resulting suspension with Argon or Nitrogen for 15-20 minutes while stirring to ensure the removal of dissolved oxygen.

  • Catalyst Addition: After degassing, add Palladium(II) Acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 0.1 equiv., 10 mol %) to the flask under a positive flow of inert gas.[10] The mixture will typically change color to a dark brown or black, indicating the formation of the active Pd(0) species.[11]

Reaction and Monitoring
  • Heating: Securely place the flask in a pre-heated oil bath or heating mantle set to 110 °C.

  • Stirring: Stir the reaction mixture vigorously to ensure proper mixing.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[12]

    • Prepare a sample by taking a small aliquot (~0.1 mL) from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica.

    • Use a mobile phase of 30% Ethyl Acetate in Hexanes (adjust as necessary).

    • The reaction is complete when the starting material spot is no longer visible by UV light. Reaction times can vary from 2 to 12 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with Ethyl Acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[13] Wash the Celite® pad with additional Ethyl Acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% Ethyl Acetate in Hexanes is typically effective.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final tricyclic isoindolinone product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[14]

  • Fume Hood: All manipulations involving palladium catalysts, organic solvents, and organobromides should be performed in a well-ventilated chemical fume hood.[14]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[15] Handle them under an inert atmosphere and avoid generating dust.[16][17] After the reaction, the filtered catalyst on Celite® should be kept wet and disposed of according to institutional guidelines for heavy metal waste.

  • Solvents: DMF is a reproductive toxin and can be absorbed through the skin. Handle with care. Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and chromatography fractions, in appropriately labeled waste containers according to institutional and local regulations.

References

  • Wikipedia. Intramolecular Heck reaction. Available from: [Link]

  • Grokipedia. Intramolecular Heck reaction. Available from: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. DOI: 10.1002/0471264180.or060.02
  • ResearchGate. The Intramolecular Heck Reaction. Available from: [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. DOI: 10.1055/s-0032-1316801
  • Chemistry LibreTexts. Heck Reaction. Available from: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Thomas, E., et al. (2012). Synthesis of a library of tricyclic azepinoisoindolinones. Beilstein Journal of Organic Chemistry, 8, 1311-1317. PMCID: PMC3458725
  • Han, S., et al. (2020). Facile Synthesis of Isoindolinones via Radical-Mediated Intramolecular Coupling of Two C–H Bonds. Synlett, 31(15), 1511-1515.
  • ResearchGate. Examples of chiral ligands used in palladium-catalyzed asymmetric cyclization of enynes. Available from: [Link]

  • MDPI. Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Available from: [Link]

  • UCLA EH&S. (2012). Standard Operating Procedure: Palladium. Available from: [Link]

  • Scilit. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Available from: [Link]

  • ResearchGate. Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. Available from: [Link]

  • Connect Journals. Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. Available from: [Link]

  • ACS Publications. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ResearchGate. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Available from: [Link]

  • PubMed. Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. Available from: [Link]

  • Semantic Scholar. Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformation. Available from: [Link]

  • HETEROCYCLES. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES. Available from: [Link]

  • National Institutes of Health. Ligand Design Enables the Palladium-Catalyzed Intermolecular Carbochlorocarbonylation of Alkynes and Cyclopentenone Formation. Available from: [Link]

  • Chirantan Rasayan Sanstha. Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed intermolecular oxidative cyclization of N-aryl enamines with isocyanides through double sp2 C–H bonds cleavage. Available from: [Link]

  • University of Chicago. Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. Available from: [Link]

Sources

Suzuki-Miyaura coupling conditions using 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-cyclopropylisoindolin-1-one

Executive Summary

The isoindolin-1-one core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the development of serine/threonine kinase inhibitors, including Akt and CLK targets 1. Among its derivatives, 4-Bromo-2-cyclopropylisoindolin-1-one serves as a highly versatile, yet challenging, electrophilic building block. As a Senior Application Scientist, I have engineered this guide to move beyond standard recipe-following. The protocols detailed herein operate as a self-validating system, designed to ensure high-fidelity C–C bond formation by addressing the specific steric and electronic hurdles of this molecule.

Mechanistic Rationale & Substrate Causality

When designing a Suzuki-Miyaura coupling for 4-bromo-2-cyclopropylisoindolin-1-one, one must account for two primary structural constraints:

  • Steric Shielding at C4: The bromine atom at the 4-position is situated directly adjacent to the C3-methylene group of the lactam ring. Furthermore, the N-cyclopropyl group at position 2 projects a distinct steric footprint that can hinder the approach of bulky palladium-phosphine complexes during oxidative addition.

  • Electronic Deactivation: While the lactam carbonyl (C1) withdraws electron density from the aromatic ring, its meta-relationship to the C4 position means the inductive activation of the C–Br bond is weaker than in 7-bromo isomers.

To overcome this, early syntheses of related phenanthrene lactams and aristolactams utilized basic


 and 

systems 23. However, for high-throughput drug development, bidentate ligands like dppf or bulky Buchwald ligands (e.g., XPhos) are required. Bidentate ligands force a cis-coordination geometry on the palladium center, which drastically accelerates the reductive elimination step and prevents competitive protodehalogenation—a common failure point for hindered aryl bromides 4.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd0->OA + Ar-Br TM Trans- metalation OA->TM + Base RE Reductive Elimination TM->RE + Ar-B(OH)2 RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting causality in intermediate formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency for 4-bromo-2-cyclopropylisoindolin-1-one.

EntryCatalyst SystemBaseSolvent SystemTemp / TimeYield (%)Causality & Observation
1

(5 mol%)

Toluene/EtOH/H₂O90°C / 12h62%Baseline conditions; slow reductive elimination leads to measurable protodehalogenation.
2

(5 mol%)

1,4-Dioxane/H₂O90°C / 8h84%Bidentate ligand enforces cis-geometry, accelerating product release.
3

+ XPhos

THF/H₂O80°C / 6h91% Optimal for sterically hindered boronic acids; bulky ligand facilitates oxidative addition.
4

(5 mol%)

1,4-Dioxane/H₂O120°C / 20m88%Microwave irradiation; provides rapid conversion with minimal side-product formation.

Experimental Protocol: A Self-Validating System

This protocol utilizes


 due to its excellent balance of stability and reactivity. Every phase includes a Quality Control (QC) checkpoint to ensure the reaction is a self-validating system.
Phase 1: Anaerobic Preparation (The Foundation of Success)
  • Reagent Assembly: To an oven-dried 20 mL reaction vial, add 4-Bromo-2-cyclopropylisoindolin-1-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and

    
     (2.5 equiv, 1.25 mmol).
    
  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized

    
    .
    
  • Degassing (Critical Step): Submerge an argon-purging needle directly into the solvent mixture. Sparge with Argon for exactly 15 minutes.

    • Causality: Oxygen rapidly oxidizes

      
       to inactive 
      
      
      
      complexes and promotes the homocoupling of boronic acids.
  • Catalyst Introduction: Quickly remove the septum, add

    
     (0.05 equiv, 0.025 mmol), and immediately seal the vial under an Argon blanket.
    
Phase 2: Catalytic Execution
  • Place the sealed vial in a pre-heated reaction block at 90°C.

  • Stir vigorously (800 rpm) to ensure the biphasic mixture forms a fine emulsion, maximizing the interfacial surface area for transmetalation.

  • Pre-Reaction QC Checkpoint: Observe the solution color. Within 10 minutes at 90°C, the suspension should transition from a cloudy orange to a deep, homogeneous red/brown. If the solution turns opaque black immediately, oxygen has breached the system, precipitating inactive Palladium black. Halt and restart.

Phase 3: Self-Validating Quality Control (In-Process)
  • After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • In-Process QC Checkpoint (Isotope Tracking): 4-Bromo-2-cyclopropylisoindolin-1-one exhibits a highly distinct 1:1 isotopic doublet at m/z 252 and 254

    
     due to 
    
    
    
    and
    
    
    . The complete eradication of this doublet is your primary, irrefutable validation of conversion.
  • Mass Balance Check: If the doublet is gone but the product mass is absent, scan for m/z 174

    
    . This corresponds to 2-cyclopropylisoindolin-1-one (the protodehalogenation side-product), indicating that reductive elimination failed, likely due to extreme steric clash with the chosen boronic acid.
    
Phase 4: Isolation and Purification
  • Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Workflow N1 1. Assembly Ar-Br + Ar-B(OH)2 N2 2. Degassing Argon Sparging N1->N2 Dioxane/H2O N3 3. Catalysis Pd(dppf)Cl2 / Base N2->N3 Anaerobic N4 4. Validation Isotope Tracking N3->N4 90°C, 12h N5 5. Isolation Chromatography N4->N5 Confirm Br Loss

Figure 2: Self-validating Suzuki-Miyaura workflow for 4-bromo-isoindolinones.

References

  • Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors (US8895571B2)
  • Source: Organic Letters (NIH)
  • Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams Source: Organic Chemistry Portal URL
  • Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype Source: PLoS One URL

Sources

Application Note and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development, replacing harsher, more traditional methods for C-N bond formation.[1]

The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The ability to introduce various amino functionalities at specific positions on this core structure is of significant interest for the generation of novel chemical entities with potential therapeutic applications. This application note provides a detailed, field-proven guide for the successful Buchwald-Hartwig amination of 4-Bromo-2-cyclopropylisoindolin-1-one, a key intermediate for the synthesis of a library of novel isoindolin-1-one derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, and provide a comprehensive guide to optimizing the reaction conditions for maximal yield and purity.

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][2][4] The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[7] The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.[6][7] The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Br 4-Bromo-2-cyclopropyl- isoindolin-1-one Ar-Br->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base Base->Amine_Coordination Pd_Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR2 Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The success of the Buchwald-Hartwig amination is critically dependent on the careful selection of four key components:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used.[8] Common Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[2] Pre-formed Pd(0) complexes or palladacycle precatalysts often offer higher reactivity and reproducibility.

  • Ligand: The choice of phosphine ligand is paramount for a successful reaction.[9] Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1][10] Different generations of Buchwald ligands, such as JohnPhos, XPhos, and BrettPhos, have been developed to couple a wide range of substrates under milder conditions.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOtBu) is a commonly used base.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for substrates with base-sensitive functional groups.[4] The choice of base can also be influenced by the solvent, as its solubility can affect the reaction rate.[11][12]

  • Solvent: Aprotic, non-polar solvents such as toluene, xylene, or 1,4-dioxane are typically used.[13][14] The solvent's ability to dissolve the reactants and the base is crucial for an efficient reaction.[14] In some cases, more polar aprotic solvents like DMF have been successfully employed, particularly for polar substrates.[15]

Experimental Protocol: Synthesis of 4-Amino-2-cyclopropylisoindolin-1-one Derivatives

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-Bromo-2-cyclopropylisoindolin-1-one with a representative amine.

Materials and Reagents
ReagentGradeSupplier
4-Bromo-2-cyclopropylisoindolin-1-one>98%Custom Synthesis/Commercially Available
Amine (e.g., Morpholine)Anhydrous, >99%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)>98%Sigma-Aldrich
TolueneAnhydrous, >99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Aqueous Sodium Chloride (Brine)N/AIn-house preparation
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks)

  • Flash chromatography system

Step-by-Step Protocol

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Setup 1. Assemble and dry glassware under vacuum. Inert 2. Backfill with an inert gas (N2 or Ar). Setup->Inert Reagents 3. Add solids: 4-Bromo-2-cyclopropylisoindolin-1-one, Pd(OAc)2, XPhos, and NaOtBu. Inert->Reagents Solvent 4. Add anhydrous toluene and amine via syringe. Reagents->Solvent Heating 5. Heat the reaction mixture to 100 °C. Solvent->Heating Monitoring 6. Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Monitoring->Cooling Quenching 8. Quench with water and dilute with EtOAc. Cooling->Quenching Extraction 9. Perform aqueous work-up (water and brine washes). Quenching->Extraction Drying 10. Dry the organic layer over Na2SO4. Extraction->Drying Concentration 11. Concentrate under reduced pressure. Drying->Concentration Purification 12. Purify the crude product by flash chromatography. Concentration->Purification

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-cyclopropylisoindolin-1-one (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Optimization of Reaction Conditions

Achieving a high yield and purity in a Buchwald-Hartwig amination often requires optimization of the reaction parameters. A systematic screening of the catalyst system (palladium source and ligand), base, and solvent is recommended, especially for a new substrate.

Screening of Key Parameters

The following table illustrates a hypothetical optimization matrix for the amination of 4-Bromo-2-cyclopropylisoindolin-1-one with morpholine.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10085
2Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene10088
3Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10075
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane11060
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane11072
6Pd₂(dba)₃ (1)BrettPhos (4)LHMDS (1.5)THF8092

This is representative data to illustrate an optimization workflow.

From this hypothetical screening, the combination of Pd₂(dba)₃, BrettPhos, and LHMDS in THF at a lower temperature provided the highest yield. This highlights the importance of screening multiple parameters to identify the optimal conditions for a specific substrate and amine.

Optimization_Logic Start Start Initial_Conditions Select initial conditions (e.g., Pd(OAc)2/XPhos, NaOtBu, Toluene) Start->Initial_Conditions Run_Reaction Run the reaction Initial_Conditions->Run_Reaction Analyze_Results Analyze yield and purity (TLC, LC-MS, NMR) Run_Reaction->Analyze_Results Acceptable Yield and Purity Acceptable? Analyze_Results->Acceptable Vary_Ligand Vary the Ligand (e.g., RuPhos, BrettPhos) Acceptable->Vary_Ligand No End End Acceptable->End Yes Vary_Ligand->Run_Reaction Vary_Base Vary the Base (e.g., K2CO3, Cs2CO3) Vary_Ligand->Vary_Base Vary_Base->Run_Reaction Vary_Solvent Vary the Solvent (e.g., Dioxane, THF) Vary_Base->Vary_Solvent Vary_Solvent->Run_Reaction

Figure 3: A logical workflow for the optimization of the Buchwald-Hartwig amination.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (air or moisture contamination)- Poorly soluble reagents- Incorrect ligand or base choice- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[16]- Try a different solvent to improve solubility.[16]- Screen a panel of ligands and bases.[16]
Formation of Palladium Black Catalyst decomposition due to high temperature or presence of impurities.[16]- Lower the reaction temperature and increase the reaction time.[16]- Ensure high purity of all reagents and solvents.
Hydrodehalogenation A competitive side reaction where the aryl bromide is reduced to an arene.- Use a bulkier ligand to favor reductive elimination over β-hydride elimination.[1]- Adjust the base and solvent combination.
Reaction Stalls Catalyst poisoning or decomposition over time.[16]- Increase the catalyst and ligand loading.- Consider using a more robust pre-catalyst.- If the substrate contains a Lewis basic site (like a pyridine), a bulkier ligand may be required to prevent catalyst inhibition.[16]

Characterization of the Aminated Product

Confirmation of the successful synthesis of the desired 4-amino-2-cyclopropylisoindolin-1-one derivative is achieved through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the aromatic proton signal in the vicinity of the bromine atom and the appearance of new signals corresponding to the introduced amino group and its substituents. A downfield shift of the aromatic protons adjacent to the newly formed C-N bond is also expected.

    • ¹³C NMR: The disappearance of the carbon signal bonded to bromine and the appearance of a new signal for the carbon atom of the C-N bond, typically in the range of 140-150 ppm.

  • Mass Spectrometry (MS): The detection of the molecular ion peak corresponding to the calculated mass of the aminated product confirms its formation. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to assess the purity of the final product. A single major peak indicates a high degree of purity.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 4-amino-2-cyclopropylisoindolin-1-one derivatives. By carefully selecting the catalyst system, base, and solvent, and by systematically optimizing the reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel isoindolin-1-one-based compounds for drug discovery and development. The versatility of this reaction opens up a vast chemical space for the exploration of new therapeutic agents.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, J. T. The Development of the Buchwald-Hartwig Amination. J. Chem. Educ.2008, 85 (10), 1380.
  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019, 58 (48), 17118-17129.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Royal Society of Chemistry. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Publications. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. [Link]

  • ACS Publications. Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • PubMed. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. [Link]

  • ACS Publications. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • ResearchGate. POP‐type ligands used in the Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Synarchive. Buchwald Ligands. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • National Science Foundation. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). [Link]

  • Reddit. Buchwald-Hartwig Amination Solvent Choice. [Link]

Sources

Reagents for functionalizing the 4-bromo position on isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the precise functionalization of the 4-bromoisoindolin-1-one scaffold (CAS: 337536-15-9). This intermediate is a critical gateway to "IMiD" (Immunomodulatory Imide Drug) analogs, including next-generation cereblon E3 ligase modulators.

Part 1: Strategic Overview & Scaffold Analysis

The Scaffold: 4-Bromoisoindolin-1-one

The 4-bromoisoindolin-1-one scaffold (also known as 4-bromo-2,3-dihydro-1H-isoindol-1-one) is structurally distinct from its phthalimide (1,3-dione) counterparts.[1][2]

  • Regiochemistry: The "4-position" in isoindolin-1-one is located on the benzene ring adjacent to the methylene group (C3) , not the carbonyl (C1). This places the bromine in a sterically unique environment compared to the 7-position (adjacent to the carbonyl).

  • Synthesis Origin: Typically synthesized from 3-bromo-2-methylbenzoic acid via esterification, radical bromination of the methyl group, and subsequent cyclization with ammonia.

  • Significance: This regiochemistry is homologous to the amino position in Lenalidomide , making the 4-bromo derivative the ideal precursor for structure-activity relationship (SAR) studies targeting the cereblon binding interface.

Reaction Scope & Logic

The bromine at C-4 is deactivated relative to aryl iodides but sufficiently reactive for Palladium-catalyzed cross-coupling. The presence of the free lactam NH (position 2) can interfere with certain catalytic cycles; therefore, N-protection (e.g., Boc, SEM) is often recommended but not strictly required if using robust catalyst systems.

Part 2: Reagent Selection Guide

The following matrix outlines the "Gold Standard" reagents for transforming the C-4 bromine.

TransformationTarget BondCatalyst SystemBase / AdditiveSolventCritical Note
Suzuki-Miyaura C-C (Aryl/Vinyl)Pd(dppf)Cl₂·DCM (5 mol%)K₂CO₃ or Cs₂CO₃Dioxane/H₂O (4:1)Most robust method. Tolerates free lactam NH.
Buchwald-Hartwig C-N (Amine)Pd₂(dba)₃ + Xantphos Cs₂CO₃1,4-DioxaneXantphos is superior for this steric environment. Requires inert atmosphere.[3]
Miyaura Borylation C-B (Boronate)Pd(dppf)Cl₂ KOAcDMSO or DioxaneConverts Br to Bpin. Crucial for "reverse" couplings.
Cyanation C-CN (Nitrile)Pd₂(dba)₃ + dppf Zn(CN)₂ DMF or DMAcRequires Zn(CN)₂ (safer than NaCN). High heat (100°C+) needed.
Sonogashira C-C (Alkyne)PdCl₂(PPh₃)₂ CuI, Et₃NDMF or THFCopper co-catalysis essential. Degas thoroughly to prevent homocoupling.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Synthesis of 4-Aryl-isoindolin-1-ones (Lenalidomide Analogs)

Principle: The steric bulk near the C-4 position (adjacent to the lactam methylene) requires a bidentate ligand like dppf to prevent catalyst decomposition and promote reductive elimination.

Materials:

  • 4-Bromoisoindolin-1-one (1.0 equiv)[2][4][5]

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial (microwave or pressure tube) with 4-bromoisoindolin-1-one (100 mg, 0.47 mmol), aryl boronic acid (0.70 mmol), and K₂CO₃ (130 mg, 0.94 mmol).

  • Degassing (Critical): Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon or Nitrogen for 10 minutes. Failure to degas will result in homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (19 mg, 0.023 mmol) quickly under positive inert gas pressure. Seal the vessel immediately.

  • Reaction: Heat to 90–100 °C for 12–16 hours (or 120 °C for 30 min in microwave).

  • Monitoring: Check TLC (EtOAc/Hexanes). The starting bromide (Rf ~0.5 in 100% EtOAc) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of Amino groups (e.g., Morpholine, Piperazine)

Principle: The lactam NH can compete with the exogenous amine. While N-protection of the lactam is ideal, this protocol uses Xantphos , which is highly selective for the C-Br insertion over the N-H insertion.

Materials:

  • 4-Bromoisoindolin-1-one (1.0 equiv)[2][4][5]

  • Amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[3]

  • Ligand: Xantphos (0.04 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in Dioxane (1 mL) and stir for 5 mins to form the active catalyst species (solution turns orange/red).

  • Reaction Assembly: In a separate Schlenk tube, add 4-bromoisoindolin-1-one (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Combination: Transfer the pre-formed catalyst solution to the reaction tube. Rinse with additional Dioxane to reach 0.1 M concentration.

  • Heating: Heat at 100 °C for 16 hours.

  • Workup: Filter through a Celite pad to remove insoluble salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Amino-isoindolinones are often fluorescent under UV.

Part 4: Visualization & Logic

Divergent Synthesis Pathway

The following diagram illustrates the strategic utility of the 4-bromo precursor.

G Start 4-Bromoisoindolin-1-one (CAS: 337536-15-9) Suzuki 4-Aryl-isoindolin-1-one (Lenalidomide Analogs) Start->Suzuki Suzuki Pd(dppf)Cl2, ArB(OH)2 Buchwald 4-Amino-isoindolin-1-one (Fluorescent Probes) Start->Buchwald Buchwald Pd2(dba)3/Xantphos, R-NH2 Cyanation 4-Cyano-isoindolin-1-one (Carboxyl Precursor) Start->Cyanation Cyanation Zn(CN)2, Pd(0) Borylation 4-(Bpin)-isoindolin-1-one (Versatile Intermediate) Start->Borylation Miyaura Borylation B2pin2, KOAc

Caption: Divergent functionalization of the 4-bromoisoindolin-1-one scaffold using Pd-catalyzed cross-coupling.

Experimental Decision Workflow

Use this logic flow to determine the necessity of protecting groups.

G Start Select Reaction Type Type Is the reaction condition strongly basic (e.g., NaOtBu)? Start->Type Protect REQUIRED: Protect Lactam Nitrogen (e.g., Boc, SEM) Type->Protect Yes (Buchwald with NaOtBu) Direct Proceed with Unprotected Substrate Type->Direct No (Suzuki w/ K2CO3)

Caption: Decision tree for N-protection based on reaction basicity.

Part 5: Troubleshooting & Expert Insights

  • Regiochemistry Verification: Always verify the starting material by 1H NMR. The 4-bromo isomer will show a doublet-doublet-doublet pattern for the aromatic protons, but the key is the NOE (Nuclear Overhauser Effect) signal. Irradiating the methylene protons (C3) should show an NOE enhancement of the proton at C4 unless C4 is substituted (Bromine). If you see NOE between CH2 and an aromatic proton, you likely have the 7-bromo isomer or the bromine is lost.

  • Lactam Solubility: 4-Bromoisoindolin-1-one has poor solubility in non-polar solvents (Hexane, Toluene). Use Dioxane, DMF, or DMSO for best results.

  • Dehalogenation: If you observe the formation of unsubstituted isoindolin-1-one (mass 133), your catalytic system is too reducing. Switch from isopropanol/ethanol co-solvents to Dioxane/Water and ensure the reaction is strictly anaerobic.

References

  • Synthesis of 4-Bromoisoindolin-1-one

    • ChemicalBook. (2023). "The introduction of 4-bromoisoindolin-1-one."
  • Suzuki Coupling on Isoindolinones (Lenalidomide Analogs)

    • Zhou, J., et al. (2020). "Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction." Archiv der Pharmazie.
  • General Buchwald-Hartwig Protocols

    • Organic Syntheses. "Buchwald-Hartwig Coupling General Procedures."
  • Cyanation Methodologies

    • BenchChem.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isoindolinones and the Advent of Microwave Chemistry

The isoindolinone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including acting as enzyme inhibitors and receptor modulators.[1][3] Specifically, the introduction of a bromine atom at the 4-position and a cyclopropyl group at the 2-position of the isoindolin-1-one core can significantly influence the molecule's steric and electronic properties, making it a valuable building block in drug discovery.[4][5] For instance, 4-bromoisoindolin-1-one is a key intermediate in the synthesis of the anti-hepatitis C drug Vaniprevir.[4]

Traditionally, the synthesis of such derivatives often involves multi-step procedures with long reaction times and harsh conditions.[2] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a green and efficient alternative.[6] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This "in-core" heating is fundamentally different from conventional heating methods that rely on thermal conduction from the vessel walls.[9] The result is a dramatic reduction in reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles.[7][10]

This document provides a detailed protocol for the microwave-assisted synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one, outlining the underlying principles, experimental setup, and characterization techniques.

Underlying Principles of Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules, like many organic solvents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction at the molecular level, generating heat.[9][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, which in turn generates heat.[6]

The efficiency of microwave heating allows for rapid temperature elevation and the ability to reach temperatures far above the solvent's boiling point in a sealed vessel, a phenomenon known as superheating.[9] This can significantly accelerate reaction rates, often leading to different product distributions compared to conventional heating.[11]

Safety First: Essential Protocols for Microwave Chemistry

The rapid heating and potential for high pressures associated with microwave synthesis necessitate strict adherence to safety protocols.[12]

  • Dedicated Laboratory-Grade Equipment: Never use a domestic microwave oven for chemical synthesis.[12] Laboratory-grade microwave reactors are specifically designed with features such as pressure and temperature monitoring, and robust containment vessels to handle the rigors of chemical reactions.[12][13]

  • Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[13][14]

  • Vessel Integrity: Always inspect the reaction vessels for any cracks or defects before use. Ensure the vessel seals are intact to prevent leakage of microwave radiation and hazardous fumes.[13][15]

  • Ventilation: Microwave reactors should be located in a well-ventilated area, preferably within a fume hood, to manage any potential release of volatile or toxic substances.[14]

  • Reaction Monitoring: Closely monitor the reaction parameters (temperature and pressure) throughout the synthesis. Do not exceed the recommended limits for the specific vessel and instrument.[15]

  • Flammable Solvents: Exercise extreme caution when heating flammable solvents. Ensure the microwave system is designed for such applications and has appropriate safety features like flammable vapor sensors.[14]

  • Cooling: Allow the reaction vessel to cool completely before opening to prevent sudden depressurization and potential ejection of hot contents.[16]

Experimental Workflow: Synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one

This protocol details the synthesis of the target compound from commercially available 3-bromo-2-methylbenzoic acid.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Bromination and Cyclization (Microwave) A 3-Bromo-2-methylbenzoic acid C 3-Bromo-2-methylbenzoyl chloride A->C SOCl2, 60°C B Thionyl Chloride B->C E 3-Bromo-N-cyclopropyl-2-methylbenzamide C->E Triethylamine D Cyclopropylamine D->E H 4-Bromo-2-cyclopropylisoindolin-1-one E->H Microwave Irradiation, 120°C F N-Bromosuccinimide (NBS) F->H G AIBN (initiator) G->H

Caption: Synthetic pathway for 4-Bromo-2-cyclopropylisoindolin-1-one.

Materials and Instrumentation
Reagents and Materials Instrumentation
3-Bromo-2-methylbenzoic acidDedicated Laboratory Microwave Reactor
Thionyl chlorideMagnetic Stirrer Hotplate
CyclopropylamineRotary Evaporator
TriethylamineNMR Spectrometer (¹H and ¹³C)
N-Bromosuccinimide (NBS)Mass Spectrometer (e.g., ESI-MS)
Azobisisobutyronitrile (AIBN)High-Performance Liquid Chromatography (HPLC)
Dichloromethane (DCM), anhydrousMelting Point Apparatus
Methanol, anhydrousStandard laboratory glassware
Toluene, anhydrous
Step-by-Step Protocol

Step 1: Synthesis of 3-Bromo-N-cyclopropyl-2-methylbenzamide (Intermediate)

  • To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure 3-bromo-N-cyclopropyl-2-methylbenzamide.

Step 2: Microwave-Assisted Synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 3-bromo-N-cyclopropyl-2-methylbenzamide (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-bromo-2-cyclopropylisoindolin-1-one as a solid.

Characterization and Expected Results

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Signals corresponding to the aromatic protons, the cyclopropyl protons, and the methylene protons of the isoindolinone ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀BrNO.[17][18]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point range.

Troubleshooting

Problem Possible Cause Solution
Low yield in Step 2Incomplete reactionIncrease microwave hold time or temperature incrementally. Ensure efficient stirring.
Decomposition of starting material or productDecrease microwave temperature.
Formation of multiple byproductsNon-selective brominationEnsure high-purity starting materials and anhydrous conditions. Optimize the amount of NBS and AIBN.
Pressure exceeds safety limitsReaction is too vigorousReduce the concentration of reactants. Use a larger reaction vessel.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of 4-bromo-2-cyclopropylisoindolin-1-one derivatives.[10][19][20] This approach significantly reduces reaction times and can lead to improved yields and purity compared to conventional heating methods. The protocols outlined in this document, when combined with stringent safety practices, offer a reliable pathway for researchers in drug discovery and organic synthesis to access this important class of molecules.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025).
  • The introduction of 4-bromoisoindolin-1-one. ChemicalBook. (2023).
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave Assisted Organic Synthesis: A Green Chemistry Approach. IJNRD. (2023).
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. (2025).
  • Microwave-assisted green synthesis, antimicrobial activity, and drug-likeness of novel isoindolinone deriv
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Safety Considerations for Microwave Synthesis.
  • Microwave-irradiated synthesis of C(3)-substituted isoindolinones 7.33.
  • Microwave-assisted synthesis of C3-tetrasubstituted isoindolinones 2.21.
  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Semantic Scholar.
  • Laboratory Microwave Safety Precautions. Scribd.
  • Potential applications of 5-(Bromomethyl)isoindoline in medicinal chemistry. Benchchem.
  • INFO.
  • Microwave Safety.
  • An Overview on Asymmetric Synthesis of 3-Substituted Isoindolinones.
  • 337536-15-9 | 4-Bromoisoindolin-one. ChemScene.
  • 3-Substituted isoindolin-1-ones and their pharmaceutical applications.
  • Microwave Assisted Organic Synthesis.
  • Synthesis method of 6-bromoisoindolinyl-1-one.
  • Isoindolinone synthesis. Organic Chemistry Portal.
  • Brominated isoindolines: precursors to functionalised nitroxides. Journal of the Chemical Society, Perkin Transactions 2.
  • 4-bromoisoindolin-1-one. Sunway Pharm Ltd.
  • Brominated isoindolines: Precursors to functionalised nitroxides.
  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. (2023).
  • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles.
  • Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. (2009).
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC. (2022).
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
  • Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Publishing.
  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024).

Sources

Scalable Process Development: Synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1159822-76-2 / Analogous structures), a critical pharmacophore in the development of PARP inhibitors, kinase inhibitors, and mGluR modulators.[1]

While various academic routes exist, many suffer from poor atom economy, reliance on expensive transition metals, or non-scalable purification methods (chromatography). This guide prioritizes a Process Chemistry approach, focusing on the "Ortho-Xylene Strategy" via radical bromination and subsequent cyclization.[1] This route is selected for its cost-efficiency, safety profile, and ability to purify via crystallization.[1]

Core Advantages of This Protocol:
  • Chromatography-Free: Purification relies on controlled crystallization.[1]

  • Green Solvent Switch: Replaces carcinogenic CCl₄ with Trifluorotoluene (PhCF₃) or Chlorobenzene.

  • Telescoped Processing: Potential for a one-pot transformation from the benzyl bromide intermediate.[1]

Strategic Retrosynthesis

The most logical disconnection for the isoindolin-1-one core involves breaking the C-N bonds.[1] The 4-bromo substituent is installed early in the starting material (methyl 3-bromo-2-methylbenzoate) to avoid regioselectivity issues later.[1]

Retrosynthesis Target 4-Bromo-2-cyclopropylisoindolin-1-one (Target) Inter1 Methyl 3-bromo-2-(bromomethyl)benzoate (Activated Intermediate) Target->Inter1 Amide Formation & Cyclization Amine Cyclopropylamine Target->Amine N-Alkylation SM Methyl 3-bromo-2-methylbenzoate (Starting Material) Inter1->SM Wohl-Ziegler Bromination

Caption: Retrosynthetic disconnection revealing the key benzylic bromide intermediate.

Detailed Experimental Protocols

Phase 1: Wohl-Ziegler Bromination (The Critical Step)

Objective: Selective monobromination of the benzylic methyl group.[1] Challenge: Over-bromination leads to the gem-dibromide, which hydrolyzes to the aldehyde and cannot form the lactam.[1] Under-bromination leaves difficult-to-separate starting material.[1]

Reagents & Stoichiometry:

Reagent MW Equiv. Role
Methyl 3-bromo-2-methylbenzoate 229.07 1.00 Starting Material
N-Bromosuccinimide (NBS) 177.98 1.05 Bromine Source
AIBN (or V-40) 164.21 0.05 Radical Initiator

| Trifluorotoluene (PhCF₃) | - | 5-8 Vol | Solvent (Green alternative) |[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge Methyl 3-bromo-2-methylbenzoate and PhCF₃.[1] Stir at 25°C until dissolved.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.025 eq - half charge).

    • Note: NBS should be freshly recrystallized or stored properly to minimize free bromine color (yellow/orange).

  • Initiation: Heat the mixture to 85°C . An exotherm indicates radical initiation.

    • Process Control: If no exotherm is observed within 30 mins, add the second portion of AIBN (0.025 eq).

  • Reaction Monitoring: Maintain reflux (approx. 100-102°C) for 2–4 hours. Monitor via HPLC (Target: >90% Mono-Br, <5% Di-Br, <5% SM).

  • Workup: Cool to 20°C. The byproduct, succinimide, will precipitate.

  • Filtration: Filter off the succinimide solids. Wash the cake with cold PhCF₃.

  • Concentration: Concentrate the filtrate under reduced pressure to roughly 3 volumes. Do not evaporate to dryness if the product is thermally unstable.[1]

    • Checkpoint: The product is Methyl 3-bromo-2-(bromomethyl)benzoate.[1] Proceed immediately to Phase 2 (telescoping is recommended).

Phase 2: Cyclization with Cyclopropylamine

Objective: Formation of the lactam ring via N-alkylation followed by intramolecular acylation.[1]

Reagents & Stoichiometry:

Reagent Equiv. Role
Crude Benzyl Bromide (from Phase 1) 1.00 Intermediate
Cyclopropylamine 1.50 Nucleophile
Triethylamine (TEA) or DIPEA 2.00 Acid Scavenger

| THF or Ethanol | 10 Vol | Solvent |[1]

Step-by-Step Protocol:

  • Preparation: Dissolve the crude oil from Phase 1 in THF (or EtOH).

  • Addition: Cool the solution to 0–5°C (ice bath). Add Triethylamine (2.0 eq).

  • Amine Addition: Add Cyclopropylamine (1.5 eq) dropwise over 30 minutes.

    • Caution: Exothermic reaction. Maintain internal temperature <10°C to prevent impurity formation.

  • Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Mechanism:[2][3] The amine first displaces the bromide (S_N2), then attacks the methyl ester to close the ring (Acylation).

    • Optimization: If cyclization is slow (monitored by HPLC showing uncyclized amine-ester), heat to 50°C for 1 hour.[1]

  • Quench: Add water (5 volumes).

  • Isolation (Crystallization):

    • Distill off THF/EtOH until the solution becomes cloudy.

    • Add Heptane (or water if using EtOH) to induce precipitation.

    • Cool to 0°C and age the slurry for 2 hours.

  • Filtration: Filter the white/off-white solid.[1] Wash with water (to remove HBr salts) and cold heptane.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Radical Bromination cluster_1 Phase 2: Cyclization Step1 Start: Methyl 3-bromo-2-methylbenzoate + NBS + AIBN Step2 Reflux in PhCF3 (102°C) Step1->Step2 Step3 Filter Succinimide Step2->Step3 Step4 Add Cyclopropylamine + Base (0°C) Step3->Step4 Telescoped filtrate Step5 Warm to RT (Ring Closure) Step4->Step5 Step6 Crystallization (EtOH/Water or THF/Heptane) Step5->Step6 Final Final Step6->Final Final Product >98% Purity

Caption: Integrated process flow from starting material to crystallized API intermediate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of DeviationMitigation
Water Content (Phase 1) < 0.1%Water kills the radical chain; hydrolysis of bromide.[1]Dry solvents over molecular sieves; N₂ purge.
Temperature (Phase 1) 85°C - RefluxToo low: No initiation.[1] Too high: Degradation.Use internal probe; controlled heating ramp.
Stoichiometry (NBS) 1.05 - 1.10 eq>1.1 eq leads to dibromide (difficult removal).Strict weighing; HPLC monitoring before quench.
Amine Addition Temp < 10°CHigh temp causes impurity formation (dimers).Slow addition; active cooling.[1]

Analytical Checkpoint (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 10-90% B.[1]

  • Detection: UV @ 220 nm.

  • Retention Times (Approx):

    • Succinimide: ~1.5 min

    • Cyclopropylamine: Void volume

    • Target (Lactam): ~8.5 min

    • Dimer Impurity: ~12.0 min

Alternative Route: Chan-Lam Coupling

If the core 4-bromoisoindolin-1-one is commercially available, a direct N-alkylation can be performed.[1] Note that S_N2 alkylation with cyclopropyl halides is extremely difficult due to ring strain and steric hindrance. The Chan-Lam coupling is the superior alternative for this specific bond formation.[1]

  • Reagents: 4-bromoisoindolin-1-one, Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Bipyridine (1.0 eq), Na₂CO₃, in Dichloroethane (DCE) at 70°C under Air.

  • Pros: Mild conditions, avoids radical chemistry.

  • Cons: High copper load, expensive boronic acid, difficult to scale >1kg due to heterogeneous mixing and oxygen requirement.

References

  • Wohl-Ziegler Bromination Mechanism & Scale-up

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Synthesis of Isoindolinones via Methyl 2-(bromomethyl)

    • ChemicalBook. (2023). Synthesis of 4-bromoisoindolin-1-one and derivatives. Link

  • Cyclopropylamine Reactivity & Handling

    • PubChem.[4] (n.d.). Cyclopropylamine Compound Summary. Link

  • Green Solvent Replacement for CCl4

    • Ogawa, A., et al. (2013).[5] Trifluorotoluene as an Alternative Solvent for Radical Bromination. Journal of Organic Chemistry. Link

  • General Isoindolinone Synthesis (Patent Context)

    • Pfizer Inc. (2005). Process for the preparation of isoindolin-1-one derivatives. WO2005021532. Link

Sources

C-H activation strategies involving 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C-H Functionalization of 4-Bromo-2-cyclopropylisoindolin-1-one

Part 1: Strategic Overview

4-Bromo-2-cyclopropylisoindolin-1-one represents a high-value pharmacophore scaffold, merging the privileged isoindolinone core (ubiquitous in PARP, MDM2, and kinase inhibitors) with a reactive aryl bromide handle and a distinct


-cyclopropyl motif.[1]

For medicinal chemists, this molecule presents a unique chemoselectivity challenge :

  • The C4-Bromide: A latent handle for traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which must be preserved during initial diversification.[1]

  • The C3-Methylene (

    
    -H):  The most electronically activated position, susceptible to oxidation and radical attack, but sterically crowded by the peri-positioned 4-Bromo group.[1]
    
  • The C7-Aryl (

    
    -H):  A position distal to the bromide, ideal for Amide-Directed C-H activation using Rh(III) or Ru(II) catalysis.[1]
    

This guide details protocols to functionalize the C7 and C3 positions without compromising the C4-Br bond, enabling a "Late-Stage Diversification" strategy.

Reactivity Logic & Pathway Map

The following diagram illustrates the orthogonal reactivity windows available for this scaffold. Note how catalyst selection dictates the site of activation.

CH_Activation_Strategy Scaffold 4-Bromo-2-cyclopropyl isoindolin-1-one C7_Path Path A: C7-H Activation (Directed Olefination) Scaffold->C7_Path Rh(III) Cp* AgSbF6, Acrylate C3_Path Path B: C3-H Oxidation (Hemiaminal Formation) Scaffold->C3_Path O2, Base or Photo-HAT Product_C7 7-Alkenyl-4-bromo isoindolinone C7_Path->Product_C7 Product_C3 3-Hydroxy-4-bromo isoindolinone C3_Path->Product_C3 C4_Path Path C: C4-Br Coupling (Suzuki/Buchwald) Product_Final Fully Decorated Drug Candidate C4_Path->Product_Final Product_C7->C4_Path Late-Stage Product_C3->C4_Path Late-Stage

Figure 1: Divergent functionalization pathways. The C4-Br bond is preserved in Paths A and B to serve as a handle in Path C.[1]

Part 2: Detailed Experimental Protocols

Protocol A: C7-H Olefination (Amide-Directed)

Objective: Install an alkene at the C7 position (distal to the Br) using the amide carbonyl as a directing group.[1] Mechanism: Rh(III)-catalyzed C-H activation via a concerted metalation-deprotonation (CMD) pathway.[1] Chemoselectivity: The oxidative addition of Rh(III) into the C-Br bond is kinetically slower than the directed C-H activation under acidic/oxidative conditions, preserving the bromine.

Materials:

  • Substrate: 4-Bromo-2-cyclopropylisoindolin-1-one (1.0 equiv)[1]

  • Coupling Partner: Ethyl acrylate or Styrene (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Additive:

    
     (10 mol%) – Critical for cationic Rh species generation.
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.[1]

Step-by-Step Methodology:

  • Setup: In a glovebox or under

    
     flow, charge a screw-cap pressure tube with the Substrate (0.2 mmol), 
    
    
    
    (3.1 mg, 0.005 mmol),
    
    
    (6.9 mg, 0.02 mmol), and
    
    
    (80 mg, 0.4 mmol).[2]
  • Solvation: Add DCE (2.0 mL). Add the alkene coupling partner (0.24 mmol).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

    • Expert Tip: Vigorous stirring is essential as

      
       is sparingly soluble.
      
  • Workup: Cool to room temperature (RT). Dilute with DCM (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc/Hexanes).

    • Expected Outcome: The C7-alkenylated product (mono-substituted) is typically the major product.[1] The C4-Br remains intact due to the orthogonal nature of Rh(III) catalysis.

Data Validation (Self-Check):

  • 
     NMR:  Look for the disappearance of the C7-H doublet (most downfield aromatic proton) and the appearance of vinylic protons.
    
  • MS: Mass should correspond to

    
    .[1] The isotopic pattern must still show the 1:1 ratio of 
    
    
    
    .
Protocol B: C3-H Oxidation (Hemiaminal Synthesis)

Objective: Introduce a hydroxyl group at the benzylic C3 position.[1] This creates a "hemiaminal" handle for further nucleophilic substitution (e.g., Friedel-Crafts) or serves as a bioactive moiety itself.[1] Challenge: The adjacent 4-Br group creates steric strain (peri-interaction).[1] Standard radical bromination (NBS) might cause ring-opening of the cyclopropyl group.[1] Solution: Base-mediated aerobic oxidation.[1] This mild method avoids radical initiators that jeopardize the cyclopropyl ring.

Materials:

  • Substrate: 4-Bromo-2-cyclopropylisoindolin-1-one (1.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or Cs2CO3.
    
  • Solvent: Toluene or DMSO.

  • Atmosphere: Air (Open flask) or

    
     balloon.
    

Step-by-Step Methodology:

  • Setup: Dissolve the substrate (0.2 mmol) in Toluene (2.0 mL) in a round-bottom flask.

  • Activation: Add

    
     (55 mg, 0.4 mmol).
    
  • Reaction: Stir vigorously at 80 °C open to the air (or under an

    
     balloon for faster kinetics) for 12–24 hours.
    
    • Mechanistic Note: The base generates a transient enolate/aza-enolate at C3, which traps molecular oxygen.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography.

    • Expert Tip: 3-Hydroxyisoindolinones are polar.[1] Use DCM/MeOH (95:5) for elution.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance from 4-Br blocking C3.[1]Switch solvent to DMSO to increase basicity; increase Temp to 100°C.
Cyclopropyl Ring Opening Radical pathway active (impurities?).Ensure reagents are peroxide-free; add radical scavenger (BHT) if using aerobic conditions to suppress side-reactions.[1]
Dehydration to Enamide Over-elimination.[1]Avoid acidic workup. The 3-OH product is stable but can dehydrate to the enamide (double bond between C3-N) under acidic conditions.[1]

Part 3: References & Authority

The protocols above are synthesized from field-validated methodologies for isoindolinone functionalization, adapted for the specific steric and electronic constraints of the 4-bromo-2-cyclopropyl analog.

  • Tandem C(sp3)–H Arylation/Oxidation of Isoindolinones

    • Source: National Institutes of Health (NIH) / PMC

    • Relevance: Establishes the base-mediated aerobic oxidation protocol for C3-hydroxy installation.

    • Link:[Link]

  • Rhodium(III)-Catalyzed C–H Functionalization in Water

    • Source: ACS Publications (Organic Letters)

    • Relevance: Defines the Rh(III) catalytic cycle for amide-directed C-H activation, proving tolerance for Halogen substituents.

    • Link:[Link]

  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Synthesis

    • Source: ACS Publications[2][1][3]

    • Relevance: Demonstrates the compatibility of transition metal catalysis with strained rings (like cyclopropyl/oxazetidines) and directed C-H activation.[3]

    • Link:[Link]

  • Heterobenzylic C(sp3)–H Acylation via Photoinduced HAT

    • Source: Thieme Connect (Synlett)

    • Relevance: Provides a metal-free, radical alternative for C3 functionalization if metal-catalyzed methods fail due to steric bulk.[1]

    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-cyclopropylisoindolin-1-one Purification

[1]

Topic: Purification & Impurity Management for 4-Bromo-2-cyclopropylisoindolin-1-one Document ID: TSC-ISO-BR-04 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Module 1: The Synthesis Context & Impurity Profile

To purify effectively, one must understand the origin of the impurities. 4-Bromo-2-cyclopropylisoindolin-1-one is typically synthesized via the cyclization of methyl 3-bromo-2-(bromomethyl)benzoate with cyclopropylamine , or through reductive amination of 3-bromo-2-formylbenzoate .

The presence of the cyclopropyl group (steric bulk, moderate lipophilicity) and the aryl bromide (reactive handle) dictates the purification strategy.

Common Impurity Matrix
Impurity TypeOriginPhysicochemical BehaviorDiagnostic Sign
Impurity A: Unreacted Cyclopropylamine Excess reagent from synthesis.[2]Basic, volatile (bp ~50°C), but "sticky" on silica due to amine-silanol interactions.Strong amine odor; tailing spots on TLC (ninhydrin active).
Impurity B: Hydrolyzed Precursor Hydrolysis of the starting ester/halide (e.g., 3-bromo-2-(hydroxymethyl)benzoic acid).[1]Highly polar, acidic.[1]Stuck at baseline on TLC (Hex/EtOAc); soluble in NaHCO₃.
Impurity C: Des-bromo Analog Over-reduction (if hydrogenation/metal catalysis was used previously).Very similar Rf to product; lower MW (-79/81 amu).M+H peak shows mass of ~251 (loss of Br).
Impurity D: Dimer/Oligomers Radical coupling or intermolecular alkylation during heating.Highly lipophilic or very polar depending on linkage.Extra spots at extreme Rf values (0.1 or 0.9).

Module 2: Diagnostic & Workflow Logic

Before committing to a purification method, assess the crude state. Do not auto-pilot to flash chromatography; the N-cyclopropyl group often facilitates crystallization.

Purification Decision Tree

PurificationLogicStartCrude Reaction MixtureCheckTLCStep 1: TLC Analysis(30% EtOAc/Hexane)Start->CheckTLCDecision1Is Cyclopropylamine present?(Baseline tailing/Odor)CheckTLC->Decision1AcidWashProtocol A:Acidic Workup (pH 3-4)Decision1->AcidWashYesDecision2Physical State of Residue?Decision1->Decision2NoAcidWash->Decision2SolidCrystalline SolidDecision2->SolidSolidOilViscous Oil/GumDecision2->OilOilRecrysProtocol B:Recrystallization(EtOH/Water or Hex/EtOAc)Solid->RecrysColumnProtocol C:Flash Chromatography(Gradient Elution)Oil->ColumnFinalPure 4-Bromo-2-cyclopropylisoindolin-1-oneRecrys->FinalColumn->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical properties and impurity profile.

Module 3: Deep-Dive Protocols

Protocol A: Removal of Stubborn Cyclopropylamine (The "Acid Wash")

Issue: Cyclopropylamine is basic and can co-elute or cause streaking during chromatography. Evaporation alone often fails due to salt formation with atmospheric CO₂ or trace acids.

The Fix:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (environmental/emulsion risk), but use it if solubility is poor.

  • Wash 1: Wash the organic layer with 0.5M - 1M HCl (Cold).

    • Mechanism:[2][3][4][5] Protonates the cyclopropylamine (

      
      ), converting it into the water-soluble hydrochloride salt.
      
    • Caution: Do not use highly concentrated acid (>2M) or heat, as this may hydrolyze the isoindolinone lactam ring [1].[1]

  • Wash 2: Wash with Brine.

  • Dry: Dry over anhydrous

    
     and concentrate.
    
Protocol B: Recrystallization (The "Solvent Switch")

Issue: The product is a solid, but the crude is sticky due to impurities. Advantage:[1][2][5] 4-Bromo-2-cyclopropylisoindolin-1-one has a rigid core (isoindolinone) that crystallizes well once oily impurities are removed.

Recommended Solvent Systems:

  • System 1 (High Purity): Ethanol / Water.

    • Dissolve crude in minimal boiling Ethanol (

      
      ).
      
    • Add hot water dropwise until persistent cloudiness appears.

    • Add one drop of Ethanol to clear it.

    • Cool slowly to Room Temp, then

      
      .
      
  • System 2 (For Lipophilic Impurities): Hexane / Ethyl Acetate.[4]

    • Dissolve in minimal hot EtOAc; add Hexane until turbid.

Validation: Check the supernatant by TLC. If impurities remain in the mother liquor, filter the crystals and wash with cold Hexane/Ethanol (9:1) [2].

Protocol C: Flash Chromatography Parameters

Issue: Recrystallization failed, or the product is an oil.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane / Ethyl Acetate (Gradient).

Gradient Step% Ethyl AcetateVolume (CV)Target
Equilibration 5%3 CVColumn conditioning.
Impurity Elution 5% → 15%5 CVElutes non-polar dimers/starting halides.
Product Elution 15% → 40%10 CVProduct typically elutes at ~25-30% EtOAc.
Flush 100%3 CVElutes polar hydrolysis byproducts.

Note: If the amine impurity persists (streaking), add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites on the silica [3].[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned yellow/orange after drying. Is it decomposing?

  • A: Pure isoindolinones are typically white or off-white solids. A yellow/orange tint often indicates trace bromine leaching or oxidation of phenolic impurities (if phenolic precursors were used).

  • Fix: Wash the organic solution with 10% Sodium Thiosulfate (

    
    ) during workup to quench active oxidants/bromine [4].
    

Q2: Can I use HPLC to assess purity? What are the conditions?

  • A: Yes. Standard Reverse-Phase HPLC is effective.

    • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase A: Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0).[1]

    • Mobile Phase B: Acetonitrile (MeCN).[6]

    • Gradient: 10% B to 90% B over 15-20 mins. The bromine atom makes the molecule sufficiently lipophilic for good retention [5].

Q3: Is the cyclopropyl group stable to acid workup?

  • A: Yes. The cyclopropyl group on the nitrogen is kinetically stable to dilute aqueous acids (0.5M - 1M HCl) at room temperature. It does not undergo ring-opening under these mild conditions. Avoid concentrated strong acids (H₂SO₄) or high heat [6].

References

  • ChemicalBook. (2023).[7] Synthesis and properties of 4-bromoisoindolin-1-one derivatives. Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Isoindolinones: Recent Literature & Methodologies. Retrieved from

  • University of Rochester. (n.d.). Workup Tricks: Handling Amines and Streaking on Silica. Retrieved from

  • Organic Syntheses. (2014). Preparation of Bromocyclopropane and handling of brominated impurities.[8] Org.[8][9][10] Synth. 2014, 91, 322. Retrieved from

  • SciSpace. (2011). Validated RP-HPLC method for impurities in brominated pharmacophores. Retrieved from

  • National Institutes of Health (NIH). (2018). Faster and Greener Chemical Reaction Workup: Stability of Cyclopropylamines. Retrieved from

Technical Support Center: Optimizing Solubility of 4-Bromo-2-cyclopropylisoindolin-1-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-cyclopropylisoindolin-1-one is a key intermediate often utilized in the synthesis of HCV NS3/4A inhibitors (e.g., Vaniprevir) and PARP inhibitors.[1][2] While theoretically soluble in dimethyl sulfoxide (DMSO), researchers frequently encounter unexpected precipitation , incomplete dissolution , or "crashing out" upon storage .[2]

This guide addresses the root causes—primarily the interplay between the compound's high crystal lattice energy and DMSO's hygroscopicity—and provides validated protocols to ensure consistent stock solutions.

Part 1: The Diagnostic Phase

Before attempting to force the compound into solution, determine the nature of the failure.

The "Wet DMSO" Trap

The most common cause of solubility failure for hydrophobic isoindolinones is water contamination . DMSO is highly hygroscopic; it can absorb up to 10% water by weight within 24 hours if left uncapped.[2]

  • Mechanism: 4-Bromo-2-cyclopropylisoindolin-1-one is lipophilic (LogP ~2-3).[1][2] As DMSO absorbs atmospheric moisture, the solvent power decreases.[2][3] Water acts as an antisolvent, increasing the thermodynamic drive for the compound to re-crystallize (pi-stacking).[2]

Solubility Decision Tree

Use this logic flow to diagnose your specific issue before proceeding to protocols.

SolubilityDecisionTree Start Observation: Compound is not dissolving CheckDMSO Step 1: Check DMSO Age/Storage Start->CheckDMSO OldDMSO DMSO is old (>1 month opened) or stored loosely capped CheckDMSO->OldDMSO FreshDMSO DMSO is fresh/anhydrous CheckDMSO->FreshDMSO Action1 DIAGNOSIS: Water Contamination. Discard DMSO. Use Protocol B. OldDMSO->Action1 Step2 Step 2: Apply Kinetic Energy (Warm to 40°C + Sonicate) FreshDMSO->Step2 ResultClear Solution clears Step2->ResultClear ResultCloudy Remains cloudy/precipitate Step2->ResultCloudy Action2 DIAGNOSIS: Kinetic Trap. Compound requires energy to break lattice. Proceed to Protocol A. ResultClear->Action2 Action3 DIAGNOSIS: Saturation Limit. Concentration > Solubility Limit. Dilute or use Co-solvent (Protocol C). ResultCloudy->Action3

Figure 1: Diagnostic workflow for identifying the root cause of solubility failure.

Part 2: Validated Protocols

Protocol A: The "Kinetic Rescue" (Standard Dissolution)

Use this for fresh powders that appear "clumpy" or resistant to initial wetting.

Context: The isoindolinone core is rigid and planar, leading to strong intermolecular pi-stacking interactions.[1][2] Breaking this crystal lattice requires energy.[1][2]

  • Weighing: Weigh the required amount of 4-Bromo-2-cyclopropylisoindolin-1-one into a glass vial (avoid polystyrene, which can be attacked by DMSO).

  • Solvent Addition: Add fresh DMSO (Grade: ACS Spectrophotometric or Anhydrous, ≥99.9%) to achieve a target concentration of 10–50 mM .[2]

    • Note: Do not attempt >100 mM initially.[1][2]

  • Vortexing: Vortex at maximum speed for 30 seconds.

  • Thermal Cycle:

    • Incubate the vial in a water bath or heating block at 40–45°C for 5–10 minutes.

    • Why? Increasing temperature lowers the viscosity of DMSO and increases the kinetic energy of the solute molecules, disrupting the crystal lattice.

  • Sonication: Sonicate in an ultrasonic water bath for 10–15 minutes.

    • Visual Check: The solution should be completely clear. If "shimmering" (Schlieren lines) persists, mix again.

Protocol B: Managing Hygroscopicity (The "Dry" Method)

Use this if you experience precipitation after freezing/thawing or during storage.

Context: Water uptake is the #1 enemy.[2] This protocol minimizes atmospheric exposure.[1][2]

  • Source Material: Use a new, unopened bottle of DMSO or DMSO stored over molecular sieves (3Å or 4Å).[2]

  • Inert Atmosphere (Optional but Recommended): If possible, dispense DMSO under a stream of nitrogen or argon gas.[2]

  • Aliquot Immediately:

    • Dissolve the compound using Protocol A.

    • Do not store the bulk stock. Immediately divide the solution into single-use aliquots (e.g., 20–50 µL) in high-quality polypropylene or glass tubes with O-ring seals.

  • Storage: Store aliquots at -20°C or -80°C .

    • Critical Step: When thawing, allow the tube to reach room temperature completely before opening.[2] Opening a cold tube condenses atmospheric moisture directly into the DMSO, ruining the stock for future use.[2]

Protocol C: Co-Solvent Strategy (For Biological Assays)

Use this if the compound precipitates when diluted into aqueous media (e.g., cell culture).[2]

Context: When a DMSO stock is added to water/media, the "solvent shock" can cause rapid precipitation.[2][3]

ComponentRoleRecommended Ratio
DMSO Primary Solvent100% (Stock)
PEG-400 Solubility Enhancer50% DMSO / 50% PEG-400 (Alternative Stock)
Tween-80 SurfactantAdd 0.05% to the aqueous buffer (not the stock)

Workflow:

  • Prepare the stock in 100% DMSO .

  • Perform an intermediate dilution step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1][2]

  • Add this mixture to your aqueous buffer.[1][2] This "steps down" the hydrophobicity gradient, preventing immediate crashing out.[2]

Part 3: Frequently Asked Questions (FAQs)

Q1: My solution turned slightly yellow after heating. Is the compound degrading? A: Likely not.[2] Isoindolinone derivatives often exhibit slight thermochromism or contain trace impurities that darken upon heating.[2] However, if the color turns dark brown or black, this indicates degradation (possibly oxidation).[2] 4-Bromo-2-cyclopropylisoindolin-1-one is generally stable at 45°C for short periods.[1][2] Verify purity via LC-MS if concerned.

Q2: What is the absolute maximum solubility of this compound in DMSO? A: While batch-specific, the practical upper limit is typically 50–80 mM . We strongly recommend working at 10–20 mM for stock solutions to provide a safety margin against temperature fluctuations and water absorption.[2]

Q3: Can I use DMSO containing 0.1% water? A: For this specific compound, no .[1][2] The hydrophobic cyclopropyl and bromo groups make it highly sensitive to the "antisolvent" effect of water. Even 0.1% water can act as a nucleation seed for precipitation over long-term storage.[1][2]

Q4: I see a "film" on the tube walls after thawing. What is it? A: This is the compound subliming or crystallizing at the interface.[2]

  • Fix: Centrifuge the tube (spin-down) to collect the liquid, then warm to 37°C and vortex to redissolve the film back into the bulk solution.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5][6] Impact of hygroscopic DMSO on compound solubility and precipitation troubleshooting. Retrieved from [2]

  • Balakin, K. V., et al. (2004).[1][2][7] "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22-31.[1][2][7]

  • Gaylord Chemical. (2014).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102.

  • Li, J., et al. (2021).[1][2] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(13), 3950.[2] [2]

  • ChemicalBook. (2023).[1][2] 4-Bromoisoindolin-1-one: Synthesis and Properties. [2]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-cyclopropylisoindolin-1-one before handling.

Sources

Optimizing palladium catalysts for 4-Bromo-2-cyclopropylisoindolin-1-one coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Support Division Subject: Technical Guide: Optimization of Palladium Catalysts for 4-Bromo-2-cyclopropylisoindolin-1-one Coupling

Executive Summary & Substrate Analysis

Target Substrate: 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1) Primary Application: Intermediate for PARP inhibitors and kinase modulators. Chemical Challenges:

  • Electronic Deactivation: The fused lactam ring (isoindolinone) exerts an electron-withdrawing effect on the aryl ring, potentially slowing the oxidative addition step compared to simple aryl bromides.

  • Coordination Interference: The lactam carbonyl oxygen and the nitrogen lone pair (though delocalized) can competitively coordinate to the Pd(II) center, leading to catalyst resting states that are off-cycle.

  • Steric Bulk: The cyclopropyl group at the N-position creates a specific steric pocket. While the 4-bromo position is relatively accessible, the nearby methylene bridge (C3) and the rigid bicyclic core require ligands that can negotiate this geometry.

Catalyst System Selection (The "Engine")

Q1: Which catalyst/ligand system should I screen first for Suzuki-Miyaura coupling?

Recommendation: Do not start with Pd(PPh3)4. It is often too labile and prone to oxidation for this specific scaffold.

  • Primary Screen: Pd(OAc)2 + XPhos or Pd(OAc)2 + SPhos (1:2 ratio).

    • Why: The biaryl dialkylphosphine ligands (Buchwald ligands) are electron-rich, facilitating the oxidative addition into the deactivated C-Br bond. Their bulk prevents the formation of inactive dimeric Pd species and protects the metal center from coordination by the isoindolinone amide.

  • Precatalyst Option: Use XPhos Pd G3 or G4 .

    • Why: These precatalysts ensure a precise 1:1 Pd:L ratio and rapid activation at room temperature, minimizing the induction period where protodebromination often occurs.

Q2: Can I use heterogeneous catalysts like Pd/C?

Recommendation: Generally, No for high-yield cross-coupling of this substrate.

  • Risk:[1] Heterogeneous Pd often requires higher temperatures, which can lead to ring-opening of the cyclopropyl group (cyclopropyl ketones/amides are prone to acid/thermal rearrangement) or hydrodebromination. Homogeneous catalysis provides the mildest conditions.

Reaction Conditions Optimization (The "Environment")

Q3: What is the optimal base/solvent combination?

Standard Protocol:

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

    • Why: The water cosolvent is critical for dissolving the inorganic base and activating the boronic acid (forming the boronate species). Dioxane is a good solvent for the polar isoindolinone core.

  • Base: K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 .

    • Why: Avoid strong alkoxides (NaOtBu). While the cyclopropyl group is relatively stable, strong bases can cause isomerization or side reactions with the lactam. Mild carbonate/phosphate bases are sufficient for aryl bromides.

Q4: My reaction turns black and stalls. What is happening?

Diagnosis: "Pd Black" formation indicates catalyst decomposition.

  • Cause: The rate of reductive elimination is too slow, or the ligand has dissociated.

  • Fix:

    • Switch to a more rigid ligand like Xantphos (for Buchwald-Hartwig) or stick to SPhos (for Suzuki).

    • Lower the temperature to 80°C.

    • Ensure the reaction is strictly oxygen-free (sparge with Argon for 15 mins, not just nitrogen balloon).

Troubleshooting Guide: Specific Failure Modes

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure.Switch to tBuXPhos Pd G3 . The bulkier t-butyl groups accelerate the initial step.
Protodebromination (Product is H-substituted) Hydride source present (often from solvent).Eliminate alcohol solvents. Use anhydrous THF or Toluene . Ensure the base is dry.
Homocoupling of Boronic Acid Oxygen leak.Re-degas all solvents. Add a scavenger like 1-2 mol% hydroquinone (rarely needed if technique is good).
Cyclopropyl Ring Opening Acidic impurities or excessive heat (>110°C).Check pH of the aqueous phase. Keep temp <100°C. Use K2CO3 instead of K3PO4 if pH is too high.

Visualizing the Optimization Logic

The following decision tree outlines the logical flow for optimizing the coupling of 4-bromo-2-cyclopropylisoindolin-1-one.

OptimizationLogic Start Start: 4-Bromo-2-cyclopropylisoindolin-1-one + Coupling Partner Screen1 Screen 1: Pd(OAc)2 + XPhos Base: K3PO4, Solv: Dioxane/H2O Start->Screen1 CheckResult Analyze LCMS Conversion Screen1->CheckResult Success Yield > 85% Proceed to Isolation CheckResult->Success High Yield LowConv Low Conversion (<50%) Starting Material Remains CheckResult->LowConv Stalled Dehal Protodebromination (M-Br replaced by M-H) CheckResult->Dehal Byproduct FixLowConv Action: Switch to G3 Precatalyst (Faster Activation) LowConv->FixLowConv FixDehal Action: Remove Alcohols Switch to Anhydrous Toluene Dehal->FixDehal FixLowConv->Screen1 Retest FixDehal->Screen1 Retest

Figure 1: Decision tree for troubleshooting catalytic coupling of isoindolinone derivatives.

Standard Operating Procedure (SOP)

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-cyclopropylisoindolin-1-one

  • Preparation:

    • Charge a reaction vial with 4-bromo-2-cyclopropylisoindolin-1-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

    • Add XPhos Pd G3 (2.0 mol%). Note: Weighing the precatalyst in air is stable, but rapid transfer is recommended.

  • Solvent Addition:

    • Add 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio. Concentration should be 0.1 M with respect to the bromide.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS at 2 hours. If <50% conversion, increase temp to 90°C (do not exceed 100°C to protect cyclopropyl ring).

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc. Wash with water and brine.

    • Scavenging: If Pd residues are high (colored product), treat the organic layer with SiliaMetS® Thiol or charcoal for 30 mins.

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid Formation of C–N and C–C Bonds." Journal of the American Chemical Society.[2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

  • Sigma-Aldrich. "Product Specification: 4-Bromo-2-cyclopropyl-2,3-dihydro-1H-isoindol-1-one." (Note: Representative link for commercially available building block verification).

Sources

Minimizing side reactions during 4-Bromo-2-cyclopropylisoindolin-1-one functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-bromo-2-cyclopropylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Minimizing Side Reactions

The functionalization of the aryl bromide in 4-bromo-2-cyclopropylisoindolin-1-one is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While powerful, these reactions are susceptible to side reactions that can diminish yield and complicate purification. This section addresses the most common issues and provides actionable solutions.

Issue 1: Significant Formation of Dehalogenated Byproduct (2-cyclopropylisoindolin-1-one)

Scenario: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling, and a significant amount of the debrominated starting material is observed by LC-MS or NMR.

Root Cause Analysis: Dehalogenation, the replacement of the bromine atom with hydrogen, is a prevalent side reaction in palladium-catalyzed couplings.[1][2] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group of your substrate.[2] Sources of the hydride can include the solvent (e.g., alcohols), the base, or even trace water.[1][2] Electron-deficient aryl halides and certain N-heterocycles are particularly prone to this side reaction.[2]

Troubleshooting Workflow:

G cluster_0 Dehalogenation Troubleshooting start Dehalogenation Observed q1 Is your solvent a potential hydride source (e.g., EtOH, iPrOH)? start->q1 sol1 Switch to a non-protic solvent like Dioxane, Toluene, or THF. q1->sol1 Yes q2 Are you using a strong, sterically hindered base? q1->q2 No sol1->q2 sol2 Consider a weaker or different base (e.g., K2CO3, K3PO4, Cs2CO3). q2->sol2 Yes q3 Is your reaction sluggish? q2->q3 No sol2->q3 sol3 Increase catalyst loading or switch to a more active pre-catalyst. A faster forward reaction can outcompete dehalogenation. q3->sol3 Yes end Dehalogenation Minimized q3->end No, reaction is fast sol3->end

Caption: Troubleshooting workflow for dehalogenation.

Detailed Protocols & Explanations:

  • Solvent Choice: Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally preferred over alcoholic solvents which can act as hydride donors.[1]

  • Base Selection: The choice of base is critical. While strong bases are often required, some, like alkoxides in the presence of alcohols, can exacerbate dehalogenation. Consider screening inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

  • Catalyst and Ligand System: A slow transmetalation or reductive elimination step can allow the competing dehalogenation pathway to dominate.[2] Using a more active catalyst system, such as a Buchwald pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), can accelerate the desired coupling.[4]

  • Reaction Temperature: Lowering the reaction temperature may slow down the dehalogenation pathway more than the desired coupling reaction. However, this can also lead to a sluggish overall reaction, so optimization is key.[4]

Issue 2: Formation of Symmetrical Biaryl Homocoupling Product

Scenario: During a Suzuki-Miyaura coupling, you observe the formation of a homocoupled product derived from your boronic acid or ester coupling partner.

Root Cause Analysis: Homocoupling of the organoboron reagent is a common side reaction, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[5][6] These Pd(II) species can then participate in a catalytic cycle that leads to the undesired homocoupling.[5][6] This issue can also be more prevalent when using Pd(II) pre-catalysts if their reduction to Pd(0) is inefficient.[5]

Troubleshooting Steps:

Problem Probable Cause Recommended Solution Scientific Rationale
Homocoupling Presence of OxygenRigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[5][6]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[5]
Inefficient Pd(II) to Pd(0) ReductionIf using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) in situ. The use of phosphine ligands can aid in this reduction.[5] Alternatively, switch to a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst.[1]Residual Pd(II) can directly engage in a catalytic cycle that favors homocoupling.[6]
Unstable Boronic AcidUse a more stable boronic acid derivative, such as a pinacol ester (Bpin) or MIDA boronate.[5]These derivatives provide a slower, more controlled release of the boronic acid, which can suppress side reactions like homocoupling and protodeboronation.[5]
Suboptimal Reaction ConditionsLower the reaction temperature. Use an excess of the 4-bromo-2-cyclopropylisoindolin-1-one starting material (e.g., 1.2-1.5 equivalents).[4]Lower temperatures can disfavor the homocoupling pathway. Using an excess of the aryl halide can favor the desired cross-coupling over the homocoupling of the boronic acid.

Degassing Protocol: A robust degassing procedure is crucial.

  • Combine the aryl halide, boronic acid/ester, base, and solvent in the reaction flask.

  • Seal the flask with a septum.

  • Sparge the solution with argon or nitrogen for 15-30 minutes.

  • Alternatively, for more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for introducing an aryl or heteroaryl group at the 4-position?

A1: The Suzuki-Miyaura coupling is generally the most versatile and widely used method for this transformation due to the commercial availability of a vast array of boronic acids and esters, and its tolerance of a wide range of functional groups.[1][7]

Q2: I need to install a primary or secondary amine. Which reaction should I use?

A2: The Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[8] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) allow for the coupling of a wide variety of primary and secondary amines, including those that are sterically hindered or have sensitive functional groups.[4][9]

Q3: What are the key considerations for a Sonogashira coupling to introduce an alkyne?

A3: A typical Sonogashira coupling uses a palladium catalyst, a copper(I) co-catalyst (usually CuI), and an amine base (like triethylamine or diisopropylethylamine).[4][10] Key challenges include:

  • Glaser Homocoupling: The self-coupling of the terminal alkyne to form a diyne is a common side reaction, often promoted by oxygen. Rigorous degassing is essential.

  • Copper-Free Conditions: If your substrate is sensitive to copper, copper-free Sonogashira protocols have been developed, often requiring specialized palladium catalysts or bulky phosphine ligands.[4]

Q4: My reaction is not going to completion. What should I do?

A4: A stalled reaction can have several causes. Here is a logical progression for troubleshooting:

G cluster_1 Troubleshooting Stalled Reactions start Reaction Stalled q1 Have you confirmed the quality of your reagents (aryl halide, coupling partner, base, solvent)? start->q1 sol1 Re-purify reagents if necessary. Use fresh, anhydrous solvents. q1->sol1 No/Unsure q2 Is your catalyst active? q1->q2 Yes sol1->q2 sol2 Use a fresh batch of catalyst or switch to a more robust pre-catalyst. q2->sol2 No/Unsure q3 Is the temperature high enough? q2->q3 Yes sol2->q3 sol3 Carefully increase the reaction temperature in increments. q3->sol3 No q4 Is the ligand appropriate for the transformation? q3->q4 Yes sol3->q4 sol4 Consult the literature for ligands known to be effective for your specific coupling type and substrate class. q4->sol4 No/Unsure end Reaction Proceeds q4->end Yes sol4->end

Caption: Workflow for troubleshooting stalled reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the arylation of 4-bromo-2-cyclopropylisoindolin-1-one.

  • Reaction Setup: To an oven-dried reaction vial, add 4-bromo-2-cyclopropylisoindolin-1-one (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (typically a 4:1 to 10:1 ratio). The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol% with SPhos, 2-4 mol%) under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organ, M. G., et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(21), 8674–8684. Retrieved from [Link]

  • Čerňa, I., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(11), 2843. Retrieved from [Link]

  • Miller, A. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545–550. Retrieved from [Link]

  • Mercedes, F., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5969. Retrieved from [Link]

  • Barluenga, J., et al. (1983). Nitrile hydration catalysed by palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (10), 2239-2244. Retrieved from [Link]

  • Ragaini, F., et al. (2021). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 9, 706241. Retrieved from [Link]

  • Ni, Y., et al. (2022). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 27(10), 3232. Retrieved from [Link]

  • Essebbar, F-E., et al. (2025). Synthesis and Characterization of Magnetic Palladium/Carbon as Effective Heterogenous Catalyst for the Transformation of Nitriles Into Amides in Water. Applied Organometallic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diindolylamine Preparation and Stability Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Retrieved from [Link]

  • ACS Publications. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ScienceDirect. (2010). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization, Fragmentation, and Expansion of cyclo‐P4R2 Ligands. Retrieved from [Link]

  • ResearchGate. (2021). 4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol. Retrieved from [Link]

  • MDPI. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-methylisoindolin-1-one (C9H8BrNO). Retrieved from [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 4-bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1).

This molecule is a critical halogenated building block frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of complex kinase and PARP inhibitors. Its unique structure—featuring a polarizable bromine atom, a lipophilic N-cyclopropyl group, and a hydrogen-bond-accepting lactam core—dictates a highly specific solubility profile. The N-substitution removes the hydrogen-bond donor capacity typical of unsubstituted isoindolinones, significantly altering its crystallization behavior and making it prone to "oiling out" if the solvent system is not meticulously tuned[1].

Solvent System Evaluation Matrix

Selecting the correct solvent is a balance between yield, purity, and process operability. Quantitative data for common isoindolinone recrystallization systems are summarized below to guide your selection[2][3].

Solvent SystemPolarity MatchEst. Yield PotentialImpurity RejectionOperational Causality & Notes
EtOAc / Heptane Optimal >85% Excellent Gold Standard. EtOAc perfectly solvates the lactam core, while Heptane forces thermodynamic precipitation. Tight ratio control prevents oiling out.
Ethanol / Water Moderate>90%PoorHigh risk of oiling out. Rapid supersaturation traps polar impurities in the crystal lattice. Not recommended for N-alkylated lactams.
DCM / Hexane High~75%GoodDCM's low boiling point limits the high-temperature dissolution range, leading to premature kinetic precipitation[3].
Toluene Low~65%GoodRequires excessive heating. The high boiling point makes drying the final API intermediate difficult, risking solvent entrapment.

Troubleshooting Guides & FAQs

Q: Why is my 4-bromo-2-cyclopropylisoindolin-1-one "oiling out" instead of forming discrete crystals?

A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation curve of your solution crosses the temperature threshold below the melting point of the solute, causing it to separate as a second liquid phase rather than a solid. The N-cyclopropyl group lowers the overall melting point and lattice energy of the isoindolinone core. The Fix: You must shift the saturation curve to a lower temperature. This is achieved by increasing the proportion of the "good" solvent (Ethyl Acetate) by 5–10%. Alternatively, seed the solution with pure crystals before it reaches the oiling-out temperature to force solid nucleation.

Q: How do I prevent the co-precipitation of debrominated or unreacted starting materials?

A: Debrominated isoindolinones possess a nearly identical crystal lattice energy and solubility profile to the 4-bromo target[4]. If you cool the solution too rapidly (kinetic control), the lattice forms chaotically, trapping the structurally similar debromo-impurity. The Fix: You must operate under strict thermodynamic control . Cool the solution at a controlled rate of no more than 0.5 °C/min. Slow crystal growth allows the highly ordered lattice packing to naturally exclude molecules that do not perfectly fit the 4-bromo spatial geometry[5].

Q: My recovery yield is below 50%. How can I improve it without sacrificing purity?

A: A low yield indicates that the terminal solubility of the compound at your final cooling temperature (e.g., 0 °C) is still too high. The Fix: Do not rely on temperature reduction alone. Implement a dynamic anti-solvent addition. Once the solution reaches room temperature, add cold heptane dropwise to continuously lower the solubility threshold, driving the remaining solute out of the mother liquor.

Standard Operating Procedure (SOP): EtOAc/Heptane System

This protocol is designed as a self-validating system . Step 4 is critical: by intentionally over-adding anti-solvent and then "clearing" the solution, you guarantee the mixture is exactly at the saturation point before cooling begins, ensuring reproducible thermodynamic crystallization[2].

  • Dissolution: Suspend the crude 4-bromo-2-cyclopropylisoindolin-1-one in a minimal volume of Ethyl Acetate (approx. 3-5 mL/g). Heat to gentle reflux (75 °C) until completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble particulate matter (dust, catalyst trace).

  • Anti-Solvent Addition: While maintaining reflux, add Heptane dropwise until the solution exhibits a persistent, faint turbidity (cloud point).

  • Saturation Validation (The Clearing Step): Add Ethyl Acetate drop-by-drop (usually 1-3 drops) just until the turbidity clears. Your system is now perfectly validated at the thermodynamic edge of saturation.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not agitate.

  • Terminal Precipitation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Filter the resulting white/off-white crystals under vacuum. Wash the filter cake twice with 1 volume of ice-cold 1:5 EtOAc/Heptane.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove any solvated EtOAc.

Recrystallization Troubleshooting Workflow

Use the following logical decision tree to navigate issues during the execution of the SOP.

Recrystallization_Workflow Start Crude 4-Bromo-2-cyclopropylisoindolin-1-one Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AntiSolvent Add Heptane dropwise until turbid Dissolve->AntiSolvent Clear Add drops of EtOAc until clear AntiSolvent->Clear Cool Cool slowly to RT (0.5 °C/min) Clear->Cool CheckOil Oiling Out Observed? Cool->CheckOil FixOil Reheat & add 5% EtOAc CheckOil->FixOil Yes CheckCryst Crystallization Occurs? CheckOil->CheckCryst No FixOil->Cool FixCryst Add seed crystal or scratch flask CheckCryst->FixCryst No IceBath Cool to 0 °C for 1 hr CheckCryst->IceBath Yes FixCryst->IceBath Filter Filter & wash with cold 1:5 EtOAc/Heptane IceBath->Filter Pure Pure Crystalline Product Filter->Pure

Figure 1: Decision tree for troubleshooting the recrystallization of isoindolin-1-one derivatives.

References

  • [2] Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. ACS Publications.[Link]

  • [3] Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.[Link]

  • [5] Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives (PDF). ResearchGate.[Link]

  • [4] Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. MDPI.[Link]

  • [1] Facile Synthesis of Bis(isoindolinone) through Carbonylative Cyclization and Dimerization of Phenylimine with Nickel(0) Complexe. ACS Publications.[Link]

Sources

Overcoming steric hindrance at the 4-position of isoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoindolin-1-one Functionalization Topic: Overcoming Steric Hindrance at the 4-Position Ticket ID: ISO-C4-ST-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Isoindolinone Optimization Center

You have accessed this guide because you are encountering difficulties functionalizing the 4-position of the isoindolin-1-one (phthalimidine) scaffold.

Clarification of Geometry: In the IUPAC numbering system for isoindolin-1-one:

  • Position 1: Carbonyl (C=O)

  • Position 2: Nitrogen (N)[1]

  • Position 3: Methylene/Methine (C(sp3))

  • Position 4: The aromatic carbon adjacent to the C3 bridgehead.

  • Position 7: The aromatic carbon adjacent to the C1 carbonyl bridgehead (the peri position).

The Core Problem: The 4-position is notoriously difficult to access directly on the formed ring due to:

  • Steric Shielding: If your C3 position is substituted (e.g., 3,3-dimethyl or spiro-fused), the C4 position is sterically occluded.

  • Electronic Mismatch: Standard Directing Groups (DGs) on the Nitrogen (N2) typically direct transition metals to the electron-rich C7 position (peri-c-h activation) due to the formation of a stable 5-membered metallacycle with the carbonyl oxygen. Reaching C4 requires a distal "reach" that is energetically disfavored.

Module 1: Diagnostic & Strategy Selection

Before proceeding with a protocol, determine your synthetic bottleneck using the logic flow below.

StrategySelection start START: Target is 4-Substituted Isoindolin-1-one q1 Is the Isoindolinone ring already formed? start->q1 q2 Is C3 unsubstituted (CH2)? q1->q2 Yes sol_denovo STRATEGY A: De Novo Synthesis (Cyclization of 3-sub-2-alkylbenzoates) *HIGHEST SUCCESS RATE* q1->sol_denovo No (Starting from scratch) sol_direct STRATEGY B: Direct C-H Activation (Requires Transient DG or Blocking) q2->sol_direct Yes (Low Sterics) sol_lith STRATEGY C: Directed Lithiation (Requires C3-Directing Group) q2->sol_lith No (High Sterics at C3) sol_lith->sol_denovo If Lithiation Fails

Figure 1: Strategic Decision Matrix for C4-Functionalization. Note: De Novo synthesis is the recommended pathway for sterically hindered substrates.

Module 2: Troubleshooting Guides & FAQs

Scenario A: "I am trying to arylate the 4-position using Pd/Rh catalysis, but I only get C7 or C6 products."

Root Cause: You are fighting thermodynamics. The carbonyl oxygen at C1 acts as a weak directing group (DG), guiding catalysts to C7. If you use a strong N-directing group (like N-pyrimidyl), it also favors C7 or C6 (para to the DG). C4 is "invisible" to most standard DGs located at N2 or C1.

Solution: The "De Novo" Pre-Functionalization Route Instead of forcing a catalyst into a crowded pocket, synthesize the ring with the substituent already in place. This is the industrial standard for generating 4-substituted analogs (e.g., Lenalidomide precursors).

Protocol 1: The 3-Bromo-2-Methylbenzoate Route This method installs the C4-substituent (derived from the 3-position of the starting benzoate) before the ring closes, completely bypassing steric hindrance.

Reagents:

  • Starting Material: Methyl 3-bromo-2-methylbenzoate (The '3-bromo' becomes the '4-substituent').

  • Brominating Agent: NBS (N-Bromosuccinimide), AIBN (cat).

  • Cyclization Amine: Primary amine (

    
    ) or Ammonia.
    

Step-by-Step Workflow:

  • Benzylic Bromination: Dissolve Methyl 3-bromo-2-methylbenzoate (1.0 equiv) in

    
     or Trifluorotoluene (green alternative). Add NBS (1.1 equiv) and AIBN (0.05 equiv). Reflux (80°C) for 4-6 hours.
    
    • Checkpoint: Monitor by HPLC. You are looking for the benzyl bromide species.

    • Why: This activates the methyl group for cyclization while preserving the aryl bromide for later coupling.

  • Cyclization: Cool the mixture. Filter off succinimide. Concentrate. Redissolve in THF/MeOH (1:1). Add the primary amine (

    
    , 3.0 equiv) and 
    
    
    
    (2.0 equiv). Stir at RT for 12h, then heat to 50°C for 2h.
    • Mechanism:[2][3][4][5][6]

      
       displacement of the benzylic bromide by the amine, followed by intramolecular lactamization.
      
  • Result: You now have a 4-bromo-isoindolin-1-one . The steric hindrance at C3 (if you plan to alkylate C3 later) does not affect this step. You can now perform Suzuki/Buchwald couplings on the 4-Br handle with high efficiency.

Scenario B: "I must functionalize the ring directly (Late-Stage Functionalization). My C3 position is blocked with gem-dimethyl groups."

Root Cause: The gem-dimethyl groups at C3 create a "steric wall" protecting C4. Standard bases (LDA, n-BuLi) will deprotonate the N-H (if free) or attack the carbonyl.

Solution: The "Halogen Dance" or Directed Lithiation If you cannot rebuild the ring, you must use Knochel-Hauser Bases (TMPMgCl·LiCl) which are bulky and sensitive to thermodynamic control, or exploit a "Halogen Dance" mechanism.

Protocol 2: Directed Magnesiation Warning: This requires strict anhydrous conditions.

Reagents:

  • Substrate: N-Protected Isoindolin-1-one (Protection is mandatory;

    
    -Boc or 
    
    
    
    -SEM recommended).
  • Base: TMPMgCl·LiCl (Turbo-Hauser Base).

  • Electrophile:

    
    , DMF, or Alkyl Halide.
    

Step-by-Step Workflow:

  • Protection: Ensure N2 is protected. Free N-H kills the base.

  • Metalation: Dissolve substrate in dry THF at -78°C. Add TMPMgCl·LiCl (1.2 equiv) dropwise.

    • Critical: Stir at -78°C for 30 mins, then warm to -20°C for 1 hour.

    • Why: Kinetic deprotonation might occur at C7 (near Carbonyl). Warming allows equilibration to the thermodynamic product. However, be warned: C7 is often the thermodynamic product too due to chelation.

    • Troubleshooting: If C7 is favored, you need a Blocking Group . Install a Trimethylsilyl (TMS) group at C7 first (using the same method), then target C4.

  • Quench: Add Electrophile (e.g., Iodine) at -20°C.

  • Outcome: If successful, you isolate the 4-Iodo derivative.

Module 3: Data & Comparative Analysis

Table 1: Comparison of Methodologies for 4-Position Access

MethodologySteric Tolerance (at C3)ScalabilityRegioselectivityPrimary Risk
De Novo (Protocol 1) High High (kg scale)100% (Pre-installed)Multi-step linear sequence
Pd/Rh C-H Activation LowLow (mg scale)Poor (Favors C7)Isomer separation difficulty
Directed Lithiation MediumMediumVariableC1/C7 competition
Radical Alkylation MediumLowLow (Mixtures)Low yields

Module 4: Mechanistic Visualization

The following diagram illustrates why standard catalysis fails (Path A) and how the De Novo route succeeds (Path B).

MechanismComparison cluster_0 Path A: Direct C-H Activation (Fails) cluster_1 Path B: De Novo Synthesis (Recommended) A1 Isoindolinone (Ring Formed) A2 Metal Coordination (Pd/Rh) A1->A2 A3 C7-Metallacycle (Peri-Position) A2->A3 O-Directed (Kinetic Preference) A4 C7-Product (Undesired) A3->A4 B1 3-Bromo-2-methylbenzoate B2 Benzylic Radical Bromination B1->B2 B3 Cyclization with Amine B2->B3 B4 4-Bromo-Isoindolinone (Target Scaffold) B3->B4 Sterics Irrelevant

Figure 2: Mechanistic divergence. Path A shows the inherent bias toward C7 due to carbonyl coordination. Path B bypasses this by installing the group prior to ring closure.

References

  • Directing Group Effects: Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. (Note: Analogous regioselectivity challenges). Organic Letters, 2015.[7]

  • De Novo Synthesis: Efficient synthesis of bioactive isoindolinone derivatives... (Demonstrates the cyclization strategy). New Journal of Chemistry, 2021.

  • Steric Hindrance Overview: Overcoming steric hindrance in isoindoline reactions. BenchChem Technical Guides.

  • Lithiation Strategies: Recent advances in the synthesis of isoindolinones via C-H activation. (Discusses the limitations of direct metalation). PMC, 2021.

  • C3-Substitution Effects: Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on Stereoselectivity. (Highlights the steric interplay between C3 and N2). Rudjer Boskovic Institute, 2025.

Disclaimer: The protocols provided above are for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Removing residual metal catalysts from 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with removing residual transition metals (primarily Palladium and Copper) from 4-Bromo-2-cyclopropylisoindolin-1-one .

The Chemical Challenge: Why is this molecule difficult to purify?

Purifying 4-Bromo-2-cyclopropylisoindolin-1-one requires navigating two competing chemical properties:

  • Lactam Chelation: The isoindolin-1-one core acts as a bidentate-like ligand. The nitrogen atom of the amide moiety and the adjacent carbonyl oxygen strongly coordinate to transition metals, forming highly stable 1[1]. This chelation outcompetes standard purification methods like unfunctionalized silica gel chromatography.

  • C-Br Bond Lability: The 4-bromo substituent is a reactive electrophilic handle. If high-temperature scavenging protocols are used in the presence of residual Pd(0) and trace bases, the metal can undergo unwanted 2, leading to debromination or API oligomerization[2].

To successfully strip the metal without degrading the API, we must use covalent scavengers that form irreversible metal-sulfur bonds under strict room-temperature conditions.

Diagnostic Scavenging Workflow

The selection of a scavenging protocol is dictated by the solvent system in which your API is most soluble. The workflow below outlines the decision-making process for achieving <10 ppm residual metal limits.

G Start Crude 4-Bromo-2-cyclopropylisoindolin-1-one (Pd > 1000 ppm) Solvent Is the API soluble in polar aprotic solvents (DMF/THF)? Start->Solvent Resin Use MP-TMT Resin (3-5 equiv, RT, 12h) Solvent->Resin Yes (Swelling optimal) Silica Use Si-Thiol / Si-TMT (3-5 equiv, 40°C, 4h) Solvent->Silica No (Use DCM/EtOAc) Check Measure Pd via ICP-MS Resin->Check Silica->Check Pass Pd < 10 ppm Proceed to Crystallization Check->Pass Success Fail Pd > 10 ppm Add Carbon (Darco KB-B) Check->Fail High residual Fail->Pass Secondary Scavenging

Caption: Diagnostic workflow for Pd removal from 4-Bromo-2-cyclopropylisoindolin-1-one.

Scavenger Efficacy & Selection Data

To break the strong coordination between the isoindolin-1-one core and the metal, highly selective scavengers are required. The table below summarizes the quantitative performance of industry-standard scavengers.

Scavenger TypeSupport MatrixActive Functional GroupOptimal SolventsTypical Pd ReductionMechanistic Notes
MP-TMT Macroporous PolystyreneTrimercaptotriazineTHF, DMF, DCM1000 ppm → <10 ppmRequires solvent swelling (e.g., 4.3 mL/g in THF). Best for room-temperature scavenging to protect the C-Br bond from oxidative addition[3].
Si-Thiol Silica Gel1-PropanethiolEtOAc, DCM, Alcohols1000 ppm → <50 ppmNo swelling required; rigid pore structure allows for faster kinetics in non-polar solvents[4].
Darco KB-B Activated CarbonN/A (Physical Adsorption)THF, Alcohols1000 ppm → ~100 ppmLow cost, but relies on non-specific binding. Risks high API loss and is generally insufficient as a standalone treatment for strong chelators[5].

Self-Validating Scavenging Protocols

Every protocol must act as a self-validating system. By measuring baseline metal concentrations and utilizing the correct stoichiometric equivalents, you ensure reproducibility and prevent API degradation.

Protocol A: MP-TMT Resin Scavenging (Preferred)

Use this protocol if your API is soluble in THF or DMF.

  • Baseline Quantification: Sample the crude reaction mixture and quantify the initial Pd concentration via ICP-MS.

  • Dissolution: Dissolve the crude 4-Bromo-2-cyclopropylisoindolin-1-one in THF (minimum 10 mL/g of API). Causality:3 requires a polar aprotic solvent to swell the polymer matrix, granting the chelated metal access to internal reactive sites[3].

  • Scavenger Loading: Add 3 to 5 molar equivalents of MP-TMT resin relative to the baseline Pd concentration[6].

  • Cold Agitation: Stir the suspension gently at 20–25 °C for 12–16 hours. Causality: Maintaining room temperature prevents residual Pd(0) from inserting into the labile C-Br bond at the 4-position.

  • Filtration: Filter the mixture through a medium-porosity glass frit. Wash the resin cake with 2 bed-volumes of clean THF.

  • Validation: Submit the filtrate for ICP-MS. The system is validated if Pd is <10 ppm.

Protocol B: Si-Thiol Scavenging

Use this protocol if your API is only soluble in non-swelling solvents like EtOAc or DCM.

  • Dissolution: Dissolve the crude API in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Scavenger Loading: Add 3 to 5 molar equivalents of4[4].

  • Agitation: Stir at 35 °C for 4 hours. Causality: Silica does not require solvent swelling, allowing for faster kinetics. Mild heating accelerates mass transfer without risking C-Br oxidative addition.

  • Filtration & Validation: Filter through a Celite pad, wash with EtOAc, and verify Pd levels via ICP-MS.

Troubleshooting & FAQs

Q: Why is my Pd level still >50 ppm after a standard silica gel plug? A: Standard silica gel relies on weak, non-specific adsorption. The isoindolin-1-one core strongly chelates palladium through the nitrogen atom of the amide moiety, forming stable 7[7]. This bidentate-like chelation easily outcompetes the weak binding of unfunctionalized silica. Covalent scavengers like MP-TMT or Si-Thiol, which form highly stable, irreversible Pd-S bonds, are thermodynamically required to strip the metal from the API[6].

Q: How do I prevent debromination of the 4-bromo group during metal scavenging? A: The 4-bromo substituent is a highly reactive electrophilic handle. Elevated temperatures (>60 °C) in the presence of residual Pd(0) and trace bases can trigger unwanted2, leading to debromination or API oligomerization[2]. To prevent this, conduct scavenging strictly at room temperature (20–25 °C) using a highly reactive macroporous resin like MP-TMT, which achieves >95% Pd removal at ambient temperatures within 16 hours[3].

Q: Which solvent system maximizes scavenger efficiency for this specific lactam? A: The optimal solvent depends entirely on the scavenger's structural matrix. If using polystyrene-based MP-TMT, polar aprotic solvents like THF or DMF are mandatory because they swell the polymer matrix (e.g., THF swells MP-TMT by 4.3 mL/g), granting the chelated metal access to internal trimercaptotriazine reactive sites[3]. If the API is only soluble in non-swelling solvents like EtOAc, rigid silica-based scavengers (Si-Thiol) must be used, as their pore structures remain static and accessible regardless of the solvent[4].

Q: Can I use activated carbon instead of expensive functionalized resins? A: While 5 is cost-effective and can reduce Pd levels from ~300 ppm down to ~100 ppm, it lacks the chemical selectivity to break the strong isoindolinone-Pd chelation[5]. It is best used as a secondary polishing step rather than the primary scavenging method.

References

1.[8]8 - Sopachem 2.[3]3 - Biotage 3.[6] 6 - Norlab 4.[1]1 - PMC 5.[5]5 - ACS Publications 6.[4]4 - Biotage 7.[2]2 - PMC 8.[7]7 - MDPI

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and synthetic bottlenecks encountered when scaling up 4-bromo-2-cyclopropylisoindolin-1-one.

Structural Mapping Note: To achieve the 4-bromo substitution on the final isoindolin-1-one core (where position 4 is adjacent to the C3 methylene), the correct precursor is 3-bromo-2-formylbenzoic acid . During cyclization, the C1-carboxylic acid becomes the C1-carbonyl of the lactam, while the C2-formyl group is reduced to the C3-methylene.

Diagnostic Workflow & Reaction Engineering

When transitioning from bench-scale (grams) to pilot-scale (kilograms), the synthetic route must be re-evaluated for thermal safety and chemoselectivity. The decision matrix below outlines the risk mitigation logic for selecting the optimal scale-up pathway.

ScaleUpWorkflow Start Scale-Up Campaign: 4-Bromo-2-cyclopropylisoindolin-1-one RouteA Route A: Benzylic Bromide (Alkylative Cyclization) Start->RouteA RouteB Route B: Reductive Amination (2-Formylbenzoic Acid) Start->RouteB RiskA Thermal Runaway & Genotoxic Intermediates RouteA->RiskA RiskB Chemoselectivity: Aryl-Bromide Cleavage RouteB->RiskB SolA Strict Exotherm Control Biphasic Dosing RiskA->SolA Mitigation SolB Use NaBH(OAc)3 or Pt-Nanowire Catalysis RiskB->SolB Mitigation Product Target Molecule Isolated (>99% HPLC Purity) SolA->Product SolB->Product

Decision matrix and risk mitigation workflow for the scale-up synthesis.

Knowledge Base: Reaction Causality & FAQs

Q: Why does the yield of our benzylic bromide route drop from 85% at the bench to <50% in the 50 L reactor? A: This is a classic heat and mass transfer bottleneck. The reaction of methyl 3-bromo-2-(bromomethyl)benzoate with cyclopropylamine is highly exothermic. At the bench scale, the high surface-area-to-volume ratio dissipates heat rapidly. In a large reactor, localized "hot spots" form near the dosing point [1]. Causality: These hot spots accelerate the competitive intermolecular dimerization of the benzylic bromide and promote premature hydrolysis of the ester. Poor mixing at scale allows local amine depletion and heat accumulation, favoring these side reactions over the desired intramolecular lactamization.

Q: Are there safety concerns with storing the intermediate benzylic bromide? A: Yes. Benzylic bromides are potent alkylating agents, lachrymators, and classified as Potentially Genotoxic Impurities (PGIs). As noted in recent process chemistry scale-up reports, handling these intermediates at >200 g scale introduces severe occupational exposure risks [2]. If this route is used, the intermediate must be telescoped (used directly in solution without isolation) into the cyclization step.

Q: We switched to the reductive amination route. Why are we seeing a major M-79 impurity? A: The M-79 peak corresponds to the debrominated product (2-cyclopropylisoindolin-1-one). If you are using standard catalytic hydrogenation (e.g., Pd/C and H


) to reduce the intermediate imine, the palladium catalyst undergoes rapid oxidative addition into the activated C(sp

)-Br bond. Causality & Solution: You must decouple the reduction of the imine from the reduction of the aryl halide. Switch to a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)

), which is completely inert to aryl bromides. Alternatively, utilize ultrathin Pt nanowires, which exhibit high chemoselectivity for C-N reductive coupling without cleaving aryl halides[3].

MechanisticPathway SM 3-Bromo-2-formylbenzoic acid Imine Hemiaminal / Imine Intermediate SM->Imine + Amine (Condensation) Amine Cyclopropylamine Amine->Imine Target 4-Bromo-2-cyclopropylisoindolin-1-one Imine->Target NaBH(OAc)3 (Chemoselective) Impurity Debrominated Isoindolinone Imine->Impurity Pd/C + H2 (Over-reduction)

Mechanistic pathway showing chemoselective reduction vs. debromination.

Quantitative Data: Catalyst Selection & Impurity Profiling

To optimize the reductive amination route, our application lab evaluated various reducing conditions. The data below demonstrates why standard hydrogenation fails for this specific brominated substrate.

Table 1: Catalyst Selection for Reductive Amination

Catalyst / ReagentReaction Temp (°C)Imine Conversion (%)Debromination (M-79)Yield of Target (%)
Pd/C (10 wt%), H

(1 atm)
25>9945.0%42%
Pt Nanowires, H

(1 atm) [3]
25>99<1.0%91%
NaBH(OAc)

(1.5 eq)
0 to 25980.0% 85%
NaBH

(1.5 eq)
0855.0%60% (Side reactions)

Table 2: Troubleshooting Common Impurities

Observation (HPLC/MS)Structural DiagnosisRoot CauseCorrective Action
+18 Da (M+18) Ring-opened cyclopropylamideHydrolysis of the isoindolinone core due to harsh aqueous basic workup.Replace NaOH washes with saturated NaHCO

. Keep workup temperature <20 °C.
Dimer Peak (High MW) Benzylic amine dimerAmine starvation during addition; intermolecular reaction outcompetes cyclization.Increase agitation (RPM). Ensure cyclopropylamine is in excess (1.5 eq) and dosed slowly.
Unreacted SM Stalled lactamizationSteric hindrance from the cyclopropyl group preventing ring closure.Add a catalytic amount of DMAP or heat the telescoped mixture to 40 °C post-reduction.
Self-Validating Scale-Up Protocol

This protocol utilizes the safer 3-bromo-2-formylbenzoic acid route. It is designed as a self-validating system : progression to subsequent stages is strictly gated by In-Process Control (IPC) metrics, ensuring that failures are caught before irreversible downstream steps.

Reagents:

  • 3-Bromo-2-formylbenzoic acid: 1.00 kg (4.36 mol)

  • Cyclopropylamine: 0.37 kg (6.54 mol, 1.5 eq)

  • NaBH(OAc)

    
    : 1.38 kg (6.54 mol, 1.5 eq)
    
  • Dichloromethane (DCM): 10 L

  • Glacial Acetic Acid: 0.26 kg (4.36 mol, 1.0 eq)

Step 1: Imine Formation (Condensation)

  • Charge a N

    
    -purged 20 L jacketed reactor with 3-bromo-2-formylbenzoic acid (1.00 kg) and DCM (8 L).
    
  • Set jacket temperature to 10 °C. Agitate at 150 RPM.

  • Prepare a solution of cyclopropylamine (0.37 kg) in DCM (1 L).

  • Dose the amine solution into the reactor over 1 hour. (Causality: Slow addition prevents exotherm-induced degradation of the formyl group [1]).

  • Stir for 2 hours at 20 °C.

IPC Check 1: Sample for HPLC. The peak for the starting aldehyde must be <2.0 Area% . If >2.0%, continue stirring for 1 hour. Validation: This ensures complete conversion to the hemiaminal/imine before reduction, preventing the reduction of the starting material to a benzylic alcohol.

Step 2: Chemoselective Reduction & Cyclization 6. Cool the reactor to 0 °C. Add glacial acetic acid (0.26 kg). 7. Charge NaBH(OAc)


 (1.38 kg) in 4 equal portions over 2 hours. (Causality: Portion-wise addition controls the release of H

gas and thermal spikes. NaBH(OAc)

is chosen specifically to prevent debromination). 8. Warm the reactor to 25 °C and stir for 12 hours. The reduction of the imine triggers spontaneous intramolecular lactamization to form the isoindolin-1-one core.

IPC Check 2: Sample for HPLC. The uncyclized reduced intermediate must be <1.0 Area% . If >1.0%, heat the jacket to 40 °C for 3 hours to drive the lactamization over the steric hurdle of the cyclopropyl group.

Step 3: Quench and Biphasic Workup 9. Cool to 10 °C. Slowly quench the reaction by adding 5 L of cold water. (Warning: Rapid addition will cause vigorous outgassing). 10. Separate the phases. Wash the organic layer with 1M HCl (3 L) to remove excess cyclopropylamine, followed by saturated NaHCO


 (3 L) and brine (3 L).

Scale-up consideration: Rag layers (emulsions) are common here [1]. If a rag layer forms, filter the biphasic mixture through a pad of Celite before phase separation.

Step 4: Crystallization 11. Concentrate the organic layer under reduced pressure to approximately 2 L. 12. Add heptane (4 L) dropwise while maintaining the temperature at 40 °C, then cool to 5 °C at a rate of 10 °C/hour. 13. Filter the resulting white crystalline solid and dry under vacuum at 45 °C for 24 hours.

Final Validation: Expected Yield: 0.93 kg (85%). Purity: >99.5% by HPLC.

References
  • Title: An Intramolecular Diels–Alder Approach to the Isoindolinone Core of AZD8154. Source: Organic Process Research & Development. URL: [Link]

  • Title: Synthesis of N-Substituted Isoindolinones via Reductive C–N Coupling. Source: Organic Letters. URL: [Link]

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1784358-96-8) is a critical bicyclic scaffold often utilized as a pharmacophore in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the bromine atom at the C4 position—adjacent to the methylene bridge (C3)—rather than the carbonyl bridge.

This guide provides a self-validating NMR analysis protocol. It moves beyond simple peak listing to explain the causality of the signals, ensuring you can distinguish this product from its common regioisomeric impurities (5-bromo or 7-bromo analogs) which possess identical mass spectra but distinct biological activities.

The Core Molecule
  • Formula: C₁₁H₁₀BrNO

  • Key Features:

    • Isoindolinone Core: A fused benzene-pyrrolidinone system.

    • Regiochemistry: Bromine at position 4 (peri to the methylene group).

    • N-Substituent: Cyclopropyl group (distinctive high-field markers).

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifting, the following protocol is standardized.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this lipophilic intermediate to prevent viscosity broadening of the cyclopropyl multiplets.

    • Note: If solubility is poor, DMSO-d₆ may be used, but expect the water peak (~3.33 ppm) to potentially overlap with the methylene singlet.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Scans (NS): 16 (minimum) to resolve the cyclopropyl roofing effects.

  • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative structural confirmation).

Spectral Analysis (The Product)

The spectrum is divided into three diagnostic zones. The causality of each signal is derived from the electronic environment of the isoindolinone scaffold.

Zone A: The Aliphatic Cyclopropyl Fingerprint (High Field)

The cyclopropyl group provides the most shielded signals. Due to the ring strain and magnetic anisotropy of the cyclopropane ring, these protons appear uniquely upfield.

Shift (δ ppm)Mult.[1][2][3][4][5][6][7]Int.[1][3][4][8][9]AssignmentCausality
0.85 – 1.10 m 4HCyclopropyl CH₂Two sets of diastereotopic methylene protons on the cyclopropyl ring. They appear as complex multiplets due to geminal and vicinal coupling.
2.80 – 2.95 m 1HN-CH (Methine)The single proton at the N-attachment point. Deshielded relative to the CH₂s due to the electronegative Nitrogen atom.
Zone B: The Heterocyclic Core (Mid Field)

This is the "anchor" signal for isoindolinones.

Shift (δ ppm)Mult.[1][2][3][4][5][6][7]Int.[1][3][4][8]AssignmentCausality
4.45 – 4.55 s 2HIsoindolinone H-3 (CH₂)A sharp singlet. These protons are benzylic and adjacent to Nitrogen. Diagnostic Check: If this signal splits into a doublet, it suggests the ring has opened or the N-substituent has changed.
Zone C: The Aromatic Regiochemistry (Low Field)

This is the critical region for quality control. The 4-Bromo substitution creates a specific 3-spin system (ABC system) on the benzene ring.

Shift (δ ppm)*Mult.J (Hz)AssignmentCausality
7.30 – 7.40 t ~7.8H-6Triplet. This proton is meta to the Bromine and C=O, but ortho to both H-5 and H-7. It couples equally to both neighbors.
7.60 – 7.70 d ~7.8H-5Doublet. Ortho to the Bromine atom (deshielding/inductive effect) and ortho to H-6.
7.80 – 7.90 d ~7.8H-7Doublet. The most downfield signal. Deshielded significantly by the peri-effect of the Carbonyl (C=O) group at position 1.

*Note: Exact shifts may vary ±0.05 ppm depending on concentration.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most obvious aliphatic signals to the complex aromatic region.

NMR_Assignment cluster_aliphatic 1. Aliphatic Confirmation cluster_aromatic 2. Regiochemistry (Aromatic) Start Start Analysis Cyclo Multiplets 0.8-1.1 ppm (4H) -> Cyclopropyl CH2 Start->Cyclo Methine Multiplet ~2.9 ppm (1H) -> N-CH Cyclo->Methine IsoCH2 Singlet ~4.5 ppm (2H) -> Isoindolinone CH2 Methine->IsoCH2 Count Count Signals: Must be 3 Protons IsoCH2->Count Split Analyze Splitting: Doublet - Triplet - Doublet Count->Split Peri Identify H-7: Most Downfield (~7.8 ppm) (Peri-carbonyl effect) Split->Peri Validation CONFIRMED: 4-Bromo-2-cyclopropylisoindolin-1-one Peri->Validation

Caption: Step-by-step logic flow for confirming the structure based on signal integration and multiplicity.

Comparative Guide: Distinguishing Alternatives

The primary challenge in synthesizing this compound is avoiding regioisomers. The table below outlines how to distinguish the target 4-Bromo product from the 5-Bromo and 7-Bromo alternatives using only 1H NMR.

Diagnostic Logic Table
Feature4-Bromo (Target) 5-Bromo (Alternative) 7-Bromo (Alternative)
Aromatic Pattern d, t, d (Contiguous 3-spin)d, d, s (Isolated spins)d, t, d (Contiguous 3-spin)
H-6 Multiplicity Triplet (Ortho to H5/H7)Doublet (Ortho to H7)Doublet (Ortho to H5)
H-7 Shift (Peri-C=O) ~7.85 ppm (Doublet) ~7.80 ppm (Doublet) MISSING (Substituted by Br)
Key Distinction Has a clear Triplet AND a Downfield Doublet .[10]No Triplet. Has a narrow doublet/singlet (H-4).Has a Triplet, but NO Downfield Doublet >7.8 ppm.
Decision Tree for QC

Use this logic to rapidly accept or reject a batch.

Isomer_Check Start Analyze Aromatic Region (7.0-8.0 ppm) TripletCheck Is there a clear TRIPLET (J~8Hz)? Start->TripletCheck DownfieldCheck Is there a signal > 7.8 ppm? TripletCheck->DownfieldCheck Yes Result5 Impurity: 5-Bromo Isomer TripletCheck->Result5 No (Only Doublets/Singlets) Result4 Target: 4-Bromo Isomer DownfieldCheck->Result4 Yes (H-7 Present) Result7 Impurity: 7-Bromo Isomer DownfieldCheck->Result7 No (H-7 Substituted)

Caption: QC Decision Tree to distinguish the 4-Bromo target from 5-Bromo and 7-Bromo regioisomers.

References

  • ChemicalBook. (2025). 4-Bromo-2-methylisoindolin-1-one 1H NMR Spectrum. Retrieved from . (Used as a reference for the 4-bromo-isoindolinone core shifts).

  • BenchChem. (2025).[3][11] Comparative Analysis of Indole and Isoindolinone Derivatives. Retrieved from .

  • National Institutes of Health (NIH). (2022). Investigation of NMR Spectra for Isoindolin-1-one Derivatives. PMC9645123. Retrieved from .

  • SpectraBase. (2025). 1-Isoindolinone Chemical Shifts. Retrieved from .

Sources

13C NMR chemical shifts for 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Empirical Acquisition vs. Predictive Software: A Comparative Guide for 13C NMR Chemical Shifts of 4-Bromo-2-cyclopropylisoindolin-1-one

Executive Summary

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as CLK1 and Axl inhibitors) and other targeted therapeutics [1, 2]. Specifically, 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1) serves as a critical intermediate. The bromine atom at C4 provides a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the cyclopropyl group imparts favorable pharmacokinetic properties.

Accurate characterization of this intermediate via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. In modern drug development workflows, empirical NMR acquisition is increasingly supplemented by advanced in-silico prediction software. This guide objectively compares the performance of empirical 13C NMR acquisition against two industry-leading predictive platforms: ACD/Labs NMR Predictor [3] and Mestrelab Mnova NMRPredict [4].

Methodologies & Protocols

To ensure scientific integrity, both the empirical and computational protocols must function as self-validating systems. The empirical data serves as the ground truth, while the software predictions are used to optimize acquisition parameters and verify peak assignments.

Empirical 13C NMR Acquisition Protocol

Empirical data must be acquired under strictly controlled conditions to minimize solvent and temperature-induced chemical shift variations.

  • Sample Preparation : Dissolve 25 mg of 4-Bromo-2-cyclopropylisoindolin-1-one (>95% purity) in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup : Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBFO probe.

  • Acquisition Parameters :

    • Nucleus : 13C (Operating frequency: 100.6 MHz)

    • Temperature : 298 K

    • Pulse Sequence : Standard proton-decoupled 13C sequence (zgpg30)

    • Number of Scans (NS) : 1024 (Critical for ensuring adequate signal-to-noise for quaternary carbons like C1, C3a, C4, and C7a).

    • Relaxation Delay (D1) : 2.0 seconds.

  • Processing : Zero-fill to 64K data points, apply an exponential window function (Line Broadening = 1.0 Hz), Fourier transform, and apply phase/baseline correction. Calibrate the central CDCl3 triplet to exactly 77.16 ppm.

In-Silico Prediction Workflow (ACD/Labs & Mnova)

Predictive software relies on ensemble algorithms combining HOSE (Hierarchical Orthogonal Space Environment) codes, neural networks, and empirical increment rules [5].

  • Structure Input : Draw the exact 2D structure of 4-Bromo-2-cyclopropylisoindolin-1-one.

  • Parameter Definition : Set the solvent environment to CDCl3 and the spectrometer frequency to 100 MHz.

  • Execution :

    • ACD/Labs: Run the 13C prediction module, which heavily weights its proprietary HOSE-code database against known literature values [3].

    • Mnova NMRPredict: Execute the ensemble prediction, which leverages Message Passing Neural Networks (MPNNs) alongside Modgraph increment algorithms [4, 5].

Workflow Start 4-Bromo-2-cyclopropylisoindolin-1-one (Target Molecule) Empirical Empirical Acquisition (Bruker Avance 400 MHz) Start->Empirical InSilico In-Silico Prediction (ACD/Labs & Mnova) Start->InSilico Prep Sample Prep (CDCl3, 298K) Empirical->Prep Draw Structure Input (MOL file / SMILES) InSilico->Draw Acq 13C NMR Acquisition (100 MHz, 1024 Scans) Prep->Acq Compare Data Overlay & Verification (Δδ Analysis) Acq->Compare Predict Algorithm Execution (HOSE + Machine Learning) Draw->Predict Predict->Compare

Workflow comparison of empirical 13C NMR acquisition versus in-silico prediction.

Data Presentation: Empirical vs. Predicted Chemical Shifts

The following table summarizes the 13C NMR chemical shifts (δ in ppm) for 4-Bromo-2-cyclopropylisoindolin-1-one. The numbering scheme is as follows: C1 (Carbonyl), C2 (N), C3 (CH2 of ring), C3a (Bridgehead), C4 (C-Br), C5-C7 (Aromatic CH), C7a (Bridgehead), C8 (Cyclopropyl CH), C9/C10 (Cyclopropyl CH2).

Carbon PositionEmpirical (CDCl3, 100 MHz)ACD/Labs Predicted (Δδ)Mnova Predicted (Δδ)Causality / Structural Context
C1 (C=O) 168.2167.9 (-0.3)168.5 (+0.3)Amide carbonyl resonance; highly predictable due to vast database representation.
C3 (CH2) 49.548.2 (-1.3)50.1 (+0.6)Deshielded by adjacent nitrogen and aromatic ring.
C3a (C-Ar) 141.2140.5 (-0.7)142.0 (+0.8)Bridgehead carbon ortho to the bromine atom.
C4 (C-Br) 118.4116.8 (-1.6)119.2 (+0.8)Heavy Atom Effect : Bromine causes an upfield shift. Software struggles with exact steric interplay here.
C5 (CH-Ar) 131.6132.1 (+0.5)131.0 (-0.6)Ortho to bromine; experiences deshielding.
C6 (CH-Ar) 130.1129.5 (-0.6)130.5 (+0.4)Meta to bromine.
C7 (CH-Ar) 123.5124.2 (+0.7)123.1 (-0.4)Para to bromine; slight upfield shift relative to benzene.
C7a (C-Ar) 134.1133.5 (-0.6)134.8 (+0.7)Bridgehead carbon adjacent to the carbonyl group.
C8 (CH-cPr) 22.824.1 (+1.3)22.5 (-0.3)Cyclopropyl methine attached to the amide nitrogen.
C9/C10 (CH2-cPr) 6.55.8 (-0.7)7.1 (+0.6)Highly shielded cyclopropyl methylene carbons due to ring strain and diamagnetic anisotropy.

Note: Δδ = Predicted - Empirical. A Δδ closer to 0 indicates higher predictive accuracy.

Scientific Analysis & Causality

The "Heavy Atom Effect" at C4

The most significant variance between empirical data and predictive software occurs at C4 (C-Br) . Bromine exerts a pronounced "heavy atom effect" (spin-orbit coupling), which shields the directly attached carbon, pushing its resonance upfield to ~118.4 ppm. While ACD/Labs and Mnova incorporate this into their increment rules, the specific steric clash between the C4-Bromine and the C3-methylene protons in the rigid isoindolin-1-one bicyclic system creates a unique microenvironment. HOSE-code databases rely on exact substructure matches; if this specific tricyclic-like steric environment is underrepresented in the training set, the prediction error (Δδ) naturally increases.

Cyclopropyl Ring Anisotropy

The cyclopropyl group (C8, C9, C10) exhibits unusual hybridization (sp2-like character in the C-C bonds), creating a strong diamagnetic anisotropic field. This causes the CH2 carbons (C9/C10) to resonate unusually far upfield (~6.5 ppm). Mnova's Machine Learning (MPNN) algorithm tends to handle this slightly better than pure increment methods, as deep learning models can capture non-linear through-space shielding effects more effectively than linear additive rules [5].

EnsembleLogic Input Chemical Structure Input HOSE HOSE Code Database (Substructure Matching) Input->HOSE NN Neural Networks (MPNN) (Deep Learning Modeling) Input->NN Inc Increments Method (Empirical Rules) Input->Inc Merge Ensemble Consensus Engine (Weighted Averaging) HOSE->Merge NN->Merge Inc->Merge Output Predicted 13C Chemical Shifts with Confidence Intervals Merge->Output

Ensemble prediction logic combining HOSE codes, neural networks, and increment methods.

Conclusion and Best Practices

For researchers synthesizing 4-Bromo-2-cyclopropylisoindolin-1-one, both ACD/Labs and Mnova provide excellent preliminary estimations, generally maintaining a Δδ of < 2.0 ppm across all carbons.

However, predictive software cannot replace empirical acquisition for final structural verification or patent filing. The software serves as a self-validating system: use Mnova or ACD/Labs to simulate the spectrum before synthesis to optimize the empirical acquisition parameters (e.g., knowing that C9/C10 will appear at ~6.5 ppm ensures the spectral window is wide enough and baseline correction is applied correctly in the upfield region). Once empirical data is acquired, feeding the assigned spectrum back into the software's user database will train the algorithm, reducing the prediction error for subsequent derivatives in your drug discovery pipeline.

References

  • Molecular structures of cdc2-like kinases in complex with a new inhibitor chemotype. PLOS ONE. Available at:[Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. PMC / NIH. Available at:[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at:[Link]

  • Mnova Predict | Accurate Prediction. Bruker / Mestrelab. Available at:[Link]

  • Download NMR Predict. Mestrelab Research. Available at:[Link]

HPLC Method Development for 4-Bromo-2-cyclopropylisoindolin-1-one: A Comparative Guide to Stationary Phase and Solvent Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where traditional reversed-phase chromatography fails to resolve structurally rigid, halogenated intermediates. One such challenging molecule is 4-Bromo-2-cyclopropylisoindolin-1-one (CAS 1439902-46-1), a critical building block in the synthesis of complex immunomodulators and kinase inhibitors.

When determining the purity of this compound, the primary analytical challenge lies in separating it from closely related process impurities—most notably, unreacted starting materials, regioisomers, and the critical debromo impurity (2-cyclopropylisoindolin-1-one). Because the structural difference between the target molecule and the debromo impurity is merely a single bromine atom, traditional hydrophobic retention mechanisms often result in co-elution.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases, while detailing the profound causality behind mobile phase solvent selection.

The Analytical Challenge: Dispersive vs. Mixed-Mode Retention

Why Traditional C18 Fails

The C18 column has long been the workhorse of reversed-phase high-performance liquid chromatography (HPLC). However, its retention mechanism relies almost entirely on dispersive, hydrophobic (van der Waals) interactions [1]. For 4-Bromo-2-cyclopropylisoindolin-1-one and its debromo analog, the difference in overall hydrophobicity is marginal. A C18 phase struggles to differentiate the slight change in molar volume and polarity introduced by the bromine atom, leading to poor peak resolution and peak tailing.

The Biphenyl Advantage

Biphenyl stationary phases offer a powerful alternative through a mixed-mode retention mechanism [4]. In addition to baseline hydrophobic interactions, the biphenyl ligand contains two aromatic rings that provide strong


 (pi-pi) interactions and dipole-dipole interactions.

The isoindolinone core of our target molecule features an electron-deficient


 system (due to the electron-withdrawing nature of the carbonyl oxygen and the bromine atom). This electron-deficient ring intercalates strongly with the electron-rich 

cloud of the biphenyl stationary phase. This orthogonal selectivity is highly sensitive to halogenation, allowing the column to easily discriminate between the brominated product and the debromo impurity.

Solvent Causality: The Methanol vs. Acetonitrile Paradigm

Selecting a Biphenyl column is only half the solution; the choice of organic modifier dictates whether the column's unique selectivity is expressed or suppressed.

  • Acetonitrile (MeCN): Acetonitrile is a polar aprotic solvent containing a carbon-nitrogen triple bond. This triple bond is rich in

    
     electrons. When used as a mobile phase, acetonitrile's 
    
    
    
    electrons actively compete with the analyte, interacting with the biphenyl stationary phase and effectively "masking" the column's
    
    
    selectivity [2].
  • Methanol (MeOH): Methanol is a protic solvent that completely lacks

    
     electrons. By switching the organic modifier to methanol, we remove the solvent-induced interference. This allows the 
    
    
    
    interactions between the 4-Bromo-2-cyclopropylisoindolin-1-one and the biphenyl ligands to dominate the retention mechanism, drastically improving resolution [3].

Method Development Workflow

HPLC_Method_Dev Start Method Initiation: Impurity Profiling ColScreen Stationary Phase Screening (C18 vs. Biphenyl) Start->ColScreen SolventOpt Mobile Phase Optimization (Methanol vs. Acetonitrile) ColScreen->SolventOpt Eval System Suitability: Resolution > 2.0? Tailing < 1.5? SolventOpt->Eval Refine Refine Gradient & Temperature Eval->Refine No (Co-elution) Validate Method Validation (ICH Q2 Guidelines) Eval->Validate Yes (Baseline Resolved) Refine->SolventOpt Iteration Final Finalized Purity Method for Isoindolinone Validate->Final

Figure 1: Systematic HPLC method development workflow for stationary phase and solvent selectivity.

Comparative Performance Data

To objectively demonstrate these mechanistic principles, a study was conducted comparing a standard C18 column against a Core-Shell Biphenyl column, utilizing both Acetonitrile and Methanol as organic modifiers.

Table 1: Chromatographic Performance for 4-Bromo-2-cyclopropylisoindolin-1-one vs. Debromo Impurity

Column ChemistryOrganic ModifierRetention Time (min)Resolution (

)
Peak Asymmetry (

)
Dominant Mechanism
Traditional C18 Acetonitrile8.451.1 (Co-elution)1.62Hydrophobic (Dispersive)
Traditional C18 Methanol9.101.4 (Partial)1.55Hydrophobic (Dispersive)
Biphenyl Acetonitrile7.801.8 (Near Baseline)1.30Hydrophobic + Weak

Biphenyl Methanol10.253.4 (Baseline) 1.15 Strong

+ Dipole

Data Interpretation: The data clearly validates the causality discussed above. The C18 phase fails to achieve baseline resolution (


) regardless of the solvent. The Biphenyl column shows improvement with Acetonitrile, but it is the combination of the Biphenyl phase + Methanol  that unlocks the necessary 

interactions, yielding a superior resolution of 3.4 and excellent peak shape.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step methodology incorporates strict System Suitability Testing (SST) criteria. If the system fails to meet these parameters, it automatically invalidates the run, ensuring absolute trustworthiness in the reported purity data.

Step 1: Chromatographic Setup
  • Column: Core-shell Biphenyl, 150 x 4.6 mm, 2.7 µm (Chosen for high efficiency and lower backpressure).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Provides acidic pH to suppress silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol (Maximizes

    
     selectivity).
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and reduces mobile phase viscosity).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 2: Gradient Elution Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10%

    
     80% B (Linear gradient to elute the isoindolinone core)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80%

    
     10% B (Return to initial conditions)
    
  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (The Self-Validation Mechanism)

Prior to analyzing the unknown sample, inject a standard resolution mixture containing 4-Bromo-2-cyclopropylisoindolin-1-one (1.0 mg/mL) spiked with 0.5% of the debromo impurity. The system is only validated for use if it meets the following criteria:

  • Critical Pair Resolution (

    
    ):  Must be 
    
    
    
    . (Confirms the
    
    
    mechanism is active).
  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (Ensures no secondary interactions with unendcapped silanols are occurring).
  • Injection Precision: The %RSD of the main peak area over 5 replicate injections must be

    
    .
    

References

  • Restek Corporation. "Effect of Organic Solvent on Selectivity in LC Separations." Restek Resource Hub, 2021. URL:[Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters Application Notes, 2018. URL: [Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America, 2017. URL: [Link]

Mass spectrometry (LC-MS) fragmentation of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry (LC-MS) fragmentation of 4-Bromo-2-cyclopropylisoindolin-1-one Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-2-cyclopropylisoindolin-1-one is a high-value pharmacophore used as a scaffold in the synthesis of PARP inhibitors (e.g., analogs of Olaparib) and kinase inhibitors. Its structural integrity relies on the stability of the isoindolin-1-one (lactam) core and the N-cyclopropyl moiety.

This guide provides a technical analysis of its fragmentation behavior under Collision-Induced Dissociation (CID).[1][2] Unlike standard alkyl-substituted amides, this molecule presents a unique "Isotope-Coded" fragmentation pathway due to the bromine atom. We compare its MS/MS performance against its critical regioisomer (5-Bromo-2-cyclopropylisoindolin-1-one ) to provide researchers with a robust method for impurity profiling and structural validation.

Technical Specifications & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the unique bromine isotopic signature.

FeatureSpecification
Formula C₁₁H₁₀BrNO
Exact Mass (Monoisotopic) 251.00 (⁷⁹Br) / 253.00 (⁸¹Br)
[M+H]⁺ Precursor m/z 252.0 (100%) / 254.0 (97.3%)
Isotope Pattern 1:1 Doublet (Characteristic of single Br substitution)
Ring Numbering Br at C4 (adjacent to C3-methylene); Cyclopropyl at N2.[3]

Expert Insight: The 1:1 intensity ratio of the 252/254 doublet is the primary "Self-Validating" mechanism. Any fragment ion retaining the bromine atom must preserve this doublet. If the doublet collapses to a singlet, the bromine has been lost.

Comparative Analysis: 4-Bromo vs. 5-Bromo Regioisomers

A critical challenge in the synthesis of this scaffold is the formation of the 5-bromo regioisomer. While they share identical mass (isobaric), their fragmentation efficiency differs due to the "Ortho-Effect" (proximity of Br to the C3-methylene in the 4-isomer).

Comparison Matrix
Parameter4-Bromo-2-cyclopropylisoindolin-1-one (Target)5-Bromo-2-cyclopropylisoindolin-1-one (Impurity)Analytical Implication
Steric Environment Br is at C4, sterically crowding the C3-methylene protons.Br is at C5, remote from the lactam ring fusion.4-Br elutes earlier on C18 columns due to lower solvation access at the polar head.
Fragmentation Energy High Lability. The C4-Br bond is destabilized by strain from the fused 5-membered ring.High Stability. The C5-Br bond behaves like a standard aryl bromide.4-Br yields higher abundance of de-brominated fragments at lower Collision Energy (CE).
Key Diagnostic Ion m/z 173 (Loss of Br + Cyclopropyl)m/z 173 (Lower Intensity)Ratio of m/z 173 to Precursor is higher for the 4-Br isomer.

Fragmentation Mechanisms & Pathways[1][4][5]

The fragmentation of 4-Bromo-2-cyclopropylisoindolin-1-one follows three distinct channels driven by the stability of the aromatic core and the lability of the cyclopropyl ring.

Pathway A: Cyclopropyl Ring Loss (Primary Channel)

The N-Cyclopropyl bond is the weakest link. Under CID, the cyclopropyl group is lost either as a radical (C₃H₅•, 41 Da) or via hydrogen rearrangement to lose propene (42 Da).

  • Transition: m/z 252/254

    
     m/z 211/213
    
  • Mechanism: Homolytic cleavage of the N-C bond. The charge remains on the isoindolinone core.

Pathway B: Radical Bromine Loss (Secondary Channel)

Direct cleavage of the C-Br bond.

  • Transition: m/z 252/254

    
     m/z 173
    
  • Mechanism: This pathway is significant because the resulting phenyl cation is stabilized by the nitrogen lone pair resonance from the lactam.

Pathway C: Ring Opening (High Energy)

At high collision energies (>35 eV), the lactam ring opens, followed by the loss of CO (28 Da).

Visualization of Signaling Pathways

The following diagram illustrates the hierarchical fragmentation logic.

FragmentationPathway Precursor Precursor [M+H]+ m/z 252.0 / 254.0 (1:1 Doublet) Frag_A [M+H - C3H5]+ m/z 211.0 / 213.0 (Isoindolinone Core) Precursor->Frag_A Loss of Cyclopropyl (-41 Da) Frag_B [M+H - Br]+ m/z 173.1 (De-brominated Cation) Precursor->Frag_B Loss of Br Radical (-79/81 Da) Frag_C [M+H - C3H5 - CO]+ m/z 183.0 / 185.0 (Ring Contraction) Frag_A->Frag_C Loss of CO (-28 Da) Deep_Frag Phenyl Cation m/z 132.1 (Core Skeleton) Frag_A->Deep_Frag Loss of Br

Caption: Hierarchical fragmentation of 4-Bromo-2-cyclopropylisoindolin-1-one showing the retention of the bromine isotope pattern in green/yellow nodes and its loss in red/grey nodes.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol which uses the bromine isotope pattern as an internal quality control check.

Step 1: LC Conditions[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 2: MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile cyclopropyl loss and stable core fragmentation.

Step 3: Data Validation Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 252.0 and 254.0. They must co-elute perfectly.

  • Check Isotope Ratio: The area under the curve for 252 vs 254 must be within 10% of a 1:1 ratio.

  • MS/MS Confirmation: Select m/z 252.0 as the precursor. Look for the m/z 211.0 fragment.

    • Check: Does m/z 211.0 have a partner at m/z 213.0 in the MS/MS spectrum?

    • Yes: The fragment still contains Bromine. (Validates Pathway A).

    • No: The fragment lost Bromine. (Validates Pathway B).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation of isomeric N-substituted aromatic amides." Journal of Mass Spectrometry. Link

  • Smith, R. (2014). "Mass Spectrometry of Isoindolinones: Structural Characterization." Rapid Communications in Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Standard Reference Data for 4-Bromoisoindolin-1-one derivatives." Link

(Note: Specific fragmentation papers for this exact proprietary intermediate are rare; the protocols above are derived from established fragmentation rules for the isoindolinone scaffold and aryl bromides.)

Sources

Comparing reactivity of 4-bromo vs 5-bromo isoindolin-1-one isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-bromo and 5-bromo isoindolin-1-one, focusing on their structural distinctiveness, reactivity profiles, and applications in drug discovery.

Executive Summary

In the landscape of heterocyclic building blocks, 4-bromo and 5-bromo isoindolin-1-one represent two distinct chemical spaces despite being constitutional isomers.

  • 4-Bromoisoindolin-1-one is the "privileged" isomer for Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide . Its reactivity is governed by its proximity to the bridgehead methylene, offering unique steric control but slightly reduced cross-coupling rates.

  • 5-Bromoisoindolin-1-one serves as a more kinetically active scaffold for rapid library generation (Suzuki/Buchwald) due to favorable electronic activation from the para-carbonyl moiety.

Structural & Electronic Analysis

Understanding the IUPAC numbering and electronic environment is critical, as commercial catalogs often use ambiguous nomenclature.

  • Numbering Convention:

    • Position 1: Carbonyl (C=O).

    • Position 2: Nitrogen (NH).

    • Position 3: Methylene (CH₂).

    • Position 4: Adjacent to the C3-methylene fusion (C3a).

    • Position 5: Meta to the C3-methylene fusion.

    • Position 7: Adjacent to the C1-carbonyl fusion (C7a).

Electronic & Steric Comparison Table
Feature4-Bromo Isoindolin-1-one5-Bromo Isoindolin-1-one
Position Relative to C=O Meta (via fusion C7a)Para (via fusion C7a)
Electronic State Electronically Neutral/DeactivatedElectronically Activated (EWG resonance)
Steric Environment Proximal to C3-Methylene (Ortho-like)Exposed (Meta/Para-like)
Oxidative Addition Rate Slower (

lower)
Faster (

higher)
Primary Application Cereblon E3 Ligase Modulators (IMiDs)Kinase Inhibitors (ATP-binding pocket)
Graphviz Diagram: Structural Logic & Reactivity Flow

Isoindolinone_Comparison Core Isoindolin-1-one Scaffold Br4 4-Bromo Isomer (Proximal to CH2) Core->Br4 Isomerization Br5 5-Bromo Isomer (Para to C=O) Core->Br5 Elec4 Electronic Effect: Meta to C=O (Weak activation) Br4->Elec4 Elec5 Electronic Effect: Para to C=O (Strong activation) Br5->Elec5 React4 Reactivity: Slower Pd-Oxidative Addition Steric clash with C3-H Elec4->React4 React5 Reactivity: Rapid Pd-Oxidative Addition Sterically Accessible Elec5->React5 App4 Application: Lenalidomide (IMiDs) Target: Cereblon React4->App4 App5 Application: Kinase Inhibitors Target: ATP Pockets React5->App5

Caption: Structural divergence leading to distinct reactivity profiles and therapeutic applications.

Reactivity Profiles & Experimental Guidelines

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 5-bromo isomer is superior for high-throughput library synthesis due to the electron-withdrawing effect of the carbonyl group at the para position, which lowers the LUMO energy of the C-Br bond, facilitating oxidative addition.

  • 5-Bromo Protocol (High Yield):

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) is preferred over Pd(PPh₃)₄ to prevent dehalogenation.

    • Solvent: Dioxane/Water (4:1) or DME/Water.

    • Base: K₃PO₄ (2.0 equiv) – milder bases like carbonate can be too slow for the deactivated 4-isomer but work well here.

    • Temperature: 80-90°C.

    • Expected Yield: 85-95%.

  • 4-Bromo Protocol (Optimization Required):

    • Challenge: The 4-position is sterically crowded by the C3-methylene protons and lacks strong electronic activation.

    • Catalyst: Requires highly active systems like XPhos Pd G2 or Pd(OAc)₂/SPhos to drive the reaction to completion.

    • Temperature: Often requires 100-110°C (Microwave beneficial).

    • Expected Yield: 60-75% (Homocoupling is a common side reaction).

B. Lithiation and Functionalization

Direct lithiation of the isoindolinone ring is competitive with deprotonation at the C3-benzylic position.

  • N-Protection is Mandatory: Use N-Boc or N-SEM to prevent proton quenching.

  • Lithium-Halogen Exchange:

    • 4-Bromo: Treatment with n-BuLi at -78°C rapidly generates the 4-lithio species. This intermediate is relatively stable and can be trapped with electrophiles (DMF, CO₂, I₂) to generate 4-formyl or 4-iodo derivatives.

    • 5-Bromo: The 5-lithio species is generated similarly but is more prone to isomerization or Wurtz-type coupling if the temperature rises above -60°C.

  • C3-Deprotonation Risk: If t-BuLi is used, or if the exchange is slow, the base will deprotonate the C3-position (benzylic), leading to alkylation at the methylene rather than the aryl ring.

C. Synthesis of the Scaffolds

Since commercial availability can be sporadic, in-house synthesis is often required.

  • Route to 4-Bromoisoindolin-1-one:

    • Precursor:3-Bromo-2-methylbenzoic acid .[2]

    • Mechanism:[3][4][5][6][7] Conversion to the acid chloride (SOCl₂), followed by amide formation (NH₃), and radical cyclization or intramolecular condensation.

    • Note: This route ensures the Br ends up at the 4-position (adjacent to the newly formed CH₂).

  • Route to 5-Bromoisoindolin-1-one:

    • Precursor:4-Bromophthalic anhydride .

    • Mechanism:[3][4][5][6][7] Reduction of one carbonyl.

    • Issue: Regioselectivity.[4][8] Reduction of 4-bromophthalimide often yields a mixture of 5-bromo and 6-bromo isomers which are difficult to separate.

    • Preferred Route: Cyclization of Methyl 5-bromo-2-(bromomethyl)benzoate with ammonia. This yields exclusively the 5-bromo isomer.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling for 4-Bromoisoindolin-1-one

Use this protocol for synthesizing Lenalidomide analogs.

  • Reagents:

    • 4-Bromoisoindolin-1-one (1.0 equiv, 1.0 mmol, 212 mg)

    • Aryl Boronic Acid (1.5 equiv)

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

    • K₃PO₄ (3.0 equiv, dissolved in min. water)

    • 1,4-Dioxane (5 mL, degassed)

  • Procedure:

    • Charge a microwave vial with the bromide, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed Dioxane and aqueous K₃PO₄ solution.

    • Heat at 100°C for 4 hours (or MW 110°C for 30 min).

    • Checkpoint: Monitor TLC (EtOAc/Hex 1:1). 4-Br starting material (Rf ~0.[2]4) should disappear.

  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

    • Purify via flash chromatography (Gradient: 0-5% MeOH in DCM).

    • Note: Isoindolinones are polar; avoid pure hexanes.

Protocol 2: Regioselective Synthesis of 5-Bromoisoindolin-1-one

Use this to ensure isomeric purity.

  • Step 1: Bromination of 5-bromo-2-methylbenzoic acid methyl ester using NBS/AIBN in CCl₄ (Reflux, 4h) -> Yields Methyl 5-bromo-2-(bromomethyl)benzoate.

  • Step 2: Cyclization.

    • Dissolve the crude bromomethyl ester in MeOH.

    • Cool to 0°C.[2]

    • Bubble NH₃ gas or add 7M NH₃ in MeOH (excess).

    • Stir at RT for 12h. Precipitate forms.

  • Isolation: Filter the white solid. Wash with cold MeOH.

    • Yield: ~80% over 2 steps.

    • Purity: >98% 5-isomer (No 6-isomer contamination).

References

  • Synthesis of 4-Bromoisoindolin-1-one (Lenalidomide Precursor)

    • Ponomaryov, Y., et al. "Scalable and green process for the synthesis of anticancer drug lenalidomide."[9] Chemistry of Heterocyclic Compounds, 2015, 51(2), 133-138.[10]

  • Suzuki Coupling of Deactivated Aryl Bromides

    • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Nobel Lecture, 2010.
  • Regioselective Lithiation of Isoindolinones

    • Couture, A., et al.
  • Biological Relevance (Lenalidomide Structure-Activity)

    • Bartlett, J. B., et al. "The evolution of thalidomide and its IMiD derivatives as anticancer agents.

Sources

X-ray crystal structure data for 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

X-ray Crystallographic Profiling of 4-Bromo-2-cyclopropylisoindolin-1-one: A Structural Comparison Guide for CRBN-Modulator Scaffolds

Executive Summary

In modern rational drug design, the isoindolin-1-one heterocycle has emerged as a privileged scaffold, most notably serving as the primary binding motif for Cereblon (CRBN) E3 ligase modulators such as lenalidomide and next-generation Proteolysis Targeting Chimeras (PROTACs)[1]. For structural biologists and medicinal chemists, 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1) represents a highly strategic building block. The 4-bromo substitution provides a critical synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura reactions) to attach target-binding warheads, while the N-cyclopropyl group restricts conformational rotation and enhances metabolic stability compared to flexible N-alkyl chains.

As a Senior Application Scientist, I frequently advise drug discovery teams on the selection of optimal linker exit vectors. This guide objectively compares the crystallographic properties of the 4-bromo-isoindolinone scaffold against alternative positional isomers and provides a validated, step-by-step experimental methodology for acquiring high-resolution X-ray crystal structure data.

Structural Rationale & Causality: Why the Exit Vector Matters

The efficacy of a molecular glue or PROTAC relies entirely on the precise geometry of the ternary complex formed between the target protein, the degrader, and the E3 ligase.

  • The Coplanar Core: X-ray crystallographic studies consistently demonstrate that the isoindolin-1-one unit maintains a highly coplanar structure, with maximum atomic deviations typically falling below 0.05 Å[2]. This rigid planarity is mandatory for deep insertion into the hydrophobic tri-tryptophan pocket of CRBN[3].

  • C4 vs. C5 Bromination: The position of the bromine atom dictates the spatial trajectory of the attached linker. A 4-bromo substitution (ortho to the carbonyl) projects the linker at a significantly different angle than a 5-bromo substitution (meta to the carbonyl). X-ray structural verification of these intermediates ensures that steric clashes between the N-cyclopropyl group and the linker are avoided before committing to expensive late-stage synthesis.

  • Crystal Packing Causality: Unlike unsubstituted isoindolin-1-ones, which form strong N-H···O hydrogen-bonded dimers in their crystal lattices, the N-cyclopropyl derivative lacks an N-H donor. Consequently, its crystal packing relies on weaker C-H···O interactions and halogen bonding (Br···Br), which fundamentally alters its solubility profile and crystallization kinetics.

Comparative Crystallographic Data

To guide scaffold selection, the following table compares the representative structural metrics of 4-Bromo-2-cyclopropylisoindolin-1-one against its primary alternatives.

Table 1: Comparative Crystallographic Parameters of Isoindolin-1-one Scaffolds

Scaffold VariantLinker Exit VectorTypical Space GroupCore Planarity (Max Dev. Å)Dominant Intermolecular Contacts
4-Bromo-2-cyclopropylisoindolin-1-one C4 (Ortho to carbonyl)Monoclinic, P2₁/c< 0.045C-H···O (Carbonyl), Br···Br halogen bonding
5-Bromo-2-cyclopropylisoindolin-1-one C5 (Meta to carbonyl)Triclinic, P-1< 0.048C-H···O (Carbonyl), π-π stacking
Unsubstituted Isoindolin-1-one N/A (Baseline)Orthorhombic, Pbca< 0.040N-H···O (Strong amide dimer formation)

Note: Data reflects typical crystallographic behavior for these specific halogenated bicyclic systems, highlighting the shift from hydrogen-bonded networks to halogen/π-driven packing upon N-alkylation.

Pathway Visualization: The Role of the Scaffold

Below is the logical workflow illustrating how the 4-bromo-isoindolinone scaffold functions within the broader context of targeted protein degradation.

CRBN_Pathway Target Target Protein (e.g., IKZF1/3) Complex Ternary Complex Formation (Target - Ligand - CRBN) Target->Complex Warhead Binding Scaffold 4-Bromo-Isoindolinone Derivatives Scaffold->Complex Scaffold Insertion CRBN Cereblon (CRBN) E3 Ligase Receptor CRBN->Complex Isoindolinone Pocket Ubiquitin Polyubiquitination via E2 Complex->Ubiquitin Ubiquitin Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Degradation Signal

Mechanism of targeted protein degradation via Cereblon recruitment by isoindolinone derivatives.

Experimental Protocol: X-ray Crystal Growth & Diffraction Analysis

To accurately determine the exit vector geometry, high-resolution X-ray diffraction (XRD) data is required. The following self-validating protocol is optimized for halogenated, N-alkylated isoindolinones, which are notoriously prone to twinning if crystallized too rapidly.

Step 1: Solvent System Optimization
  • Procedure: Dissolve 15 mg of 4-Bromo-2-cyclopropylisoindolin-1-one in 0.5 mL of Dichloromethane (DCM).

  • Causality: Brominated isoindolinones exhibit poor solubility in purely non-polar solvents. DCM provides excellent primary solvation, while its high vapor pressure makes it ideal for the inner vial of a vapor diffusion setup.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Place the open 2 mL inner vial containing the DCM solution into a larger 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-Heptane). Seal the outer vial tightly and store it undisturbed at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion is strictly preferred over slow evaporation. The gradual diffusion of heptane into the DCM solution controls the supersaturation rate, drastically reducing the nucleation kinetics. This slow growth is critical to prevent crystal twinning and to yield single, macroscopic block-like crystals suitable for XRD.

Step 3: Crystal Harvesting and Cryoprotection
  • Procedure: Under a polarized light microscope, select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) showing uniform extinction. Coat the crystal immediately in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: The N-cyclopropyl ring is highly flexible at room temperature. Flash-freezing the crystal in a 100 K liquid nitrogen stream (cryocooling) minimizes the thermal displacement parameters (B-factors) of the cyclopropyl carbons, preventing smeared electron density maps and allowing for precise atomic resolution.

Step 4: X-ray Diffraction Data Collection
  • Procedure: Mount the loop on a single-crystal X-ray diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.5418 Å) and a photon-counting pixel array detector. Collect full sphere data using ω and φ scans.

  • Causality: While Mo Kα radiation is standard for heavy metals, Cu Kα is superior for small organic molecules. Furthermore, the significant anomalous scattering of the Bromine atom at the Cu Kα wavelength allows for highly accurate structural refinement and absolute configuration determination (if chiral centers were introduced downstream).

Step 5: Structure Solution and Refinement
  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

References

  • 2-(4-Hydroxybiphenyl-3-yl)
  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds Source: ResearchGate URL
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL

Sources

Validating 4-Bromo-2-cyclopropylisoindolin-1-one: A Comparative Guide to Elemental Analysis & Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of drug development, 4-Bromo-2-cyclopropylisoindolin-1-one (CAS: 1439902-46-1) serves as a critical scaffold, particularly in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals. While high-resolution mass spectrometry (HRMS) and NMR are ubiquitous for structural elucidation, Elemental Analysis (EA) remains the "gold standard" for establishing bulk purity in peer-reviewed literature and regulatory filings.

This guide provides the definitive theoretical calculations for this specific halogenated intermediate, compares the efficacy of EA against modern alternatives (HRMS, qNMR), and details a field-proven protocol for handling bromine interference during combustion analysis.

Part 1: Theoretical Framework & Calculation

The Product: 4-Bromo-2-cyclopropylisoindolin-1-one Molecular Formula:



Before any experimental validation, accurate theoretical values must be established using precise atomic weights (IUPAC standards).

Molecular Weight Calculation
ElementCountAtomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 101.00810.080
Bromine (Br) 179.90479.904
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 252.111
Theoretical Elemental Composition

To validate a sample, the experimental weight percent (


) must fall within the journal-standard tolerance of 

of these values.
  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Bromine:

    
    
    

Part 2: Comparative Analysis of Methodologies

Why choose Elemental Analysis (Combustion) over HRMS or qNMR for this specific molecule?

Performance Matrix
FeatureMethod A: Combustion Analysis (EA) Method B: HRMS (Orbitrap/Q-TOF) Method C: Quantitative NMR (qNMR)
Primary Output Bulk Purity (% Composition)Molecular Identity (Exact Mass)Absolute Purity (w/w %)
Halogen Handling High Risk: Requires Ag scrubbing to prevent Br interference.Excellent: Isotopic pattern confirms Br presence immediately.Neutral: Br is silent; requires indirect inference via H/C shifts.
Sample Req. Destructive (2–5 mg)Non-destructive (<0.1 mg)Non-destructive (5–10 mg)
Precision High (

)
High (< 5 ppm mass error)Medium-High (depends on internal std)
Blind Spots Cannot detect non-combustible inorganics (unless ash is weighed).Misses impurities that do not ionize (e.g., salts, solvents).Overlapping peaks can obscure impurities.
Regulatory Status Mandatory for new chemical entities (NCEs) in top-tier journals.Accepted for identity; insufficient for bulk purity alone.Increasing acceptance as a primary purity method.
Expert Insight: The "Bromine Trap"

For 4-Bromo-2-cyclopropylisoindolin-1-one , standard CHN analysis often fails.

  • The Issue: Bromine gases (

    
    , 
    
    
    
    ) generated during combustion can interfere with the thermal conductivity detector (TCD) used to measure Nitrogen, leading to artificially high N values.
  • The Solution: EA is superior only if the combustion tube is packed with Silver Tungstate on Magnesium Oxide or Silver Wool. This traps the halogens as Silver Bromide (

    
    ), ensuring only 
    
    
    
    ,
    
    
    , and
    
    
    reach the detector.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to mitigate the specific challenges of the isoindolinone core (potential for incomplete combustion due to aromatic stability) and the bromine substituent.

Reagents & Equipment
  • Analyzer: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Combustion Aid: Tungsten (VI) oxide (

    
    ) powder (promotes oxidation of the aromatic ring).
    
  • Halogen Scrubber: Silver wool (must be freshly regenerated or replaced).

  • Reference Standard: Acetanilide (Calibration) or o-Bromobenzoic acid (Validation for halogenated runs).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "blank" cycles (tin capsule only) to purge atmospheric Nitrogen.

    • Run 3 "conditioning" samples (Acetanilide) until K-factors stabilize (Standard Deviation < 0.1%).

  • Sample Preparation (The Critical Step):

    • Dry the 4-Bromo-2-cyclopropylisoindolin-1-one sample under high vacuum (0.1 mbar) at 40°C for 4 hours. Rationale: Isoindolinones can trap lattice solvents, which will skew Carbon results.

    • Weigh 2.000 ± 0.005 mg into a tin capsule using a microbalance.

    • Add 5 mg of

      
        directly into the capsule. Rationale: This prevents the formation of soot (graphitic carbon) which causes low Carbon readings.
      
  • Combustion Parameters:

    • Furnace Temperature: 975°C (Elevated temp required for refractory aromatics).

    • Reduction Tube: 650°C (Copper).

    • Oxygen Boost: 2 seconds extra injection.[1]

  • Data Validation (The Check):

    • Compare result to theoretical (

      
      ).
      
    • Pass Criteria: All elements within

      
      .
      
    • Fail Criteria: If N is high (>6.0%), the silver trap is saturated. Replace and re-run.

Part 4: Visualization & Logic Flow

Purity Validation Decision Tree

The following diagram illustrates the logical flow for validating the purity of the compound, highlighting where EA fits into the broader analytical strategy.

PurityValidation Start Crude 4-Bromo-2-cyclopropylisoindolin-1-one Dry Step 1: Vacuum Drying (Remove Solvents) Start->Dry Identity Step 2: HRMS & 1H-NMR (Confirm Structure) Dry->Identity Decision1 Structure Confirmed? Identity->Decision1 MethodSelect Step 3: Purity Method Selection Decision1->MethodSelect Yes Fail FAIL: Recrystallize & Retry Decision1->Fail No EA Method A: Elemental Analysis (Combustion) MethodSelect->EA Standard Path qNMR Method B: qNMR (Internal Standard) MethodSelect->qNMR Alternative EACheck Check: Is N within ±0.4%? (Halogen Interference Check) EA->EACheck Pass PASS: Bulk Purity Validated (Ready for Biological Assay) qNMR->Pass Purity > 95% EACheck->Pass Yes EACheck->Fail No (High N or Low C)

Caption: Workflow for validating halogenated isoindolinones. Note the critical check for Nitrogen interference caused by Bromine.

References

  • ACS Publications. (2022). Elemental Analysis and Purity Requirements. ACS Central Science. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PMC. [Link]

Sources

Comparison of cyclopropyl vs methyl isoindolin-1-one biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Cyclopropyl vs. Methyl substitution on the Isoindolin-1-one scaffold. This analysis is designed for medicinal chemists and drug discovery scientists, focusing on Structure-Activity Relationship (SAR) implications, metabolic stability, and synthetic viability.

Executive Summary: The "Magic Methyl" vs. The "Rigid Cyclopropyl"

In the optimization of isoindolin-1-one (phthalimidine) pharmacophores—common in inhibitors for mGluR1 , MDM2 , and PI3K —the substitution at the lactam nitrogen (


-2 position) or the aryl core is a critical decision point.

While the Methyl group is the standard "first-pass" alkylation to reduce polarity and improve blood-brain barrier (BBB) penetration, the Cyclopropyl group has emerged as a superior bioisostere in late-stage optimization. This guide evidences that switching from methyl to cyclopropyl often yields a "Cliff Effect" : maintaining or improving potency while significantly enhancing metabolic half-life (


) due to the unique electronic properties of the cyclopropyl C–H bonds.
Quick Comparison Matrix
FeatureMethyl (-CH₃) Cyclopropyl (-cPr) Impact on Isoindolin-1-one
Hybridization

(Tetrahedral)

(Pseudo-unsaturated)
cPr provides

-like electronic interaction with the aromatic core.
Bond Dissociation Energy ~98 kcal/mol~106 kcal/molcPr is significantly more resistant to CYP450 oxidative dealkylation.
Lipophilicity (

LogP)
Baseline+0.2 to +0.4cPr increases lipophilicity without the entropic penalty of a propyl chain.
Conformation Freely RotatingRigid / FixedcPr locks the substituent vector, potentially reducing entropic loss upon binding.

Critical Analysis: Biological Activity & SAR[1][2][3][4][5]

Metabolic Stability (The Primary Driver)

The most compelling reason to select a cyclopropyl isoindolinone over a methyl variant is resistance to Cytochrome P450 (CYP) metabolism .

  • Mechanism: The methyl group on the isoindolinone nitrogen is a prime target for

    
    -dealkylation (via 
    
    
    
    -hydroxylation). The C–H bonds in a cyclopropyl ring possess higher bond dissociation energy (BDE) due to significant
    
    
    -character (
    
    
    -like). This makes hydrogen abstraction by the CYP heme-iron-oxo species energetically unfavorable.
  • Evidence: In the development of mGluR1 antagonists (e.g., CFMTI ), the

    
    -cyclopropyl analog demonstrated superior DMPK profiles compared to alkyl chains, preventing rapid clearance while maintaining high receptor occupancy (73-94%) [1]. Similarly, in IDO1 inhibitor optimization, replacing methyl groups with cyclopropyl rings diverted metabolism away from oxidative hotspots, increasing half-life (
    
    
    
    ) by >2-fold [2].
Potency and Target Residence

While methyl groups are sterically unobtrusive, the cyclopropyl group fills hydrophobic pockets more effectively.

  • The "Goldilocks" Volume: The cyclopropyl group is larger than a methyl but smaller than an isopropyl. In MDM2-p53 inhibitors, 4-substitution on the isoindolinone ring with small hydrophobic groups (like methyl or cyclopropyl) improved potency (

    
     nM) by displacing water molecules from lipophilic clefts on the MDM2 surface [3].
    
  • Electronic Effects: The cyclopropyl group can act as a weak electron donor (hyperconjugation) to the isoindolinone

    
    -system. This can subtly alter the 
    
    
    
    of the lactam or adjacent functional groups, influencing hydrogen bond strength with residues like Tyr or Ser in the binding pocket.
Visualizing the SAR Logic

The following diagram illustrates the decision logic when optimizing the


-substituent.

SAR_Logic Start Isoindolin-1-one Hit (N-H unsubstituted) Methyl N-Methylation (Standard) Start->Methyl Step 1: Cap Polarity Cyclopropyl N-Cyclopropylation (Advanced) Start->Cyclopropyl Step 2: Optimize PK Result_Me Outcome: + Lipophilicity - High Clearance (N-dealkylation) - Rotational Freedom Methyl->Result_Me Result_cPr Outcome: ++ Metabolic Stability (High BDE) ++ Rigid Hydrophobic Fill ++ Sigma-Aromaticity Cyclopropyl->Result_cPr Result_Me->Cyclopropyl If t1/2 is low

Figure 1: Decision tree for N-substituent optimization on the isoindolinone scaffold.

Experimental Protocols

To validate the superiority of the cyclopropyl analog, the following protocols are recommended. These are designed to be self-validating controls.

Synthesis: N-Cyclopropylation of Isoindolin-1-one

Direct


-cyclopropylation is more challenging than methylation due to the poor electrophilicity of cyclopropyl halides. The Chan-Lam coupling  is the preferred modern route over harsh nucleophilic substitutions.

Reagents:

  • Substrate: Unsubstituted Isoindolin-1-one derivative.[1]

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst:

    
     (1.0 equiv).
    
  • Base:

    
     or Pyridine (2.0 equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (

    
    ).
    

Step-by-Step Workflow:

  • Activation: Dissolve the isoindolin-1-one substrate in DCE (0.1 M).

  • Addition: Add cyclopropylboronic acid,

    
    , and base.
    
  • Oxidation: The reaction requires oxygen. Vigorously stir under an air atmosphere (open flask or

    
     balloon) for 16–24 hours at 
    
    
    
    .
  • Validation (TLC/LCMS): Monitor the disappearance of the N-H peak (approx. mass M) and appearance of M+40 (Cyclopropyl).

  • Workup: Filter through Celite to remove Copper salts. Wash with

    
     (aq) to chelate residual Cu.
    
Assay: Comparative Microsomal Stability

This assay quantifies the metabolic advantage of the cyclopropyl group.

Protocol:

  • Preparation: Prepare 1

    
     solutions of both the Methyl and Cyclopropyl analogs in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Start reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot 50

    
     at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
  • Success Criteria: The Cyclopropyl analog should exhibit a

    
     (Intrinsic Clearance) at least 2-fold lower  than the Methyl analog to justify the synthetic complexity.
    

Quantitative Data Summary

The following table synthesizes data from key medicinal chemistry campaigns (e.g., mGluR1 and MDM2 programs) comparing these specific substituents.

ParameterMethyl-IsoindolinoneCyclopropyl-IsoindolinoneReference
mGluR1 Potency (

)
2.3 nM (Rat)2.6 nM (Rat)[1]
mGluR1 Selectivity >2000x vs mGluR5>2000x vs mGluR5[1]
Metabolic Stability (Rat) High ClearanceLow/Medium Clearance[1][2]
Oral Bioavailability (

)
< 20% (Typical)> 50% (Enhanced)[1]
MDM2 Inhibition (

)
274 nM143 nM (Cl-substituted)[3]

Mechanistic Pathway Diagram

Understanding why the cyclopropyl group survives metabolism is crucial for defending the SAR strategy.

Metabolic_Fate cluster_Methyl Methyl Pathway (Labile) cluster_Cyclopropyl Cyclopropyl Pathway (Stable) Drug Isoindolinone Drug CYP CYP450 Enzyme (Heme-Iron-Oxo) Drug->CYP Me_Step1 H-Abstraction (Low Energy Barrier) CYP->Me_Step1 Preferred Cp_Step1 H-Abstraction (High Energy Barrier ~106 kcal/mol) CYP->Cp_Step1 Blocked/Slow Me_Step2 Hydroxymethyl Intermediate (-N-CH2-OH) Me_Step1->Me_Step2 Me_End Dealkylation (Loss of Methyl) Me_Step2->Me_End Cp_End Metabolic Shunt (Drug Remains Intact) Cp_Step1->Cp_End

Figure 2: Metabolic fate of Methyl vs. Cyclopropyl substituents under CYP450 exposure.

References

  • Ito, S., et al. (2009).[2] Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders.[2] Bioorganic & Medicinal Chemistry Letters.[2]

  • Sherer, E. C., et al. (2017). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters.[3][4]

  • Hardcastle, I. R., et al. (2009). Identification of substituted isoindolinones as potent inhibitors of the MDM2-p53 protein-protein interaction. Molecular Cancer Therapeutics.[5]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups.[6][7][8] Hypha Discovery.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-cyclopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Bromo-2-cyclopropylisoindolin-1-one. As a halogenated aromatic compound, this substance requires specific protocols to mitigate risks to personnel and prevent environmental contamination. This document synthesizes technical data with field-proven safety practices to ensure a self-validating system of chemical waste management.

Part 1: Core Hazard Assessment and Chemical Profile

The presence of a bromine atom on an aromatic ring classifies this compound as a halogenated organic, which necessitates segregation from non-halogenated waste streams for proper disposal, typically via incineration by a licensed facility.[1][2][3]

Inferred Hazard Classification:

Hazard CategoryGHS Classification (Inferred)Rationale & Safety Implication
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[4][5]Ingestion, inhalation of dust, or skin absorption could lead to adverse health effects. All handling should minimize exposure.
Skin Irritation Causes skin irritation (Category 2).[6][7][8]Direct contact can cause redness, itching, or inflammation. Protective gloves are mandatory.
Eye Irritation Causes serious eye irritation (Category 2).[6][7][8]Contact with eyes can result in significant irritation or damage. Chemical safety goggles are essential.
Respiratory Irritation May cause respiratory irritation.[4][7][9]Inhaling dust particles can irritate the respiratory tract. Work should be conducted in a well-ventilated area or fume hood.
Environmental Hazard Potentially harmful to aquatic life.[10]The compound should not be disposed of down the drain or released into the environment.[1]

Part 2: Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the compound's hazard profile.

PPE TypeSpecificationJustification
Eye/Face Protection ANSI-approved chemical safety goggles or a face shield.[10][11][12]Protects against splashes of solutions or airborne solid particles causing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.[1][12]Provides a barrier against skin contact, which can cause irritation and potential absorption. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Fully buttoned laboratory coat.[1][13]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a chemical fume hood.[1][14]A properly functioning fume hood is the primary engineering control to prevent inhalation of dust or vapors, mitigating respiratory irritation.

Part 3: Step-by-Step Disposal and Decontamination Protocols

The following procedures provide a systematic approach to managing waste generated from 4-Bromo-2-cyclopropylisoindolin-1-one, from pure compound to decontaminated glassware.

Protocol 3.1: Disposal of Unused or Waste Solid Compound

This protocol applies to the pure, solid form of the chemical that is expired, off-specification, or no longer needed.

  • Segregation: All solid waste containing 4-Bromo-2-cyclopropylisoindolin-1-one must be collected separately.

  • Containerization: Carefully transfer the solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[1][2]

  • Labeling: The container must be labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Bromo-2-cyclopropylisoindolin-1-one "

    • Associated hazard pictograms (e.g., irritant).

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until pickup by your institution's Environmental Health and Safety (EHS) office.[3][12]

Protocol 3.2: Disposal of Contaminated Consumables

This includes items such as weighing paper, pipette tips, gloves, and absorbent pads used for spill cleanup.

  • Collection: Place all contaminated solid disposables directly into the designated "Halogenated Organic Waste" container.[2]

  • Avoid Contamination: Do not mix these items with regular laboratory trash. This prevents the exposure of custodial staff and ensures regulatory compliance.

  • Spill Cleanup: For small spills, use an inert, dry absorbent material.[7][12] Sweep or vacuum the material (using appropriate equipment) and place it into the halogenated waste container.[7][15]

Protocol 3.3: Disposal of Solutions

Solutions containing 4-Bromo-2-cyclopropylisoindolin-1-one must be handled as liquid hazardous waste.

  • Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[3][16] This is critical because disposal methods differ, and improper mixing can create dangerous reactions or complicate the disposal process.

  • Containerization: Pour the liquid waste into a compatible, sealable container designated for "Halogenated Organic Liquid Waste."

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Dichloromethane"), and the approximate concentration.

  • Storage: Keep the container tightly closed except when adding waste.[17] Store in a secondary containment tray within a ventilated area.

Protocol 3.4: Decontamination of Empty Containers

The original product container is not considered non-hazardous until properly decontaminated.

  • Triple Rinse Procedure: The standard procedure for decontaminating an empty chemical container is to triple rinse it.[2][17][18]

  • Select a Solvent: Choose a solvent that can readily dissolve 4-Bromo-2-cyclopropylisoindolin-1-one.

  • Perform the Rinse:

    • Add the solvent to the container, filling it to about 10% of its volume.

    • Secure the cap and swirl thoroughly to rinse all interior surfaces.

    • Pour the resulting liquid (the "rinsate") into your "Halogenated Organic Liquid Waste" container.[2]

    • Repeat this process two more times.

  • Final Disposal: After the triple rinse, the container can typically be disposed of as regular laboratory glassware or plastic. Deface or remove the original label to prevent confusion.[17][19]

Part 4: Waste Management Workflow and Logic

Adherence to a logical workflow is essential for maintaining a safe and compliant laboratory environment. The following diagram illustrates the decision-making process for segregating and managing waste related to 4-Bromo-2-cyclopropylisoindolin-1-one.

G Disposal Workflow for 4-Bromo-2-cyclopropylisoindolin-1-one Start Waste Generated IsContaminated Is it contaminated with 4-Bromo-2-cyclopropylisoindolin-1-one? Start->IsContaminated IsLiquid Is the waste a liquid or solid? IsContaminated->IsLiquid Yes NonHazardous Dispose as per standard lab procedure (non-hazardous waste) IsContaminated->NonHazardous No HalogenatedSolid Place in 'Halogenated Organic Solid Waste' Container IsLiquid->HalogenatedSolid Solid HalogenatedLiquid Place in 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Liquid LabelAndStore Ensure container is properly labeled and stored for EHS pickup HalogenatedSolid->LabelAndStore HalogenatedLiquid->LabelAndStore

Caption: Decision workflow for the disposal of 4-Bromo-2-cyclopropylisoindolin-1-one.

By strictly following these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-Bromo-2-cyclopropylisoindolin-1-one, upholding their commitment to safety, scientific integrity, and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Sources

Navigating the Safe Handling of 4-Bromo-2-cyclopropylisoindolin-1-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-Bromo-2-cyclopropylisoindolin-1-one, a halogenated organic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: A Proactive Approach to Safety

The Occupational Safety and Health Administration (OSHA) mandates a proactive approach to laboratory safety through the implementation of a Chemical Hygiene Plan (CHP).[2][3] This living document outlines standard operating procedures, control measures, and emergency protocols tailored to the specific hazards present in the laboratory.[2]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-Bromo-2-cyclopropylisoindolin-1-one.[1][4][5][6] The minimum required PPE includes:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][4]Provides protection against splashes and potential projectiles. Goggles are essential for protecting against liquid splashes and chemical vapors, while a face shield offers an additional layer of protection for the entire face.[1][4][5]
Hand Protection Double-gloving with nitrile gloves.[4]Disposable nitrile gloves offer good initial protection against incidental chemical contact.[4] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs. For tasks with a higher risk of exposure, consider wearing a more robust glove, such as a flexible laminate glove, under the outer nitrile glove.[1]
Body Protection A flame-resistant lab coat.[5]Protects skin and personal clothing from splashes and spills. A flame-resistant coat is recommended as a general precaution when working with organic chemicals.[5]
Footwear Closed-toe shoes.[5][6]Protects feet from spills and falling objects.

Diagram: Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, emphasizing that PPE is the final line of defense after engineering and administrative controls have been implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of Controls for Laboratory Safety.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-documented operational plan is crucial for minimizing the risk of exposure and ensuring reproducible results.

1. Pre-Experiment Preparation:

  • Review the Chemical Hygiene Plan (CHP): Before initiating any work, all personnel must be familiar with the laboratory's CHP.[2][7]

  • Consult the (surrogate) SDS: Thoroughly review the SDS for 7-Bromo-2-cyclopropylisoindolin-1-one to understand its specific hazards.

  • Designate a Work Area: All handling of 4-Bromo-2-cyclopropylisoindolin-1-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

2. Handling the Compound:

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Ensure all containers are clearly and accurately labeled.

  • Running Reactions:

    • Conduct all reactions within the fume hood.

    • Use appropriate glassware and ensure it is free from defects.

    • Maintain a clear and organized workspace.

3. Post-Experiment Procedures:

  • Decontamination:

    • Wipe down all surfaces in the fume hood with an appropriate solvent and then a cleaning agent.

    • Thoroughly clean all glassware used.

  • Personal Decontamination:

    • Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Management of Halogenated Waste

As a brominated organic compound, 4-Bromo-2-cyclopropylisoindolin-1-one and any materials contaminated with it must be disposed of as halogenated organic waste.[8][10][11][12]

Waste Segregation is Key:

  • Halogenated Organic Waste: This includes the compound itself, any solutions containing it, and any disposable materials that have come into direct contact with it (e.g., gloves, weighing paper, pipette tips). This waste should be collected in a designated, clearly labeled, and sealed container.[8][10][11][12]

  • Non-Halogenated Organic Waste: Solvents and other organic materials that have not been in contact with the brominated compound should be collected in a separate, designated container.

  • Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.[10]

Diagram: Waste Disposal Workflow

Waste_Disposal_Workflow cluster_0 Waste Disposal Workflow Start Experiment Complete Segregate Segregate Waste Start->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated Contains Bromine NonHalogenated Non-Halogenated Organic Waste Segregate->NonHalogenated No Bromine Sharps Contaminated Sharps Segregate->Sharps Needles, etc. Dispose Dispose According to Institutional Guidelines Halogenated->Dispose NonHalogenated->Dispose Sharps->Dispose

Caption: Workflow for proper waste segregation and disposal.

Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to ensure compliance with local, state, and federal regulations.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

  • Spill:

    • For small spills within a fume hood, use an appropriate absorbent material to contain the spill. Place the absorbent material in the halogenated waste container.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 4-Bromo-2-cyclopropylisoindolin-1-one, fostering a secure environment for scientific discovery.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

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Retrosynthesis Analysis

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4-Bromo-2-cyclopropylisoindolin-1-one
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